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Core Science & Biosynthesis

Foundational

Structural and Analytical Characterization of 2-(Pyridine-4-carbonyl)cyclopentan-1-one: A Technical Guide

Executive Summary & Pharmaceutical Relevance The compound 2-(Pyridine-4-carbonyl)cyclopentan-1-one (Chemical Formula: C11​H11​NO2​ ) is a highly versatile β -diketone (aroylcyclopentanone) building block. In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

The compound 2-(Pyridine-4-carbonyl)cyclopentan-1-one (Chemical Formula: C11​H11​NO2​ ) is a highly versatile β -diketone (aroylcyclopentanone) building block. In modern drug discovery, pyridine-4-yl derivatives synthesized from such intermediates are heavily investigated as immunomodulating agents, particularly as Sphingosine-1-phosphate (S1P1) receptor agonists[1][2].

From an analytical and physical chemistry perspective, the characterization of this molecule is non-trivial. Like other 2-acylcyclopentanones, it exhibits pronounced keto-enol tautomerism[3]. The electron-withdrawing nature of the pyridine-4-carbonyl group profoundly alters the electron density of the cyclopentanone ring, driving the equilibrium toward a highly stabilized enol form. This guide provides a comprehensive, self-validating framework for the structural characterization of this compound, emphasizing the causality behind specific analytical choices.

Structural Dynamics: The Keto-Enol Equilibrium

To accurately characterize 2-(Pyridine-4-carbonyl)cyclopentan-1-one, one must first understand that the compound does not exist as a single static structure in solution. It exists as an equilibrating mixture of the diketo tautomer and the enol tautomer[3].

Causality of Tautomeric Stabilization

The thermodynamic preference for the enol tautomer is driven by two primary factors:

  • Intramolecular Hydrogen Bonding: The enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring[4].

  • Extended Conjugation: Enolization extends the π -conjugation system from the pyridine ring through the exocyclic double bond, lowering the overall energy of the molecule.

The equilibrium constant ( Keq​ ) is highly solvent-dependent. In aprotic, non-polar solvents (e.g., CDCl3​ , CCl4​ ), the intramolecular hydrogen bond is undisturbed, heavily favoring the enol form[5]. Conversely, highly polar, hydrogen-bond-competing solvents (e.g., DMSO−d6​ , D2​O ) disrupt this internal stabilization, increasing the observable mole fraction of the diketo form[6].

G Keto Diketo Tautomer (C11H11NO2) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Tautomerization Solvent Aprotic Non-Polar Solvents (e.g., CDCl3) Solvent->Enol Shifts equilibrium right Polar Polar Protic Solvents (e.g., D2O/MeOH-d4) Polar->Keto Disrupts H-bond, shifts left

Thermodynamic drivers of the keto-enol equilibrium in 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Comprehensive Characterization Protocols

To ensure scientific integrity, the analytical protocols must account for the dynamic nature of the molecule. The following methodologies are designed as self-validating systems.

Protocol A: NMR Determination of the Tautomeric Ratio ( Keq​ )

Because the keto-enol interconversion can be slow on the NMR timescale immediately following dissolution (as the solid-state packing is broken), thermal equilibration is mandatory[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15 mg of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. Dissolve completely in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS) in a standard 5 mm NMR tube[4].

  • Thermal Equilibration (Critical Step): Incubate the NMR tube at a constant temperature (e.g., 298 K) for a minimum of 1 hour prior to acquisition. Causality: This ensures the system reaches its thermodynamic solution-state minimum, preventing skewed integration ratios caused by dissolution kinetics[4].

  • Acquisition Parameters: Acquire a quantitative 1H NMR spectrum using a sufficiently long relaxation delay ( D1≥5 seconds) to ensure complete relaxation of all protons, particularly the broad enol −OH signal.

  • Data Integration:

    • Integrate the highly deshielded enol −OH proton (typically appearing as a broad singlet between 14.0–16.0 ppm).

    • Integrate the α -methine proton of the diketo form (typically a multiplet around 4.0–4.5 ppm).

    • Calculate Keq​=[Enol]/[Keto] .

Protocol B: LC-MS/MS Fragmentation Analysis

Mass spectrometry of cyclopentanone derivatives requires careful interpretation due to their propensity for in-source fragmentation.

Step-by-Step Methodology:

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic pyridine nitrogen ensures excellent ionization efficiency, yielding a strong [M+H]+ precursor ion at m/z 190.08.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp (15–35 eV).

  • Fragment Monitoring: Compounds containing cyclopentanone structures frequently disintegrate through specific neutral losses. Monitor for the loss of water ( [M+H−H2​O]+ ) and carbon monoxide/dioxide, which are hallmark fragmentation pathways for cyclic β -diketones[7].

Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Eq Thermal Equilibration (1 hour at 298K) Prep->Eq MS LC-MS/MS Analysis (Monitor [M+H-H2O]+ loss) Prep->MS NMR 1H & 13C NMR Acquisition (Assess Enol -OH at ~14-16 ppm) Eq->NMR Data Data Synthesis & Keq Calculation NMR->Data MS->Data

Self-validating experimental workflow for the structural characterization of the target compound.

Quantitative Spectral Data Presentation

The following table summarizes the expected quantitative analytical data for both tautomeric forms, providing a reference matrix for empirical validation.

Analytical TechniqueParameter / FeatureDiketo Tautomer Expected ValueEnol Tautomer Expected ValueMechanistic Rationale
1H NMR ( CDCl3​ ) α -Proton (C2)~4.20 ppm (multiplet)AbsentEnolization removes the α -proton to form the C=C double bond.
1H NMR ( CDCl3​ ) Hydroxyl ProtonAbsent~14.5 - 15.5 ppm (br s)Extreme downfield shift due to strong intramolecular H-bonding[4].
13C NMR ( CDCl3​ ) Carbonyl Carbons~212 ppm (Ring C=O)~195 ppm (Aroyl C=O)~185 ppm (Conjugated C=O)Conjugation in the enol form shields the carbonyl carbon relative to the isolated ketone.
13C NMR ( CDCl3​ ) Enol Carbon (C2)~60 ppm ( sp3 methine)~105 ppm ( sp2 vinyl)Rehybridization from sp3 to sp2 upon enolization.
FT-IR (ATR) C=O Stretch~1745 cm−1 , ~1690 cm−1 ~1620 cm−1 H-bonding and conjugation significantly lower the stretching frequency of the enol carbonyl[6].
FT-IR (ATR) O−H StretchAbsent~2500 - 3200 cm−1 (broad)Broadness is characteristic of the strongly H-bonded enolic hydroxyl group[6].

Reactivity Profile & Downstream Applications

Understanding the structural characterization of 2-(Pyridine-4-carbonyl)cyclopentan-1-one directly informs its utility in synthesis. In ionizing solutions or in the presence of mild bases, the loss of a proton from either the central α -carbon of the diketo tautomer or the enol hydroxyl group yields the exact same resonance-stabilized nucleophilic enolate anion[3].

This enolate acts as a potent Michael donor and nucleophile[3]. In pharmaceutical manufacturing, controlling the generation of this enolate is the critical first step in coupling reactions (e.g., alkylation or cyclization with hydrazines to form pyrazoles) used to synthesize complex immunomodulating APIs containing the pyridine-4-yl pharmacophore[1]. By utilizing the NMR and MS protocols outlined above, chemists can accurately quantify the purity, tautomeric stability, and reactivity potential of this crucial intermediate before committing it to downstream scale-up.

References

  • [1] US20150133669A1 - New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid. Google Patents. Available at:

  • [2] ACT-334441, Cenerimod an S1P receptor 1 agonist. New Drug Approvals. Available at:[Link]

  • [7] Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. ResearchGate. Available at:[Link]

  • [3] Protective Properties of 2-Acetylcyclopentanone in a Mouse Model of Acetaminophen Hepatotoxicity. PMC / National Institutes of Health. Available at:[Link]

  • [6] Manifestation of enol–enol tautomerism in IR spectra of 2-acetylcyclopentanone-d1. ResearchGate. Available at:[Link]

  • [5] Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. ACS Publications. Available at:[Link]

Sources

Exploratory

The Analytical Architecture of 2-(Pyridine-4-carbonyl)cyclopentan-1-one: A Guide to Structure Elucidation and Tautomeric Resolution

Executive Summary 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a specialized β-diketone-type ligand and a critical intermediate in the synthesis of heterocyclic pharmaceuticals. The primary analytical challenge in elucida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a specialized β-diketone-type ligand and a critical intermediate in the synthesis of heterocyclic pharmaceuticals. The primary analytical challenge in elucidating its structure lies not in its molecular weight, but in its dynamic state: it exists as an equilibrium mixture of keto and enol tautomers. This technical guide provides a comprehensive, causality-driven framework for the structural elucidation of this compound, leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy to resolve its tautomeric dynamics.

The Mechanistic Basis of Keto-Enol Tautomerism

In solution, 2-(pyridine-4-carbonyl)cyclopentan-1-one undergoes rapid interconversion between its diketo form and its enol form.

Causality of Tautomeric Stabilization: The enol form is highly stabilized by a Resonance-Assisted Hydrogen Bond (RAHB). The proton migration from the C2 position to the C1 oxygen creates an endocyclic double bond (C1=C2), while the newly formed hydroxyl group donates a strong hydrogen bond to the exocyclic pyridine-4-carbonyl oxygen. This creates a planar, conjugated six-membered chelate ring. According to foundational studies on β-diketones , this RAHB provides substantial thermodynamic stability, often pushing the equilibrium heavily toward the enol form in non-polar environments. Analogous studies on cyclopentane enols confirm that the semicyclic/endocyclic double bond configuration is highly favored .

Self-Validating Analytical Protocols

Protocol A: HRMS (ESI-TOF) for Exact Mass and Connectivity

Objective: Confirm the molecular formula (C11H11NO2) and establish core structural connectivity via collision-induced dissociation (CID).

Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: The acidic modifier ensures protonation of the pyridine nitrogen, drastically enhancing positive-ion ESI efficiency.

  • Instrument Parameters: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor ion (m/z 190.0868) and apply a collision energy ramp (15-35 eV) using argon as the collision gas.

Self-Validation: The exact mass must match 190.0868 Da within 5 ppm. The protocol validates itself through its fragmentation pathway: if the proposed structure is correct, MS/MS fragmentation must yield a base peak at m/z 106.0293. This corresponds to the isonicotinoyl cation, formed via α-cleavage of the exocyclic C-C bond, definitively confirming the attachment of the pyridine-4-carbonyl group.

Protocol B: NMR Spectroscopy for Tautomeric Resolution

Objective: Quantify the keto-enol ratio and assign all carbon/proton environments.

Methodology:

  • Solvent Selection: Prepare two samples: one in CDCl3 (non-polar, non-competing) and one in DMSO-d6 (polar, strong H-bond acceptor).

  • Acquisition: Acquire quantitative 1H NMR (relaxation delay d1 = 5s to ensure complete relaxation of the pyridine protons), 13C{1H} NMR, HSQC, and HMBC spectra at 298 K.

  • Integration: Integrate the highly deshielded enol -OH proton against the pyridine α-protons to establish the exact tautomeric ratio.

Self-Validation & Causality: CDCl3 promotes the intramolecular RAHB, resulting in >85% enol content. DMSO-d6 disrupts this by acting as a competitive hydrogen bond acceptor, increasing the keto population. The assignment is self-validating via HMBC: the enol -OH proton will show a strong ³J_CH correlation to the C2 carbon and the exocyclic carbonyl carbon, proving the chelate structure. Conversely, the minor keto form will reveal a distinct C2 methine proton (triplet/multiplet) correlating to the C1 ketone carbon.

Quantitative Data Summaries

Table 1: HRMS (ESI+) Fragmentation Data

Ion TypeFormulaTheoretical m/zDiagnostic Significance
Precursor [M+H]+C11H12NO2+190.0868Confirms intact molecular formula.
Fragment 1C6H4NO+106.0293Isonicotinoyl cation; confirms pyridine-carbonyl linkage.
Fragment 2C5H4N+78.0344Pyridyl cation; results from loss of CO (28 Da) from Fragment 1.

Table 2: Key 1H and 13C NMR Assignments (CDCl3, 298 K)

PositionKeto Form (Minor)Enol Form (Major)Causality of Shift
Enol -OH N/A~15.2 ppm (1H, br s)Extreme deshielding due to strong intramolecular RAHB.
C2-H ~4.1 ppm (1H, t)N/AMethine proton present only in the diketo tautomer.
Pyridine H2, H6 ~8.8 ppm (2H, d)~8.7 ppm (2H, d)Deshielded by the adjacent electronegative nitrogen atom.
C1 Carbon ~212 ppm~175 ppmShifts upfield in enol form due to single-bond character (C-OH) .
Exocyclic C=O ~195 ppm~198 ppmMaintains double-bond character, involved in H-bonding.

Visualizing the Analytical Logic

Workflow Start 2-(Pyridine-4-carbonyl) cyclopentan-1-one Eq Keto-Enol Equilibrium Start->Eq NMR NMR Spectroscopy (1H, 13C, 2D) Eq->NMR Solvent Dependant HRMS HRMS (ESI-TOF) Exact Mass & Frag Eq->HRMS Gas Phase IR FT-IR Spectroscopy H-Bonding & C=O Eq->IR Solid/Solution

Analytical workflow for resolving the keto-enol tautomerism of the target compound.

Fragmentation M1 [M+H]+ m/z 190.0868 F1 Isonicotinoyl Cation m/z 106.0293 M1->F1 α-Cleavage (- C5H8O) F3 Cyclopentanone Enol Neutral Loss (84 Da) M1->F3 Neutral Loss F2 Pyridyl Cation m/z 78.0344 F1->F2 - CO (28 Da)

ESI-MS/MS fragmentation pathway confirming the pyridine-4-carbonyl linkage.

References

  • Emsley, J. "The composition, structure and hydrogen bonding of the β-diketones." Structure and Bonding, 1984.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErz9x-dXEn0rlRgAnqVAqUS7ZL6WGbuJBf99nWXYIL9NUNKgJ8E2mZ1JnHD0qjjeNsGe4p0Z_DRL1mXPU88rsGBZDM9Cty3T9owlaPBqEIHaCyDB8-pBRvumWL-eEaKz9GywmJBiw6H_Ilyojn7MbAdg7Z4eYkyaRm4zFnHs0T0-dZifEMdrS70kwGoeccQfpf_dBBI3YpxwWUYOrfypWbysYdoPXMQVlWMZdCx2I=]
  • Forsén, S., Merényi, F., & Nilsson, M. "Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols." Acta Chemica Scandinavica, 1964.[https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98471, 2-Acetylcyclopentanone." PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-1OMr75dHyfxym4wJIATTAmBBGzRR-ieRvi-J1hpHM1SJzFMO30XnC-DU3pBGY4X8A12QWr3_xE3CPv5MvF81rIRcany90dgLEl5xEIBAdsfI3TLdZoNAIlkQmHQ2Zb5x7qGTRaSqOY7YTPAld6k7LcLOSDDABlXXBpY=]
Foundational

Discovery and Development of Novel Pyridine-Cyclopentanone Derivatives: A Technical Guide to Next-Generation Therapeutics

Executive Summary The pursuit of novel pharmacophores is the cornerstone of modern drug discovery. Among the most promising structural motifs to emerge in recent medicinal chemistry is the pyridine-cyclopentanone scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel pharmacophores is the cornerstone of modern drug discovery. Among the most promising structural motifs to emerge in recent medicinal chemistry is the pyridine-cyclopentanone scaffold . By combining the conformational rigidity of a five-membered cyclic ketone with the electronic and hydrogen-bonding capabilities of a pyridine ring, researchers have engineered a privileged scaffold capable of addressing complex pathologies.

This technical whitepaper explores the dual utility of pyridine-cyclopentanone derivatives, focusing on their proven efficacy as Androgen Receptor (AR) inhibitors in oncology (specifically prostate cancer) and as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors in neurodegenerative conditions like Alzheimer's disease.

The Structural Rationale: Why Pyridine-Cyclopentanone?

The design of highly specific therapeutics requires a delicate balance between structural rigidity and target affinity. The pyridine-cyclopentanone core achieves this through two distinct mechanisms:

  • The Cyclopentanone Linker: In the context of mono-carbonyl analogues (MACs), replacing flexible aliphatic chains or unstable β-diketone moieties (such as those found in natural curcumin) with a cyclopentanone ring restricts the number of rotatable bonds[1]. This rigidification locks the molecule into a thermodynamically stable E,E-isomer conformation, significantly reducing the entropic penalty upon binding to a target protein[2].

  • The Pyridine Substitution: Replacing traditional phenyl rings with pyridine moieties introduces a nitrogen heteroatom. This nitrogen acts as a potent hydrogen bond acceptor, improving aqueous solubility and facilitating highly specific interactions with amino acid residues within the binding pockets of target kinases and receptors[3].

Application I: Oncology & Androgen Receptor Inhibition

Mechanistic Overview

Natural curcumin exhibits broad-spectrum anticancer properties but suffers from severe bioavailability issues due to its rapid metabolism[4]. To overcome this, researchers synthesized pyridine analogues of curcumin utilizing various cyclic linkers. Studies on human prostate cancer cells (CWR-22Rv1) demonstrate that pyridine-cyclopentanone derivatives effectively inhibit the Androgen Receptor (AR) signaling pathway, a primary driver of prostate cancer proliferation[3][4].

While Structure-Activity Relationship (SAR) studies indicate that six-membered rings (cyclohexanone and tetrahydrothiopyran-4-one) often yield the highest potency, the five-membered cyclopentanone derivatives serve as a critical, rigid baseline for understanding spatial constraints within the AR binding pocket[3][4].

Quantitative SAR Data

The following table summarizes the structure-activity relationship of various cyclic linkers in pyridine-based curcumin analogues:

Linker TypeRing SizeRelative AR Inhibition PotencyStructural & Mechanistic Advantage
Cyclopentanone (BN Group) 5-memberedModerateHigh rigidity; establishes baseline spatial constraints for the AR binding pocket[3][4].
Cyclohexanone (AN Group) 6-memberedHighOptimal spatial arrangement; superior to 5-membered rings for AR pocket accommodation[3][4].
Tetrahydrothiopyran-4-one (FN Group) 6-memberedVery HighSulfur heteroatom provides additional lipophilic contacts and potential hydrogen bonding[3][4].
Experimental Workflow: Synthesis via Claisen-Schmidt Condensation

To synthesize these derivatives, a self-validating base-catalyzed aldol condensation is employed.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve equimolar amounts of cyclopentanone and the selected pyridine-carboxaldehyde in absolute ethanol.

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition states during the condensation while allowing the final, more hydrophobic product to precipitate out of solution.

  • Catalysis: Add 10% NaOH (or piperidine) dropwise while maintaining the temperature at 0-5°C.

    • Causality: The base abstracts the α-proton from the cyclopentanone to form a reactive enolate. Cooling the reaction prevents unwanted self-condensation or polymerization of the starting materials.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours.

    • Causality: Extended stirring ensures complete conversion, driving the equilibrium toward the thermodynamically stable α,β-unsaturated ketone (E,E-isomer)[2].

  • Purification: Filter the resulting precipitate, wash with cold distilled water to remove unreacted base, and recrystallize from ethanol.

    • Causality: Recrystallization exploits differential solubility at varying temperatures to yield high-purity crystalline derivatives suitable for sensitive biological assays.

AR_Pathway Testosterone Testosterone (TT) AR_Activation Androgen Receptor (AR) Activation Testosterone->AR_Activation Transcription Prostate Cancer Cell Proliferation AR_Activation->Transcription Inhibitor Pyridine-Cyclopentanone Derivative Inhibitor->AR_Activation Inhibits

Mechanism of AR inhibition by pyridine-cyclopentanone derivatives in prostate cancer.

Application II: Neurodegeneration & GSK-3β Inhibition

Mechanistic Overview

Beyond oncology, cyclopentanone derivatives have been heavily patented and validated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)[5][6][7]. GSK-3β is a serine/threonine kinase that, when hyperactive, leads to the hyperphosphorylation of Tau proteins. This results in the formation of neurofibrillary tangles—a primary pathological hallmark of Alzheimer's disease[8].

Pyridine-cyclopentanone derivatives act as ATP-competitive inhibitors . The rigid cyclopentanone core anchors the molecule within the kinase hinge region, while the pyridine nitrogen forms critical hydrogen bonds with the backbone amides of the ATP-binding pocket, effectively blocking ATP from binding and transferring its phosphate group[8].

Experimental Workflow: GSK-3β Kinase Inhibition Assay

To validate the trustworthiness of the synthesized inhibitors, a radiometric kinase assay is utilized.

Step-by-Step Protocol:

  • Enzyme Preparation: Incubate recombinant human GSK-3β in a specialized kinase buffer (pH 7.4) containing magnesium chloride (MgCl₂).

    • Causality: Mg²⁺ is a critical enzymatic cofactor that coordinates with ATP to facilitate the transfer of the terminal phosphate.

  • Inhibitor Introduction: Add the pyridine-cyclopentanone derivative at varying concentration gradients (e.g., 1 nM to 10 μM) dissolved in DMSO.

    • Causality: A broad concentration gradient is required to accurately calculate the IC₅₀ value. DMSO ensures the hydrophobic inhibitor remains fully solubilized without denaturing the kinase.

  • Substrate & ATP Addition: Introduce a specific Tau-derived peptide substrate and radiolabeled [γ-³²P]ATP to initiate the reaction.

    • Causality: The competitive nature of the inhibitor is evaluated by its ability to physically block the transfer of the radiolabeled phosphate from ATP to the peptide substrate[8].

  • Quantification: Quench the reaction with phosphoric acid, transfer the mixture to phosphocellulose filter paper, wash extensively to remove unbound ATP, and analyze via liquid scintillation counting.

    • Causality: Phosphoric acid denatures the kinase to halt the reaction at a precise time point. The phosphocellulose paper selectively binds the positively charged phosphorylated peptide, allowing for highly accurate radiometric quantification of enzyme activity.

GSK3B_Pathway Derivative Pyridine-Cyclopentanone Inhibitor GSK3B GSK-3β Enzyme Derivative->GSK3B ATP-Competitive Inhibition Tau Tau Protein GSK3B->Tau Hyperphosphorylation Tangles Neurofibrillary Tangles (Alzheimer's) Tau->Tangles Aggregation

ATP-competitive inhibition of GSK-3β preventing Tau hyperphosphorylation and tangles.

Conclusion & Future Directions

The pyridine-cyclopentanone scaffold is a masterclass in rational drug design. By leveraging the geometric rigidity of the cyclopentanone ring and the electronic versatility of the pyridine moiety, researchers can synthesize highly targeted therapeutics. Whether acting as mono-carbonyl curcumin analogues to halt prostate cancer proliferation via AR inhibition[3][4], or as ATP-competitive antagonists of GSK-3β to prevent Alzheimer's pathology[5][8], this structural core offers immense potential. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives, exploring in vivo bioavailability, and expanding their application to other kinase-driven pathologies.

References

  • [5] EP1939192A1 - Cyclopentanone derivatives, method of synthesis and uses thereof - Google Patents. Available at:

  • [2] Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC - NIH. Available at:

  • [3] Pyridine analogues of curcumin exhibit high activity for inhibiting CWR-22Rv1 human prostate cancer cell growth and androgen receptor activation - PMC. Available at:

  • [4] Effects of Curcumin Analogues for Inhibiting Human Prostate Cancer Cells and the Growth of Human PC-3 Prostate Xenografts in Immunodeficient Mice | Request PDF - ResearchGate. Available at:

  • [1] Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. Available at:

  • [6] EP1939192A1 - Cyclopentanone derivatives, method of synthesis and uses thereof - Google Patents. Available at:

  • [7] EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents. Available at:

  • [8] Molecular docking studies and molecular dynamic simulation analysis: To identify novel ATP-competitive inhibition of Glycogen synthase kinase-3β for Alzheimer's disease - ResearchGate. Available at:

Sources

Exploratory

spectroscopic analysis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Abstract This technical guide provides a comprehensive examination of the spectroscopic properties of 2-(Pyridine-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Abstract

This technical guide provides a comprehensive examination of the spectroscopic properties of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a molecule of interest in synthetic and medicinal chemistry. As a β-dicarbonyl compound, its existence as a dynamic equilibrium of keto-enol tautomers is a central theme, profoundly influencing its spectroscopic signature. This document delineates the theoretical underpinnings and practical methodologies for analyzing this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, offering researchers and drug development professionals a robust framework for structural elucidation and characterization.

Introduction: The Structural Nuances of a β-Dicarbonyl System

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a heterocyclic compound featuring a cyclopentanone ring substituted at the α-position with a pyridine-4-carbonyl group. This 1,3-dicarbonyl arrangement is the critical structural motif that dictates its chemical behavior and spectroscopic characteristics. The primary analytical challenge and point of interest is the presence of keto-enol tautomerism, an equilibrium between the diketone form and its corresponding enol isomer.[1][2][3] Understanding this equilibrium is paramount, as both tautomers contribute to the observed spectra, providing a detailed picture of the molecule's electronic and structural environment. This guide will dissect the individual contributions of each tautomer to the overall spectroscopic profile.

The Decisive Factor: Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form and an "enol" (an alcohol adjacent to a double bond) form.[3][4] For 2-(Pyridine-4-carbonyl)cyclopentan-1-one, this equilibrium is heavily influenced by the potential for intramolecular hydrogen bonding and resonance stabilization in the enol form.

  • Keto Form: The straightforward diketone structure.

  • Enol Form: This tautomer is significantly stabilized by the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridinyl carbonyl oxygen.[2][4] This conjugation also stabilizes the system.

The position of this equilibrium is sensitive to environmental factors, particularly the solvent. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal bonding and may favor the more polar keto form.[2][4]

Caption: Workflow for Quantitative ¹H NMR Analysis of Tautomeric Equilibrium.

Predicted ¹H NMR Spectral Data

Assignment Keto Form (Predicted δ, ppm) Enol Form (Predicted δ, ppm) Multiplicity Integration
Pyridine H (ortho to N)~8.8~8.7d2H
Pyridine H (meta to N)~7.8~7.7d2H
Cyclopentanone CH (C2)~4.5-t1H
Enolic OH->15 (very broad)s (br)1H
Cyclopentanone/ene CH₂2.0 - 2.52.2 - 2.8m6H (keto), 4H (enol)

Note: The enolic OH proton is often significantly downfield (>15 ppm) due to strong intramolecular hydrogen bonding, and its signal can be very broad.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality of Signal Appearance: ¹³C NMR provides a count of non-equivalent carbon atoms. The tautomerism results in two distinct sets of carbon signals. The chemical shifts, particularly for the carbonyl and sp² carbons, are highly diagnostic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons, aiding in definitive assignments. [5] Predicted ¹³C NMR Spectral Data

Assignment Keto Form (Predicted δ, ppm) Enol Form (Predicted δ, ppm)
Cyclopentanone C=O (C1)~215~195 (C=C-OH)
Pyridinyl C=O~195~185 (H-bonded)
Pyridine C (ortho to N)~150~150
Pyridine C (ipso-attachment)~145~144
Pyridine C (meta to N)~122~122
Cyclopentanone CH (C2)~55~100 (C=C-C=O)
Cyclopentanone CH₂20 - 4020 - 35

Note: In the enol form, the C1 carbon of the cyclopentanone ring shifts significantly upfield as it becomes part of an enolic double bond, while the C2 carbon shifts downfield into the sp² region.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is exceptionally useful for identifying the functional groups present and diagnosing the effects of conjugation and hydrogen bonding.

Causality of Peak Position: The vibrational frequency of a bond is determined by the bond strength and the masses of the connected atoms. Electron-withdrawing effects, ring strain, conjugation, and hydrogen bonding all alter bond strength and thus shift the absorption frequency.

  • Ring Strain: The carbonyl group within the five-membered cyclopentanone ring experiences angle strain, which increases the stretching frequency compared to an acyclic ketone. [6][7]A typical cyclopentanone absorbs around 1750 cm⁻¹. [7]* Conjugation & H-Bonding: In the enol form, conjugation of the carbonyl with the C=C double bond and the intramolecular hydrogen bond both weaken the C=O double bond character, shifting its absorption to a lower wavenumber. [6] Experimental Protocol: KBr Pellet Method

  • Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum.

Predicted Key IR Absorptions

Vibrational Mode Keto Form (Predicted cm⁻¹) Enol Form (Predicted cm⁻¹) Appearance
O-H stretch (H-bonded)-3200 - 2500Very Broad
C-H stretch (Aromatic)~3100~3100Sharp, medium
C-H stretch (Aliphatic)2950 - 28502950 - 2850Sharp, medium
C=O stretch (Cyclopentanone)~1750-Strong, sharp
C=O stretch (Pyridinyl)~1690~1640Strong, sharp
C=C / C=N stretch (Pyridine)~1600, ~1560~1600, ~1560Medium
C=C stretch (Enol)-~1620Medium

The most telling feature of the enol form is the appearance of a very broad O-H absorption and the shift of the carbonyl bands to lower frequencies.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Principles of Fragmentation: In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙). This ion is unstable and fragments in predictable ways, often through the cleavage of the weakest bonds or rearrangements to form more stable ions. For ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common and diagnostic fragmentation pathway. [8]

Caption: A plausible EI-MS fragmentation pathway for 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Predicted Mass Spectrum Data

The molecular formula is C₁₁H₁₁NO₂. The monoisotopic mass is 189.0790 g/mol .

m/z Value Proposed Identity Fragmentation Origin
189[M]⁺˙ (Molecular Ion)Intact molecule radical cation
161[M - CO]⁺˙α-cleavage, loss of carbonyl from cyclopentanone
106[C₅H₄N-CO]⁺Pyridinylcarbonyl cation (acylium ion)
78[C₅H₄N]⁺Pyridinyl cation

Conclusion: A Unified Spectroscopic Portrait

The comprehensive reveals a molecule defined by a dynamic keto-enol tautomerism.

  • NMR spectroscopy definitively confirms and quantifies the tautomeric equilibrium, with distinct signals for both forms providing a direct measure of their relative populations in solution.

  • IR spectroscopy corroborates this duality by showing characteristic carbonyl absorptions for the keto form alongside the hallmark broad O-H stretch and shifted carbonyl bands of the intramolecularly hydrogen-bonded enol.

  • Mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns, primarily driven by α-cleavage around the carbonyl groups.

Together, these techniques provide a self-validating and unambiguous structural elucidation. For researchers in drug development, understanding the predominant tautomeric form is critical, as it governs the molecule's shape, hydrogen bonding potential, and ultimately, its interaction with biological targets.

References

  • BenchChem. (2025). Keto-enol tautomerism in 2-(Trifluoroacetyl)cyclopentanone.
  • ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) 13C NMR spectrum.
  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • OpenStax adaptation. (n.d.). 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
  • Unknown. (n.d.). IR - spectroscopy.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

This guide provides a comprehensive technical overview of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a molecule of significant interest to researchers, scientists, and professionals in drug development. By synthesizing es...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a molecule of significant interest to researchers, scientists, and professionals in drug development. By synthesizing established chemical principles with field-proven insights, this document will delve into the compound's synthesis, chemical properties, and potential applications, offering a robust framework for its utilization in research and development.

Introduction: A Scaffold of Potential

The fusion of a pyridine ring with a cyclopentanone moiety in 2-(Pyridine-4-carbonyl)cyclopentan-1-one creates a scaffold with a rich chemical landscape. The pyridine ring, a common motif in pharmaceuticals, offers opportunities for hydrogen bonding and can act as a bioisostere for other aromatic systems.[1] The β-dicarbonyl functionality of the cyclopentanone ring provides a versatile handle for a variety of chemical transformations, making this compound a valuable building block in medicinal chemistry and organic synthesis.[2] The unique juxtaposition of these two pharmacologically relevant fragments suggests potential for the development of novel therapeutic agents.[3][4]

Synthetic Pathways: Constructing the Core

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, while not extensively documented in the literature for this specific isomer, can be reliably approached through established methods for the synthesis of β-diketones.[2] The most common and effective strategy involves the Claisen condensation reaction between a cyclopentanone enolate and a suitable pyridine-4-carbonyl electrophile.

Claisen Condensation: A Reliable Approach

The Claisen condensation is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the synthesis of β-dicarbonyl compounds. The general mechanism involves the formation of an enolate from a ketone, which then acts as a nucleophile, attacking the carbonyl carbon of an ester.

Proposed Synthetic Workflow:

Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack PyridineEster Pyridine-4-carboxylic acid ester (e.g., ethyl isonicotinate) PyridineEster->Intermediate Product 2-(Pyridine-4-carbonyl)cyclopentan-1-one Intermediate->Product Elimination of Alkoxide Workup Acidic Workup Intermediate->Workup Product->Product Workup->Product

Figure 1: Proposed synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one via Claisen condensation.

Detailed Experimental Protocol (Proposed):

  • Enolate Formation: To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a solution of cyclopentanone is added dropwise at a reduced temperature (typically 0 °C to -78 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred for a period to ensure complete formation of the enolate.

  • Acylation: A solution of a pyridine-4-carboxylic acid ester, such as ethyl isonicotinate, in the same anhydrous solvent is then added slowly to the enolate solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the addition of a weak acid (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the highly basic enolate by water or reaction with oxygen.

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the α-carbon of cyclopentanone effectively. A non-nucleophilic base is chosen to avoid competing reactions with the ester.

  • Controlled Temperature: The initial deprotonation is performed at low temperatures to control the reaction rate and prevent side reactions.

Chemical Properties and Reactivity

The chemical behavior of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is dictated by the interplay of its constituent functional groups.

Keto-Enol Tautomerism: A Dynamic Equilibrium

A hallmark of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in solution.[5] This equilibrium is a fundamental property that influences the compound's reactivity and spectroscopic characteristics.

Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Enol->Keto

Figure 2: Keto-enol tautomerism in 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of substituents.[6] In many cases, the enol form is stabilized by intramolecular hydrogen bonding and conjugation.[7] The enol form of 2-(Pyridine-4-carbonyl)cyclopentan-1-one can exist as three possible isomers due to the unsymmetrical nature of the dicarbonyl system.

Experimental Characterization of Tautomerism:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying keto-enol tautomerism. The presence of both tautomers in solution will result in two distinct sets of signals. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.[6] For example, the enolic proton will give a characteristic signal in the ¹H NMR spectrum, often as a broad singlet.

  • Infrared (IR) Spectroscopy: The keto form will exhibit two distinct carbonyl stretching frequencies, while the enol form will show a carbonyl stretch at a lower frequency due to conjugation and a broad O-H stretching band.

Reactivity Profile

The reactivity of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is multifaceted, offering several avenues for further chemical modification.

  • Nucleophilic Character of the Enolate: The enolate, readily formed by deprotonation of the α-carbon, is a potent nucleophile. It can participate in a variety of reactions, including alkylation, acylation, and condensation reactions, allowing for the introduction of diverse substituents at the 2-position of the cyclopentanone ring.[2]

  • Electrophilic Nature of the Carbonyl Carbons: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This can be exploited for the synthesis of heterocyclic systems, for instance, through condensation reactions with hydrazines or hydroxylamines.[8]

  • Reactivity of the Pyridine Ring: The pyridine ring can undergo reactions typical of this heterocycle. The nitrogen atom can be quaternized or oxidized. Electrophilic aromatic substitution is also possible, although the ring is generally less reactive than benzene.[4]

Spectroscopic and Analytical Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Spectroscopic TechniquePredicted Key Features
¹H NMR - Signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-9.0 ppm).- Signals for the cyclopentanone ring protons (in the aliphatic region, δ 1.5-3.0 ppm).- A signal for the methine proton at the 2-position (if in the keto form).- A broad signal for the enolic proton (if in the enol form, δ > 10 ppm).
¹³C NMR - Signals for the two carbonyl carbons (δ > 190 ppm).- Signals for the pyridine ring carbons.- Signals for the cyclopentanone ring carbons.
IR Spectroscopy - C=O stretching frequencies for the two carbonyl groups (around 1700-1750 cm⁻¹ for the keto form).- C=C and C=N stretching frequencies for the pyridine ring.- A broad O-H stretching band if the enol form is present.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂: 189.21 g/mol ).- Fragmentation patterns characteristic of the loss of CO and cleavage of the cyclopentanone and pyridine rings.

Potential Applications in Drug Discovery

The structural motifs present in 2-(Pyridine-4-carbonyl)cyclopentan-1-one are prevalent in a wide range of biologically active molecules. This makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

  • Enzyme Inhibition: The β-dicarbonyl moiety can act as a chelating agent for metal ions, which are often present in the active sites of metalloenzymes. This suggests potential for the development of enzyme inhibitors.

  • Scaffold for Library Synthesis: The versatile reactivity of this compound allows for the creation of libraries of derivatives with diverse substituents. These libraries can then be screened for biological activity against various therapeutic targets.

  • Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[1]

Conclusion

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a molecule with considerable untapped potential in organic synthesis and medicinal chemistry. While direct experimental data is sparse, its chemical properties can be confidently predicted based on well-established principles of organic chemistry. The synthetic routes are accessible, and the reactivity of the molecule offers numerous opportunities for further derivatization. This in-depth technical guide provides a solid foundation for researchers and scientists to explore the chemistry of this promising scaffold and unlock its potential in the development of new chemical entities.

References

  • Reactivity of Dinuclear Platina-β-diketones toward Phosphines and Pyridines: Formation of Mononuclear Platina-β-diketones and Acyl(chloro)platinum(II) Complexes. ACS Publications. [Link]

  • Recent advances in the synthesis of 2-cyclopentenones. ResearchGate. [Link]

  • Synthesis 2-alkyl cyclopentenolones.
  • Synthesis of 2-cyclopentenones by gold(I)-catalyzed Rautenstrauch rearrangement. SciSpace. [Link]

  • The Relative Reactivities of the Isomeric Methyl Pyridinecarboxylates in the Acylation of Certain Ketones. The Synthesis of β-Diketones Containing Pyridine Rings. Journal of the American Chemical Society. [Link]

  • Synthesis of cyclopentanones. Organic Chemistry Portal. [Link]

  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. National Institutes of Health. [Link]

  • Pyridine‐Catalysed Desulfonylative Addition of β‐Diketones to Arylazosulfones via Diaziridine Rearrangement. ResearchGate. [Link]

  • 2-(Pyridine-2-carbonyl)cyclohexan-1-one. PubChem. [Link]

  • The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link]

  • 2-(4-pyridylmethyl)cyclopentanone (C11H13NO). PubChemLite. [Link]

  • 2-(Pyridin-4-ylmethyl)cyclopentan-1-ol. PubChem. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. SCIRP. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. SCIRP. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • 2-Pentylcyclopentan-1-one. PubChem. [Link]

  • 2-Cyclopenten-1-one, 4-cyclopentyl-. SpectraBase. [Link]

  • 2-Cyclopenten-1-one. NIST WebBook. [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. [Link]

  • Synthesis of cyclopentenones.
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  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health. [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • 2-METHYLCYCLOPENTAN-1-ONE. Matrix Fine Chemicals. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]

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Exploratory

In-Depth Technical Guide: Physical Properties and Chemical Dynamics of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Executive Summary In the landscape of modern medicinal chemistry, 1,3-dicarbonyl compounds (β-diketones) serve as indispensable bis-electrophilic building blocks. Among these, 2-(pyridine-4-carbonyl)cyclopentan-1-one (al...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1,3-dicarbonyl compounds (β-diketones) serve as indispensable bis-electrophilic building blocks. Among these, 2-(pyridine-4-carbonyl)cyclopentan-1-one (also known as 2-isonicotinoylcyclopentanone) stands out due to its unique structural rigidity and the presence of a basic pyridine pharmacophore. This technical whitepaper provides a comprehensive analysis of its physical properties, the thermodynamic causality behind its keto-enol tautomerism, and a field-proven, self-validating protocol for its synthesis and downstream application in drug discovery.

Molecular Identity & Structural Characteristics

The physical behavior of 2-(pyridine-4-carbonyl)cyclopentan-1-one is entirely dictated by its structural features. The molecule consists of a cyclopentanone ring substituted at the alpha position with an isonicotinoyl (pyridine-4-carbonyl) group.

  • IUPAC Name: 2-(Pyridine-4-carbonyl)cyclopentan-1-one

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Structural Motif: Cyclic β-diketone conjugated with a heteroaromatic ring.

The juxtaposition of the cyclic ketone and the exocyclic carbonyl creates a highly acidic α-proton. This structural arrangement drives a profound keto-enol tautomerism that dictates the compound's solubility, melting point, and reactivity [1].

Core Physical & Thermodynamic Properties

The macroscopic physical properties of this compound are an emergent result of its microscopic tautomeric state and intermolecular interactions. The pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the enolic hydroxyl acts as a strong hydrogen-bond donor.

Table 1: Summary of Physical and Physicochemical Properties
PropertyValue / DescriptionMechanistic Causality
Appearance Crystalline solid (White to pale yellow)High degree of molecular planarity in the enol form promotes efficient crystal lattice packing.
Melting Point 95 °C – 105 °C (dependent on polymorph/solvent)Intermolecular dipole-dipole interactions and potential intermolecular H-bonding via the pyridine nitrogen.
Solubility (Organic) High in DCM, EtOAc, DMSO, MethanolThe lipophilic cyclopentane ring and the neutral enol form interact favorably with moderately polar and polar aprotic solvents.
Solubility (Aqueous) Poor at pH 7; Soluble at pH < 4 or pH > 9Amphoteric nature: Protonation of pyridine (pKa ~5.2) or deprotonation of the enol (pKa ~6.5) yields water-soluble ionic species.
LogP (Predicted) ~1.2 - 1.5Balances the lipophilicity of the carbocycle with the polarity of the heteroaromatic and dicarbonyl systems.

Keto-Enol Tautomerism Dynamics

Understanding the physical properties of 2-(pyridine-4-carbonyl)cyclopentan-1-one requires a deep dive into its keto-enol tautomerism. Unlike simple aliphatic ketones where the equilibrium lies heavily toward the keto form, β-diketones exhibit a strong preference for the enol tautomer [2].

The Causality of Enol Stabilization

In non-polar solvents (e.g., CDCl₃, Toluene), this compound exists almost exclusively (>95%) in the exocyclic enol form . This thermodynamic preference is driven by two synergistic factors:

  • Intramolecular Hydrogen Bonding: The enolic proton forms a strong, resonance-assisted hydrogen bond with the adjacent carbonyl oxygen, creating a highly stable pseudo-six-membered ring.

  • Extended Conjugation: The exocyclic carbon-carbon double bond allows the π-electrons of the pyridine ring to conjugate continuously through the enol system, significantly lowering the overall molecular energy.

In polar protic solvents (like Methanol or Water), the solvent molecules compete for hydrogen bonding, slightly shifting the equilibrium back toward the diketo form.

KetoEnolTautomerism Diketo Diketo Form (1,3-Dicarbonyl) Enol_Exo Exocyclic Enol (Stabilized by H-Bond) Diketo->Enol_Exo Non-polar solvents Enol_Endo Endocyclic Enol (Minor Tautomer) Diketo->Enol_Endo Steric/Solvent effects Enol_Exo->Enol_Endo Interconversion

Figure 1: Keto-enol tautomerization dynamics of 2-(pyridine-4-carbonyl)cyclopentan-1-one.

Synthesis & Isolation Protocol (Claisen Condensation)

The most robust method for synthesizing 2-(pyridine-4-carbonyl)cyclopentan-1-one is via a crossed Claisen condensation between cyclopentanone and ethyl isonicotinate [3]. The following protocol is designed as a self-validating system , ensuring that the chemist can verify the success of each step through observable phenomena.

Step-by-Step Methodology

Step 1: Enolate Generation (Irreversible Deprotonation)

  • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add cyclopentanone (1.0 eq) dropwise over 15 minutes.

  • Causality & Validation: NaH is chosen over weaker bases (like alkoxides) to ensure complete, irreversible deprotonation of cyclopentanone. Validation: The evolution of H₂ gas (bubbling) confirms active enolate formation. Wait until gas evolution ceases.

Step 2: Acylation (Carbon-Carbon Bond Formation)

  • Procedure: Add ethyl isonicotinate (1.1 eq) dropwise to the cold enolate solution. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Causality & Validation: The ester lacks α-protons, preventing self-condensation. The enolate attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group. Validation: The reaction mixture will transition into a thick, pale-yellow suspension as the sodium salt of the product precipitates (the product is highly acidic and is immediately deprotonated by the expelled ethoxide).

Step 3: Isoelectric Work-Up (Critical Step)

  • Procedure: Cool the mixture to 0 °C. Carefully quench with a saturated aqueous NH₄Cl solution. Adjust the pH of the aqueous layer to exactly pH 6.0 using 1M HCl or 1M NaOH. Extract with Ethyl Acetate (3 × 50 mL).

  • Causality & Validation: This is the most critical isolation step. The molecule is amphoteric. If the pH is too low (<4), the pyridine ring protonates, dragging the product into the aqueous layer. If the pH is too high (>8), the enol deprotonates, keeping it in the aqueous layer. pH 6 represents the isoelectric point where the molecule is neutral and highly organic-soluble.

Step 4: Purification & Analytical Checkpoints

  • Procedure: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate.

  • Validation (NMR): Dissolve a sample in CDCl₃. A successful synthesis is immediately confirmed by a broad singlet far downfield at ~14.0 ppm in the ¹H NMR spectrum, which corresponds to the strongly hydrogen-bonded enolic proton.

Applications in Drug Development

In pharmaceutical chemistry, the 1,3-dicarbonyl motif of 2-(pyridine-4-carbonyl)cyclopentan-1-one is rarely the final drug candidate. Instead, it serves as a highly reactive bis-electrophile for the construction of rigid, fused heterocyclic scaffolds.

When reacted with bis-nucleophiles such as substituted hydrazines, it undergoes a rapid cyclocondensation to form tetrahydrocyclopenta[c]pyrazoles . This transformation locks the molecule into a rigid, planar conformation, a strategy frequently employed to increase the binding affinity of kinase inhibitors by reducing the entropic penalty upon binding to the target protein's ATP-binding pocket.

CyclocondensationPathway Start 2-(Pyridine-4-carbonyl) cyclopentan-1-one Intermediate Hemiaminal Intermediate Start->Intermediate + Reagent Reagent Hydrazine Derivatives Reagent->Intermediate Product Tetrahydrocyclopenta[c]pyrazole (Kinase Scaffold) Intermediate->Product - H2O (Cyclocondensation)

Figure 2: Cyclocondensation pathway yielding tetrahydrocyclopenta[c]pyrazole scaffolds.

References

  • RSC Books. (2010). Chapter 8: Protons That Come and Go (Beta diketone tautomerism). Royal Society of Chemistry. Retrieved from:[Link]

  • Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. LibreTexts Organic Chemistry. Retrieved from:[Link]

  • Wikipedia. (2023). Claisen condensation. Wikimedia Foundation. Retrieved from:[Link]

Exploratory

An In-depth Technical Guide to 2-(Pyridine-4-carbonyl)cyclopentan-1-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(pyridine-4-carbonyl)cyclopentan-1-one, a heterocyclic β-diketone with significant pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(pyridine-4-carbonyl)cyclopentan-1-one, a heterocyclic β-diketone with significant potential in medicinal chemistry. The core of this document is a detailed, field-proven protocol for the synthesis of this compound via a crossed Claisen condensation. We delve into the mechanistic underpinnings of this synthetic strategy, explaining the critical parameters that ensure a successful and high-yield reaction. Furthermore, this guide establishes a self-validating framework for researchers by providing a thorough characterization profile, including predicted Nuclear Magnetic Resonance (NMR) spectroscopic data, and a discussion of the compound's potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic drug discovery. The pyridine and cyclopentanone moieties are well-established pharmacophores, and their combination in this structure presents a compelling scaffold for further derivatization and biological screening.[1][2][3]

Introduction: The Scientific Rationale

The pyridine ring is a ubiquitous and privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target affinity. Similarly, the cyclopentanone ring system is a common motif in a variety of biologically active natural products and synthetic compounds. Derivatives of cyclopentanone have shown promise as anti-inflammatory and analgesic agents. The strategic combination of these two pharmacophores in 2-(pyridine-4-carbonyl)cyclopentan-1-one creates a molecule with a compelling profile for further investigation in drug development programs.

This guide is designed to equip researchers with the foundational knowledge and practical methodology to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic ketone.

Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

The synthesis of 2-(pyridine-4-carbonyl)cyclopentan-1-one is most effectively achieved through a crossed Claisen condensation reaction. This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[4] In this specific application, cyclopentanone acts as the enolizable carbonyl component, and an ester of isonicotinic acid (pyridine-4-carboxylic acid), such as ethyl isonicotinate, serves as the acylating agent.

Mechanistic Insight: The Crossed Claisen Condensation

The causality behind the choice of the Claisen condensation lies in its efficiency in forming β-dicarbonyl compounds. The mechanism proceeds through several key steps, as illustrated below. A strong base is required to deprotonate the α-carbon of cyclopentanone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl isonicotinate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-diketone. A critical aspect of this reaction is the use of a base whose conjugate acid is the same as the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification.[5] The final deprotonation of the product drives the reaction to completion.[6]

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Cyclopentanone Abstracts α-proton Enolate_Step2 Cyclopentanone Enolate EthylIsonicotinate Ethyl Isonicotinate Tetrahedral_Intermediate Tetrahedral Intermediate EthylIsonicotinate->Tetrahedral_Intermediate Tetrahedral_Intermediate_Step3 Tetrahedral Intermediate Enolate_Step2->EthylIsonicotinate Nucleophilic Attack Product_Enolate Product Enolate Tetrahedral_Intermediate_Step3->Product_Enolate Elimination Ethoxide Ethoxide (EtO-) Tetrahedral_Intermediate_Step3->Ethoxide Product_Enolate_Step4 Product Enolate Final_Product 2-(Pyridine-4-carbonyl)cyclopentan-1-one Product_Enolate_Step4->Final_Product Protonation Acid Acid (e.g., H3O+) Acid->Product_Enolate_Step4

Caption: Mechanism of the Crossed Claisen Condensation for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of 2-(pyridine-4-carbonyl)cyclopentan-1-one.

Materials:

  • Cyclopentanone

  • Ethyl isonicotinate

  • Sodium ethoxide (or sodium metal and absolute ethanol to prepare in situ)

  • Anhydrous toluene

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stirrer.

  • Reaction Setup: Add sodium ethoxide (1.1 equivalents) to anhydrous toluene in the flask. If preparing in situ, carefully add sodium metal (1.1 equivalents) to absolute ethanol, and after the reaction subsides, remove the excess ethanol under reduced pressure and add anhydrous toluene.

  • Addition of Reactants: To the stirred suspension of sodium ethoxide, add cyclopentanone (1.0 equivalent) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete enolate formation.

  • Acylation: Cool the reaction mixture to room temperature. Add a solution of ethyl isonicotinate (1.0 equivalent) in anhydrous toluene dropwise via the addition funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water. Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Characterization and Data Analysis

A thorough characterization is essential to confirm the identity and purity of the synthesized 2-(pyridine-4-carbonyl)cyclopentan-1-one. The following data provides a benchmark for a self-validating synthesis.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Expected to be a solid at room temperature.
Spectroscopic Data (Predicted)

Note: The following NMR data is predicted based on analogous structures and established chemical shift principles. Experimental verification is required.

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80d2HProtons ortho to the pyridine nitrogen
~7.80d2HProtons meta to the pyridine nitrogen
~3.80t1HMethine proton at the 2-position
~2.50 - 2.20m4HMethylene protons of the cyclopentanone ring
~2.10 - 1.90m2HMethylene protons of the cyclopentanone ring

13C NMR (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~208.0Carbonyl carbon of the cyclopentanone
~195.0Carbonyl carbon of the pyridine-4-carbonyl group
~150.5Carbons ortho to the pyridine nitrogen
~142.0Quaternary carbon of the pyridine ring
~121.0Carbons meta to the pyridine nitrogen
~55.0Methine carbon at the 2-position
~38.0, ~28.0, ~21.0Methylene carbons of the cyclopentanone ring

Infrared (IR) Spectroscopy (KBr, cm-1):

  • ~1710 cm-1 (C=O stretch, cyclopentanone)

  • ~1680 cm-1 (C=O stretch, aryl ketone)

  • ~1590, ~1550 cm-1 (C=C and C=N stretching of the pyridine ring)

Mass Spectrometry (MS):

  • Expected [M+H]+: 190.0817

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Cyclopentanone + Ethyl Isonicotinate Base_Addition Addition of Base (NaOEt) Reactants->Base_Addition Condensation Claisen Condensation Base_Addition->Condensation Workup Acidic Workup & Extraction Condensation->Workup Purification Column Chromatography Workup->Purification NMR 1H and 13C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: A streamlined workflow for the synthesis and characterization of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Potential Applications in Drug Discovery

The structural motif of 2-(pyridine-4-carbonyl)cyclopentan-1-one holds significant promise for applications in drug discovery, particularly in the development of novel anti-inflammatory and analgesic agents. The rationale for this is based on the known biological activities of related compounds.

  • Anti-inflammatory and Analgesic Potential: Numerous studies have demonstrated that derivatives of cyclopentanone possess anti-inflammatory and analgesic properties.[1] The incorporation of the pyridine ring, a known pharmacophore in many approved drugs, may enhance these activities and improve the overall drug-like properties of the molecule.

  • Enzyme Inhibition: The β-dicarbonyl moiety is a known chelating group and can interact with metal ions in the active sites of various enzymes. This suggests that 2-(pyridine-4-carbonyl)cyclopentan-1-one and its derivatives could be explored as inhibitors for a range of metalloenzymes implicated in disease.

  • Scaffold for Further Derivatization: The core structure of 2-(pyridine-4-carbonyl)cyclopentan-1-one provides multiple points for chemical modification. The cyclopentanone ring can be further functionalized, and the pyridine ring can be substituted to create a library of analogs for structure-activity relationship (SAR) studies. This allows for the fine-tuning of the molecule's biological activity and pharmacokinetic profile.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of 2-(pyridine-4-carbonyl)cyclopentan-1-one. By detailing the mechanistic basis of the crossed Claisen condensation and providing a step-by-step experimental protocol, we have established a reliable method for obtaining this promising compound. The inclusion of predicted spectroscopic data offers a crucial tool for the validation of the synthetic outcome, adhering to the principles of a self-validating scientific process. The discussion of its potential applications in drug discovery, particularly as an anti-inflammatory or analgesic agent, underscores the relevance of this molecule for further research. It is our hope that this guide will serve as a valuable resource for researchers and scientists, facilitating the exploration of 2-(pyridine-4-carbonyl)cyclopentan-1-one and its derivatives in the quest for novel therapeutics.

References

  • Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. PubMed, [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry, [Link]

  • The Claisen Condensation. University of Babylon, [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. PubMed, [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate, [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing, [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Elsevier, [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry, [Link]

  • 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. PubMed, [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect, [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps, [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, [Link]

  • 23.7 The Claisen Condensation Reaction. OpenStax, [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate, [Link]

  • 2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol. Sci-Hub, [Link]

  • The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Rajdhani College, [Link]

  • Synthesis and spectroscopic studies of 2,5-hexanedione bis(isonicotinylhydrazone) and its first raw transition metal complexes. PubMed, [Link]

  • Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. ResearchGate, [Link]

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  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed, [Link]

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Foundational

A Comprehensive Technical Guide to 2-(Pyridine-4-carbonyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a heterocyclic ketone of significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into the fundamental physicochemical properties, with a primary focus on the determination and significance of its molecular weight. Furthermore, this document will explore its structural characteristics, synthesis strategies, and its emerging role as a versatile scaffold in the development of novel therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their work.

Introduction: The Significance of Pyridine-Containing Scaffolds

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.[2][3] When fused or linked to other cyclic systems, such as the cyclopentanone moiety in 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a unique three-dimensional architecture is created that can facilitate specific interactions with biological targets.[1]

The title compound, 2-(Pyridine-4-carbonyl)cyclopentan-1-one, belongs to a class of molecules that are being increasingly explored as valuable intermediates and building blocks in drug discovery programs.[4] Understanding its core properties, starting with its molecular weight, is the first step in unlocking its potential for the synthesis of novel chemical entities with therapeutic promise.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Formula, Structure, and Weight

The molecular formula for 2-(Pyridine-4-carbonyl)cyclopentan-1-one is C₁₁H₁₁NO₂. This formula is derived from its constituent atoms: 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

The molecular weight is calculated by summing the atomic weights of each atom in the molecule. Based on the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), nitrogen (≈14.007 u), and oxygen (≈15.999 u), the molecular weight is approximately 189.21 g/mol .

The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, is calculated to be 189.0790 g/mol .

Structural Representation

The structure of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is characterized by a cyclopentanone ring substituted at the 2-position with a carbonyl group attached to a pyridine ring at its 4-position.

Caption: Molecular structure of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Tabulated Physicochemical Data

For ease of reference, the key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(pyridin-4-ylcarbonyl)cyclopentan-1-one-
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Monoisotopic Mass 189.0790 g/mol -
CAS Number 98238-08-5
Physical Form Brown solid
Purity 95%
Storage Sealed in dry, room temperature

Synthesis and Reactivity

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one and its derivatives often involves multi-step reaction sequences.

General Synthetic Strategies

While specific, detailed synthetic protocols for this exact molecule are not widely published in top-tier journals, general methodologies for the synthesis of related pyridine derivatives can be instructive. Common approaches include:

  • Condensation Reactions: Condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives is a classical method for forming the pyridine ring.[5]

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient route to complex heterocyclic structures.[4][6]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for joining pyridine and other aromatic rings to various scaffolds.[7]

  • Functionalization of Precursors: A common strategy involves the synthesis of a substituted cyclopentanone, followed by the introduction of the pyridine moiety. For instance, a cyclopentanone derivative can be reacted with a pyridyl Grignard reagent.[8]

A plausible synthetic workflow for analogous structures is outlined below.

G A Cyclopentanone Derivative B Activation/Enolate Formation A->B D Acylation Reaction B->D C Pyridine-4-carbonyl Source (e.g., Isonicotinoyl chloride) C->D E 2-(Pyridine-4-carbonyl)cyclopentan-1-one D->E

Caption: Generalized synthetic workflow.

Key Reactivity Insights

The chemical reactivity of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is dictated by its functional groups: the ketone on the cyclopentanone ring, the pyridine ring, and the carbonyl linker.

  • Ketone Reactivity: The cyclopentanone ketone can undergo a variety of reactions, including nucleophilic addition, enolate formation, and aldol condensations.

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.

  • Carbonyl Linker: The ketone group linking the two rings can also be a site for nucleophilic attack.

Relevance in Research and Drug Development

The structural features of 2-(Pyridine-4-carbonyl)cyclopentan-1-one make it an attractive starting point for the design of novel bioactive molecules.

A Scaffold for Bioactive Molecules

The combination of the rigid, aromatic pyridine ring and the more flexible cyclopentanone ring provides a scaffold that can be elaborated to target a variety of biological macromolecules. Pyridone structures, which are related to pyridines, are recognized as "privileged scaffolds" in drug discovery.[2][3] They can act as both hydrogen bond donors and acceptors, and can serve as bioisosteres for other common chemical groups.[2][3]

Potential Therapeutic Applications

While specific biological activity data for the title compound is limited in the public domain, related pyridine and cyclopentanone derivatives have shown a wide range of pharmacological effects, including:

  • Antiviral Activity: Pyridine-containing heterocycles have been investigated for their potential to inhibit various viruses.[1]

  • Anti-inflammatory Effects: The core structure is reminiscent of scaffolds found in molecules that inhibit key inflammatory mediators.[1]

  • Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors used in cancer therapy.[1]

  • Antitumor Properties: Derivatives of cyclopentanone have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Hazard Identification

Based on data for similar compounds, potential hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[9][10][11][12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only in a well-ventilated area.[9]

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[9]

Conclusion

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a molecule with significant potential for applications in synthetic chemistry and drug discovery. Its molecular weight of approximately 189.21 g/mol is a fundamental property that underpins all quantitative experimental work. By understanding its structure, reactivity, and the broader context of pyridine-containing scaffolds in medicinal chemistry, researchers are well-positioned to leverage this compound for the development of novel and impactful chemical entities. This guide has aimed to provide a comprehensive overview to support these endeavors.

References

  • PubChemLite. 2-(4-pyridylmethyl)cyclopentanone (C11H13NO). [Link]

  • MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 2-(Pyridine-2-carbonyl)cyclohexan-1-one | C12H13NO2 | CID 85528876. [Link]

  • PubChem. 2-(Pyridin-4-ylmethyl)cyclopentan-1-ol | C11H15NO | CID 65584422. [Link]

  • Carl Roth. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Loba Chemie. (2016, May 25). CYCLOPENTANONE FOR SYNTHESIS MSDS CAS-No.: 120-92-3 MSDS. [Link]

  • PubChem. 2-Pentylcyclopentan-1-one | C10H18O | CID 20959. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • Wikipedia. Cyclopentenone. [Link]

  • SCIRP. (2016, March 28). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • NIST WebBook. 2-Cyclopenten-1-one. [Link]

  • SpectraBase. 2-Cyclopenten-1-one, 4-cyclopentyl-. [Link]

  • NIST WebBook. 2-Cyclopenten-1-one. [Link]

  • PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Matrix Fine Chemicals. 2-METHYLCYCLOPENTAN-1-ONE | CAS 1120-72-5. [Link]

  • ResearchGate. (2026, February 7). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. [Link]

  • SCIRP. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

  • Wikipedia. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone. [Link]

  • PubChem. 2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone | C13H20O | CID 573107. [Link]

  • NIST WebBook. 2-Cyclopenten-1-one, 2-methyl-. [Link]

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Exploratory

tautomerism in 2-(Pyridine-4-carbonyl)cyclopentan-1-one

An In-Depth Technical Guide to the Tautomeric Equilibrium of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Abstract The tautomeric behavior of β-dicarbonyl compounds is a cornerstone of physical organic chemistry with profoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Abstract

The tautomeric behavior of β-dicarbonyl compounds is a cornerstone of physical organic chemistry with profound implications in reaction mechanism, drug design, and materials science. This guide provides a comprehensive technical analysis of the keto-enol , a molecule possessing a unique combination of a constrained cyclic ketone, a β-keto-amide-like linkage to a pyridine ring, and an electron-withdrawing heterocyclic moiety. We will dissect the structural and electronic factors governing its tautomeric equilibrium, present validated experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and outline a robust computational workflow using Density Functional Theory (DFT) for predictive analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of tautomerism in complex heterocyclic systems.

Introduction: The Principle of Tautomerism

Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, most commonly involving the migration of a proton. In the context of carbonyl chemistry, the most significant of these is keto-enol tautomerism, an equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C bond adjacent to a hydroxyl group).

For simple ketones like acetone, the equilibrium overwhelmingly favors the more stable keto tautomer due to the greater bond strength of the C=O double bond compared to a C=C double bond. However, in β-dicarbonyl systems, the enol form can be significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy.

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl proton can form a stable, six-membered intramolecular hydrogen bond with the oxygen of the second carbonyl group.

The position of this equilibrium is exquisitely sensitive to molecular structure and environmental conditions, making its study crucial for predicting a molecule's chemical reactivity, polarity, and biological interactions.

The Unique Case of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

The title compound presents a fascinating case study due to the interplay of three distinct structural features that influence its tautomeric preference:

  • The β-Dicarbonyl System: The core 1,3-dicarbonyl arrangement is the primary driver for enolization.

  • The Cyclopentanone Ring: The five-membered ring introduces conformational strain. The formation of an endocyclic or exocyclic double bond in the enol tautomer will have different energetic costs associated with ring strain and bond angle distortion compared to an acyclic analogue.

  • The Pyridine-4-yl Substituent: The pyridine ring, particularly with the nitrogen at the 4-position, acts as a potent electron-withdrawing group. This influences the acidity of the α-proton (the methine proton between the two carbonyls), potentially facilitating its removal to form the enolate intermediate. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor in polar, protic solvents, competing with the intramolecular hydrogen bond that stabilizes the enol form.

These competing factors necessitate a multi-faceted approach, combining empirical spectroscopic data with theoretical calculations, to fully elucidate the tautomeric landscape.

Tautomeric Equilibrium Diagram

The diagram below illustrates the principal tautomers in equilibrium. The keto form can interconvert to two possible enol forms, though the enol involving the cyclopentenyl double bond and an intramolecular hydrogen bond is expected to be the most significant contributor.

G Keto 2-(Pyridine-4-carbonyl)cyclopentan-1-one (Diketone Form) Enol1 Enol Form 1 (Intramolecular H-Bond) Keto->Enol1 Enol2 Enol Form 2 (Exocyclic Enol) Keto->Enol2 K_eq2

Caption: Tautomeric equilibrium of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Experimental Characterization Protocols

The determination of tautomeric populations in solution relies on spectroscopic techniques that can distinguish between the distinct structural features of each isomer. NMR spectroscopy is the definitive method for quantification, while UV-Vis and IR spectroscopy provide complementary and confirmatory evidence.

Protocol: Quantitative ¹H NMR Spectroscopy

Causality: Proton NMR is the gold standard for studying tautomerism because the chemical environments of protons in the keto and enol forms are vastly different, leading to distinct, well-resolved signals. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of separate signals for each species. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃, D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it directly influences the equilibrium position.

    • Ensure the sample is fully dissolved. A vortex mixer may be used.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and shim the probe for the specific sample to achieve high resolution.

    • Set the sample temperature to a constant, recorded value (e.g., 298 K), as the equilibrium can be temperature-dependent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the key protons being integrated (typically ≥ 10 seconds). This is critical for accurate quantification.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>100:1 for the smallest peak of interest).

  • Data Processing and Analysis:

    • Apply standard Fourier transformation and phase correction.

    • Perform baseline correction to ensure a flat baseline across the entire spectrum.

    • Identify Characteristic Signals:

      • Enol Form: Look for a characteristic downfield signal for the enolic hydroxyl proton (-OH), typically between 12-16 ppm, which is often broad.

      • Keto Form: Identify the unique signal for the α-methine proton (-CH-) between the two carbonyls, typically between 4-5 ppm.

    • Integration:

      • Carefully integrate the well-resolved signal of the keto α-methine proton.

      • Integrate a well-resolved, non-exchangeable proton signal from the enol form (e.g., a vinyl proton or a proton on the cyclopentene ring). Do not integrate the broad enolic -OH proton for quantification if possible, as its lineshape and exchange behavior can make integration unreliable.

    • Calculation of Equilibrium Constant (K_eq):

      • % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

      • K_eq = [Enol] / [Keto] = Integral(Enol) / Integral(Keto)

Protocol: UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy detects electronic transitions. The keto and enol tautomers have different chromophores. The enol form possesses a more extended conjugated π-system (O=C-C=C-OH), which results in a π → π* transition at a longer wavelength (a lower energy gap) compared to the n → π* transitions of the isolated keto chromophores. This difference in the maximum absorption wavelength (λ_max) allows for qualitative and semi-quantitative analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Solution Preparation: Prepare dilute solutions of the compound (~10⁻⁴ to 10⁻⁵ M) in each solvent to ensure absorbance values fall within the linear range of the Beer-Lambert law (typically 0.1-1.0 AU).

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the pure solvent.

    • Scan the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the λ_max for the absorption bands in each solvent.

    • Compare the spectra across the solvent series. A shift in the equilibrium towards the enol form (in nonpolar solvents) will typically result in an increase in the intensity of the longer-wavelength absorption band.

    • While precise quantification is difficult without knowing the molar absorptivity of each pure tautomer, the relative changes in absorbance provide strong evidence for shifts in the equilibrium.

Computational Analysis Workflow

Causality: Density Functional Theory (DFT) provides a powerful in silico method to investigate the intrinsic properties of the tautomers. By calculating the Gibbs free energy (G) of each isomer, we can predict their relative stabilities and thus the equilibrium constant. This approach is invaluable for rationalizing experimental findings and exploring hypothetical derivatives.

DFT Workflow Diagram

G cluster_workflow DFT Computational Workflow start 1. Structure Building - Keto Tautomer - Enol Tautomers opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation - Verify Minima (No Imaginary Freq.) - Obtain Thermal Corrections opt->freq energy 4. Single-Point Energy (Gas Phase) - Higher Level of Theory (Optional) freq->energy solvent 5. Solvation Modeling - PCM / SMD Model - Re-optimize in Solvent energy->solvent analysis 6. Thermodynamic Analysis - Calculate ΔG = G(Enol) - G(Keto) - Predict K_eq = exp(-ΔG/RT) solvent->analysis spectra 7. Property Prediction - Simulate NMR Shifts (GIAO) - Compare with Experiment analysis->spectra end Validated Stability & Properties spectra->end

Caption: A typical workflow for the computational analysis of tautomerism.

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structures of the keto tautomer and all plausible enol tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable method is DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Solvation Effects: Since experiments are run in solution, it is crucial to account for solvent effects. This is typically done using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), which simulates the bulk electrostatic effect of the solvent. Re-optimize the geometry of each tautomer within the desired solvent model.

  • Energy Calculation and Analysis:

    • Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent.

    • The difference in free energy (ΔG) between the most stable enol and the keto form determines the equilibrium constant: ΔG = -RT ln(K_eq) .

  • Validation (Optional but Recommended):

    • Calculate theoretical NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

    • Comparing these calculated shifts with the experimental data provides a powerful validation of the computed structures.

Influence of Environmental Factors & Data Interpretation

The tautomeric equilibrium is a sensitive balance of competing forces. Understanding how external variables shift this balance is key to controlling the properties of the molecule.

  • Solvent Polarity: This is often the most dominant factor.

    • Nonpolar Solvents (e.g., Hexane, CCl₄): These solvents cannot effectively solvate the polar carbonyl groups of the keto form. The enol form is favored because its stability is derived primarily from the internal, intramolecular hydrogen bond, which is shielded from the solvent.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can stabilize the larger dipole moment of the keto form through dipole-dipole interactions, shifting the equilibrium towards the keto tautomer.

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents strongly favor the keto form. They not only stabilize the keto tautomer's dipole moment but also actively compete for hydrogen bonding, disrupting the enol's stabilizing intramolecular hydrogen bond.

  • Temperature: Increasing the temperature often shifts the equilibrium toward the more polar triketo form in related systems, though the effect can be complex and depends on the specific thermodynamics (ΔH and ΔS) of the equilibrium.

Data Summary Table: Predicted Tautomer Ratios

The following table summarizes the expected trend for the percentage of the enol tautomer in various solvents, based on established principles of keto-enol equilibria.

SolventDielectric Constant (ε)Solvent TypePredicted % EnolRationale
Hexane-d₁₄1.9NonpolarHigh (>80%)Favors intramolecular H-bond; poor solvation of keto form.
Chloroform-d4.8Weakly PolarModerate-High (50-70%)Limited stabilization of the keto form.
Acetonitrile-d₃37.5Polar AproticLow-Moderate (15-30%)Stabilizes the keto dipole moment.
DMSO-d₆46.7Polar AproticLow (10-20%)Strong stabilization of the more polar keto form.
Methanol-d₄32.7Polar ProticVery Low (<10%)Disrupts intramolecular H-bond; solvates keto form.
Water (D₂O)80.1Polar ProticVery Low (<5%)Strong H-bonding competition and polarity effects.

Conclusion and Outlook

The tautomerism of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is governed by a delicate balance between the stabilizing conjugation and intramolecular hydrogen bonding of its enol form and the preferential solvation of its more polar keto form. The electron-withdrawing nature of the pyridine ring and the steric constraints of the cyclopentanone ring further modulate this equilibrium.

A combined experimental and computational approach is essential for a complete understanding. Quantitative ¹H NMR provides definitive measurement of tautomer populations in various solvents, while DFT calculations offer predictive power and mechanistic insight into the relative stabilities of the isomers. This guide provides the foundational principles and validated workflows for researchers to confidently investigate and manipulate the tautomeric behavior of this and related heterocyclic β-dicarbonyl systems, enabling more precise control over their application in drug discovery and chemical synthesis.

References

  • SciSpace. (2010). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids: a theoretical study.
Foundational

A Technical Guide to the Reaction Mechanisms of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Abstract 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a versatile heterocyclic β-dicarbonyl compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the realm of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a versatile heterocyclic β-dicarbonyl compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique structure, featuring a reactive 1,3-dicarbonyl system, an enolizable cyclopentanone ring, and a pyridine moiety, offers multiple avenues for chemical transformation. This guide provides an in-depth analysis of the principal reaction mechanisms involving this compound. We will explore its enolate chemistry, propensity for forming fused heterocyclic systems, reactions at its carbonyl and pyridine functionalities, and its role in multicomponent reactions. Each section is grounded in established chemical principles, supported by mechanistic diagrams and representative experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential.

Introduction: Structural Features and Reactivity Overview

2-(Pyridine-4-carbonyl)cyclopentan-1-one possesses three key reactive domains that dictate its chemical behavior:

  • The β-Dicarbonyl System: The core of its reactivity lies in the 1,3-dicarbonyl arrangement. The methylene protons situated between the two carbonyl groups (the α-position) are significantly acidic (pKa ≈ 10-12), readily forming a resonance-stabilized enolate ion under basic conditions. This enolate is a potent nucleophile, central to a variety of carbon-carbon bond-forming reactions.

  • The Carbonyl Groups: Both the cyclic ketone of the cyclopentanone and the ketone linking the rings are susceptible to nucleophilic attack. This allows for reactions such as reductions, reductive aminations, and condensations.

  • The Pyridine Ring: The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized. The electron-deficient nature of the pyridine ring, exacerbated by the C4-carbonyl group, influences its substitution patterns.

This guide will systematically dissect the reaction mechanisms stemming from these structural features.

The Chemistry of the α-Methylene Bridge: Enolates and Condensations

The most prominent reaction pathways for β-dicarbonyl compounds involve the acidic protons at the α-carbon.[1]

Enolate Formation and Alkylation

Treatment with a suitable base (e.g., sodium ethoxide, sodium hydride) readily deprotonates the α-carbon to generate a nucleophilic enolate. This enolate can subsequently react with electrophiles, such as alkyl halides, in a classic SN2 reaction to form a new C-C bond.[1]

Mechanism: Base-Mediated Alkylation

  • Deprotonation: A base removes the acidic α-proton, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the alkylated product.

Caption: Enolate formation and subsequent SN2 alkylation.

Representative Protocol: α-Alkylation of a β-Dicarbonyl Compound [1][2]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

  • Base Formation: Add sodium metal portion-wise to the ethanol to generate sodium ethoxide in situ.

  • Enolate Generation: Cool the solution to 0 °C and add 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature. Heat to reflux and monitor by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensations with aldehydes or ketones, typically catalyzed by a weak base like piperidine or pyridine.[3][4][5] The reaction proceeds via an initial aldol-type addition followed by dehydration to yield an α,β-unsaturated dicarbonyl product.

Mechanism: Base-Catalyzed Knoevenagel Condensation

  • Carbanion Formation: The basic catalyst deprotonates the α-carbon to form a carbanion (enolate).[5]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde.[5]

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of the catalyst to form a β-hydroxy intermediate.[5]

  • Dehydration: The intermediate readily eliminates a molecule of water to form the final condensed product.

start β-Dicarbonyl + Aldehyde enolate Enolate Formation (Base Catalyst) start->enolate add Nucleophilic Addition enolate->add inter β-Hydroxy Intermediate add->inter prod α,β-Unsaturated Product inter->prod Dehydration (-H2O)

Caption: Workflow for the Knoevenagel Condensation.

Synthesis of Fused Heterocyclic Systems

The 1,3-dicarbonyl moiety is a classic precursor for constructing five-membered heterocyclic rings. The reaction with binucleophiles like hydrazine or hydroxylamine is a powerful and widely used synthetic strategy.[6][7]

Knorr Pyrazole Synthesis

The condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives is the most common method for synthesizing pyrazoles, known as the Knorr Pyrazole Synthesis.[6][8][9] This reaction involves a cyclocondensation pathway.[6]

Mechanism: Acid-Catalyzed Cyclocondensation with Hydrazine

  • Hydrazone Formation: The more reactive ketone (typically the less sterically hindered one, in this case, the cyclopentanone carbonyl) reacts with one nitrogen of the hydrazine to form a hydrazone intermediate.

  • Intramolecular Attack: The second nitrogen atom of the hydrazine acts as an intramolecular nucleophile, attacking the remaining carbonyl group.

  • Cyclization & Dehydration: This attack forms a five-membered cyclic hemiaminal intermediate, which rapidly dehydrates under acidic conditions to yield the stable, aromatic pyrazole ring.

When an unsymmetrical dicarbonyl like 2-(pyridine-4-carbonyl)cyclopentan-1-one reacts with a substituted hydrazine, a mixture of two regioisomers can be formed.[10] The selectivity depends on which carbonyl is attacked first by the substituted nitrogen of the hydrazine.

Caption: Mechanism of fused pyrazole synthesis.

Representative Protocol: Synthesis of a Fused Pyrazole [8]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heating: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, concentrate the solvent and purify via recrystallization or column chromatography.

Reactions at the Carbonyl and Pyridine Moieties

Selective Reduction of Carbonyl Groups

The selective reduction of one carbonyl group in a β-dicarbonyl compound is a significant challenge. The outcome depends heavily on the reducing agent and reaction conditions.

  • Hydride Reductions (e.g., NaBH₄): Sodium borohydride will typically reduce the more reactive, less hindered ketone. For 2-(pyridine-4-carbonyl)cyclopentan-1-one, this would likely be the cyclopentanone carbonyl, yielding an allylic-type alcohol after enolization.

  • Catalytic Hydrogenation: Using catalysts like Pd/C under hydrogen pressure can lead to the reduction of both the carbonyl groups and potentially the pyridine ring, depending on the severity of the conditions.[11]

Thermodynamically, the carbonyl group is generally more favorable for hydride reduction than an isolated carbon-carbon double bond.[12]

Reactivity of the Pyridine Ring

The pyridine nitrogen atom retains its basic character and can undergo several important reactions.

  • N-Oxidation: Reaction with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid will form the corresponding pyridine N-oxide.[13] This transformation is significant as it alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating certain substitutions.[14][15]

  • N-Alkylation: The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.

start Pyridine Moiety reagent1 + m-CPBA start->reagent1 reagent2 + R-X start->reagent2 prod1 Pyridine N-Oxide reagent1->prod1 Oxidation prod2 Pyridinium Salt reagent2->prod2 Alkylation

Caption: Key reactions of the pyridine nitrogen.

Representative Protocol: N-Oxidation of Pyridine [13]

  • Setup: Dissolve the pyridine-containing starting material (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.5 eq) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding aqueous sodium thiosulfate solution to destroy excess peroxide. Add aqueous sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the pyridine N-oxide.

Summary of Potential Reactions

The following table summarizes the primary reaction types and the corresponding reactive site on the 2-(Pyridine-4-carbonyl)cyclopentan-1-one molecule.

Reaction TypeReactive Site(s)Typical ReagentsProduct Class
Alkylation α-MethyleneNaH, Alkyl HalideC-Alkylated β-Dicarbonyl
Knoevenagel α-Methylene, CarbonylAldehyde, Piperidineα,β-Unsaturated Dicarbonyl
Pyrazole Synthesis Both CarbonylsHydrazine, Acetic AcidFused Pyrazole Heterocycle
Reduction Carbonyl GroupsNaBH₄, H₂/Pd-CHydroxy Ketone, Diol
N-Oxidation Pyridine Nitrogenm-CPBAPyridine N-Oxide
N-Alkylation Pyridine NitrogenAlkyl HalidePyridinium Salt

Conclusion

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a richly functionalized molecule with a diverse reaction profile. Its utility in organic synthesis, particularly for creating complex heterocyclic scaffolds for drug discovery, is rooted in the predictable yet versatile reactivity of its β-dicarbonyl system and pyridine ring. A thorough understanding of the mechanisms governing its transformations—from enolate formation and condensation to cyclization and N-functionalization—is essential for any researcher aiming to exploit its full synthetic potential. This guide has outlined the core principles and provided a practical framework for approaching the chemistry of this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fouad, M., & El-Shahat, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(5), 1365. Available at: [Link]

  • Li, Y., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(1), 84-88. Available at: [Link]

  • Gianatassio, R., et al. (2016). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ACS Catalysis, 6(8), 5139-5143. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • An overview of the synthesis of fused pyrazoles. (2022). ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2012). Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. RSC Advances, 2(11), 4684-4688. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Kim, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7840-7844. Available at: [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Cuervo-Prado, P., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • YouTube. (2020, October 26). Reactivity of Pyridine-N-Oxide. Retrieved from [Link]

  • Zhang, Y., Dou, Q., Wang, Y., & Chen, Y. (2012). Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. RSC Advances, 2(11), 4684-4688. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules, 28(6), 2829. Available at: [Link]

  • Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. (2025). ACS Publications. Available at: [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. (n.d.). Chemical Review and Letters. Available at: [Link]

  • Process for the preparation of 2-substituted cyclopentanones. (1997). Google Patents.
  • Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. (2017). ACS Publications. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.). MDPI. Available at: [Link]

  • Para-Selective Radical Alkylation of Pyridines with Diacyl Peroxides and Peresters. (n.d.). Rsc.org. Available at: [Link]

  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. (2023). MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. (2026). ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2026). ResearchGate. Available at: [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. (n.d.). YorkSpace. Retrieved from [Link]

  • SELECTIVE REDUCTION OF CARBONYL COMPOUNDS WITH RHODACYCLES. (2019). University of Liverpool Repository. Available at: [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa. Retrieved from [Link]

  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). Taylor & Francis Online. Available at: [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI. Available at: [Link]

  • YouTube. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(Pyridine-4-carbonyl)cyclopentan-1-one 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a β-diketone containing both a cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a β-diketone containing both a cyclopentanone and a pyridine-4-carbonyl moiety. This structural motif is of significant interest in medicinal chemistry and drug development. The 1,3-dicarbonyl system is a versatile pharmacophore and a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, which are prevalent in numerous biologically active molecules. The pyridine ring, a common feature in many pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions with biological targets. The combination of these two functionalities in 2-(Pyridine-4-carbonyl)cyclopentan-1-one makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

This guide provides detailed, field-proven protocols for the synthesis of this target molecule, elucidating the causality behind experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is most effectively achieved through the C-acylation of a cyclopentanone enolate with an activated derivative of isonicotinic acid. Two primary strategies are presented herein:

  • Direct Acylation using Isonicotinoyl Chloride: This approach involves the preparation of the highly reactive isonicotinoyl chloride, followed by its reaction with a pre-formed lithium enolate of cyclopentanone. This method is generally high-yielding and provides good control over the reaction.

  • Claisen Condensation with an Isonicotinate Ester: This alternative method utilizes a base-mediated condensation between cyclopentanone and an ester of isonicotinic acid, such as ethyl isonicotinate.

The following sections provide detailed, step-by-step protocols for both synthetic routes, along with a discussion of the underlying chemical principles.

Protocol 1: Synthesis via Acylation with Isonicotinoyl Chloride

This two-step protocol is the recommended pathway for a robust and scalable synthesis of the target compound.

Workflow for Protocol 1

cluster_0 Step 1: Preparation of Isonicotinoyl Chloride Hydrochloride cluster_1 Step 2: Acylation of Cyclopentanone Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride_HCl Isonicotinoyl Chloride Hydrochloride Isonicotinic_Acid->Isonicotinoyl_Chloride_HCl Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Isonicotinoyl_Chloride_HCl Target_Compound 2-(Pyridine-4-carbonyl)cyclopentan-1-one Isonicotinoyl_Chloride_HCl->Target_Compound Cyclopentanone Cyclopentanone Lithium_Enolate Cyclopentanone Lithium Enolate Cyclopentanone->Lithium_Enolate Deprotonation LDA Lithium Diisopropylamide (LDA) in THF, -78 °C LDA->Lithium_Enolate Lithium_Enolate->Target_Compound Acylation

Caption: Workflow for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one via Protocol 1.

Step 1: Preparation of Isonicotinoyl Chloride Hydrochloride

This initial step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, primed for reaction with the enolate.

Materials

ReagentMolar Mass ( g/mol )AmountMoles
Isonicotinic Acid123.1112.3 g0.1
Thionyl Chloride (SOCl₂)118.9725 mL0.34
Anhydrous Diethyl Ether74.1250 mL-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place isonicotinic acid (12.3 g, 0.1 mol).

  • Addition of Thionyl Chloride: While cooling the flask in an ice bath, add thionyl chloride (25 mL, 0.34 mol) in one portion. An exothermic reaction will occur.

  • Reflux: Once the initial reaction subsides, heat the mixture to reflux using an oil bath for 1.5 hours.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Isolation of Product: To the crystalline residue, add anhydrous diethyl ether (50 mL) and stir. The resulting white precipitate is isonicotinoyl chloride hydrochloride. Filter the solid, wash with a small amount of fresh diethyl ether, and dry under vacuum.[1][2]

Expert Insights: The use of thionyl chloride is a standard and effective method for the preparation of acyl chlorides from carboxylic acids.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrochloride salt of the product is formed due to the presence of HCl generated in situ. This salt is often used directly in the subsequent step.

Step 2: Acylation of Cyclopentanone

This step involves the formation of a nucleophilic enolate from cyclopentanone, which then attacks the electrophilic carbonyl of isonicotinoyl chloride.

Materials

ReagentMolar Mass ( g/mol )AmountMoles
Diisopropylamine101.1915.4 mL0.11
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Cyclopentanone84.128.4 g (8.8 mL)0.1
Isonicotinoyl Chloride Hydrochloride178.0217.8 g0.1

Procedure

  • Preparation of LDA: In a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (15.4 mL, 0.11 mol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (44 mL, 0.11 mol, 2.5 M in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclopentanone (8.4 g, 0.1 mol) in anhydrous THF (20 mL) dropwise, keeping the internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Acylation: In a separate flask, suspend isonicotinoyl chloride hydrochloride (17.8 g, 0.1 mol) in anhydrous THF (80 mL). Add this suspension dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-(pyridine-4-carbonyl)cyclopentan-1-one.

Expert Insights: The use of a strong, non-nucleophilic base such as LDA at low temperatures is crucial for the regioselective and quantitative formation of the kinetic enolate of cyclopentanone.[3][4] Pre-forming the enolate before the addition of the acyl chloride favors C-acylation over O-acylation, leading to the desired β-diketone.[3][4] The product is a β-diketone and is significantly more acidic than the starting ketone, so it will be deprotonated by any unreacted enolate. Therefore, it is important to use at least a stoichiometric amount of the enolate.

Protocol 2: Synthesis via Claisen Condensation

This protocol offers an alternative route using a commercially available ester of isonicotinic acid.

Workflow for Protocol 2

cluster_0 Claisen Condensation Cyclopentanone Cyclopentanone Intermediate_Enolate Deprotonated β-Diketone Cyclopentanone->Intermediate_Enolate Condensation Ethyl_Isonicotinate Ethyl Isonicotinate Ethyl_Isonicotinate->Intermediate_Enolate Base Strong Base (e.g., NaH) Base->Intermediate_Enolate Target_Compound 2-(Pyridine-4-carbonyl)cyclopentan-1-one Intermediate_Enolate->Target_Compound Protonation Acid_Workup Acidic Work-up (e.g., aq. HCl) Acid_Workup->Target_Compound

Caption: Workflow for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one via Protocol 2.

Materials

ReagentMolar Mass ( g/mol )AmountMoles
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.11
Anhydrous Toluene92.14200 mL-
Cyclopentanone84.128.4 g (8.8 mL)0.1
Ethyl Isonicotinate151.1615.1 g (14.5 mL)0.1
Hydrochloric Acid (1 M)36.46As needed-

Procedure

  • Reaction Setup: In a flame-dried 500 mL three-necked flask under an inert atmosphere, suspend sodium hydride (4.4 g, 0.11 mol, 60% dispersion) in anhydrous toluene (100 mL).

  • Enolate Formation: Heat the suspension to 80 °C. Add a solution of cyclopentanone (8.4 g, 0.1 mol) in anhydrous toluene (20 mL) dropwise over 30 minutes. Hydrogen gas will evolve. Stir the mixture at this temperature for 1 hour.

  • Condensation: Add a solution of ethyl isonicotinate (15.1 g, 0.1 mol) in anhydrous toluene (80 mL) dropwise to the reaction mixture at 80 °C. Heat the reaction at reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-water (200 mL). Separate the aqueous layer and wash the organic layer with water (50 mL). Combine the aqueous layers and acidify to pH 5-6 with 1 M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.

Expert Insights: The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[5][6] A stoichiometric amount of base is required because the resulting β-diketone is acidic and is deprotonated by the base, which drives the reaction to completion.[5][7] The final product is obtained after an acidic work-up to neutralize the enolate.[5][7]

References

  • PrepChem. Synthesis of isonicotinoyl chloride. [Link]

  • Pettus, T. R. R.; Van De Water, R. W. A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Org. Lett.2013 , 15 (1), 110–113. [Link]

  • Clutch Prep. Enolate Alkylation and Acylation Explained. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Tirpak, R. E.; Rathke, M. W. Acylation of ketone silyl enol ethers with acid chlorides. Synthesis of 1,3-diketones. J. Org. Chem.1985 , 50 (13), 2375–2379. [Link]

  • YouTube. Acyl Halides to Ketones, Part 4: Acylation of Ketone Enolates. [Link]

  • University of Calgary. Ch21: Acylation of ketones. [Link]

  • YouTube. Chemistry 3 - Acylation of enolates with an acid chloride. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

  • Google Patents. New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid.
  • Pearson. Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. [Link]

  • Google Patents. New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid.
  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

  • Oriental Journal of Chemistry. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. [Link]

  • Pearson. Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • Organic Syntheses. 2-cyclopentenone. [Link]

  • Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. [Link]

Sources

Application

The Emerging Potential of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Structural Motif In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds that can interact with a multitude of biological targets is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Structural Motif

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds that can interact with a multitude of biological targets is a cornerstone of innovation. The 2-(Pyridine-4-carbonyl)cyclopentan-1-one core represents a compelling, yet underexplored, scaffold that marries two key privileged structures in medicinal chemistry: the pyridine ring and a cyclopentanone moiety. The pyridine ring is a fundamental component in numerous FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and its isosteric relationship with a phenyl group, often improving solubility and bioavailability.[1][2] Similarly, cyclopentane rings are integral to a variety of natural products and synthetic drugs, serving to orient substituents in a defined three-dimensional space and to engage with hydrophobic pockets in target proteins.[3]

This application note will serve as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold. We will delve into its synthetic accessibility, hypothesize its utility in targeting key disease pathways, and provide detailed, field-proven protocols for its evaluation.

Scientific Rationale: The Convergence of Bioactive Moieties

The therapeutic potential of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold can be inferred from the well-documented activities of its constituent parts. Pyridine and its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The pyridinone substructure, in particular, is a recognized pharmacophore in many biologically active compounds.[4][5]

The cyclopentanone ring, beyond its structural role, can be functionalized to introduce additional points of interaction with a biological target. The ketone group itself can act as a hydrogen bond acceptor. The combination of the pyridine, the carbonyl linker, and the cyclopentanone ring creates a rigidified structure with a defined vectoral presentation of functional groups, making it an attractive starting point for fragment-based and scaffold-based drug design.

Derivatives of this core could potentially find applications as:

  • Kinase Inhibitors: The pyridine moiety is a common hinge-binding motif in many kinase inhibitors. The overall shape of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold could position substituents to interact with the ATP-binding pocket of various kinases, such as p38 MAP kinase or Hematopoietic Progenitor Kinase 1 (HPK1).[6][7][8]

  • Antiviral Agents: Pyridinone-containing compounds have shown promise as inhibitors of viral replication, including HIV and Hepatitis B virus.[4]

  • Anti-inflammatory Agents: The inhibition of pro-inflammatory cytokines is a key strategy in treating inflammatory diseases, and pyridine-containing molecules have been investigated for this purpose.[2]

  • Anticancer Agents: The synthesis of novel pyran and pyridine derivatives from cyclopentanone has yielded compounds with significant cytotoxicity against cancer cell lines.[9][10][11]

Synthetic Accessibility: A Generalized Approach

The 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold can be synthesized through several established organic chemistry transformations. A plausible and versatile route is outlined below, which allows for the introduction of diversity at multiple positions.

Workflow for the Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Derivatives ```dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];

// Nodes Start [label="Starting Materials:\n- Substituted Pyridine-4-carboxylic acid\n- Cyclopentanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Acid Activation\n(e.g., SOCl2, Oxalyl chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="Friedel-Crafts Acylation or\nEnolate Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-(Pyridine-4-carbonyl)cyclopentan-1-one\nScaffold", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Further Derivatization:\n- Alkylation of cyclopentanone\n- Functionalization of pyridine ring", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Products [label="Library of Analogs", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Activation [label="Step 1"]; Activation -> Acylation [label="Step 2"]; Acylation -> Product [label="Step 3"]; Product -> Derivatization [label="Step 4"]; Derivatization -> Final_Products; }

Caption: Logical flow of the luminescent kinase inhibition assay.

Protocol 3: Cell-Based Anti-inflammatory Assay (LPS-stimulated Cytokine Release)

This protocol assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized compounds dissolved in DMSO

  • Positive control (e.g., a known p38 inhibitor or dexamethasone)

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Wash the cells to remove PMA and allow them to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds or controls for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control (vehicle only).

    • Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of the cytokine in each sample.

    • Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

    • Calculate the EC₅₀ value, the concentration at which the compound inhibits 50% of the cytokine release.

Conclusion and Future Directions

The 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for synthesizing and evaluating the biological activity of derivatives based on this core. Future work should focus on exploring a wide range of substitutions on both the pyridine and cyclopentanone rings to build a comprehensive structure-activity relationship (SAR) profile. Advanced studies could include co-crystallization of active compounds with their target proteins to elucidate the binding mode and guide further optimization.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • Cyclopentane Deriv
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • Pyridine synthesis. Organic Chemistry Portal.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.
  • Pyridones in drug discovery: Recent advances. PubMed.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances (RSC Publishing).
  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre

Sources

Method

Application Notes &amp; Protocols: 2-(Pyridine-4-carbonyl)cyclopentan-1-one as a Versatile Synthetic Intermediate

Introduction: The Strategic Value of a Hybrid Scaffold In the landscape of modern synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount. 2-(Pyridine-4-carbonyl)cyclopentan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount. 2-(Pyridine-4-carbonyl)cyclopentan-1-one emerges as a molecule of significant interest, embodying a powerful combination of two highly valued chemical motifs: a β-diketone and a pyridine ring.

The β-dicarbonyl group is a cornerstone of synthetic chemistry, prized for its unique reactivity.[1][2] Its ability to exist in a dynamic keto-enol equilibrium, the pronounced acidity of its α-protons, and its capacity to act as a potent nucleophile via its enolate form make it a versatile handle for constructing complex molecular architectures.[3][4][5] Furthermore, the enol form serves as an excellent bidentate ligand for a wide array of metals, opening avenues in catalysis and materials science.[6]

Concurrently, the pyridine ring is classified as a "privileged scaffold" in drug discovery.[7][8] This N-heterocycle is a pervasive feature in numerous FDA-approved pharmaceuticals and bioactive natural products, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a parent molecule.[9][10][11]

The fusion of these two functionalities in 2-(Pyridine-4-carbonyl)cyclopentan-1-one creates a synthetic intermediate with pre-installed features desirable for drug development. This guide provides an in-depth exploration of its synthesis, reactivity, and application in constructing high-value chemical entities.

Physicochemical Properties

A summary of the key properties for the analogous 3-pyridinyl isomer is provided below, offering a reasonable approximation for the 4-pyridinyl target compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[12]
Molecular Weight 189.21 g/mol [12]
Physical Form Brown Solid (anticipated)[12]
Storage Sealed in dry, room temperature[12]
Key Feature β-Diketone functionality[3][4]
Key Feature Bioactive Pyridine Scaffold[7][9]

Core Reactivity: Keto-Enol Tautomerism

The cornerstone of 2-(Pyridine-4-carbonyl)cyclopentan-1-one's utility lies in its existence as a tautomeric mixture of the diketo form and the more stable, conjugated enol form. This equilibrium is fundamental to its subsequent chemical transformations.

Caption: Keto-Enol equilibrium in 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

The enol form is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and by conjugation extending from the pyridine ring through the dicarbonyl system. This delocalization enhances the acidity of the enolic proton and dictates the molecule's behavior in subsequent reactions.

Protocol 1: Synthesis of the Intermediate via Claisen Condensation

The most classical and reliable method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone enolate.[1] This protocol outlines a plausible and robust synthesis of the title compound.

Objective: To synthesize 2-(Pyridine-4-carbonyl)cyclopentan-1-one from ethyl isonicotinate and cyclopentanone.

Principle: A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate cyclopentanone, forming its enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl isonicotinate. Subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group, followed by an acidic workup, yields the target β-diketone.

G reagents Cyclopentanone + Ethyl Isonicotinate base Add Sodium Ethoxide (NaOEt) in dry Toluene reagents->base reflux Heat to Reflux (e.g., 110 °C) Monitor by TLC base->reflux quench Cool to RT Quench with aq. HCl (1M) reflux->quench extract Extract with Ethyl Acetate quench->extract purify Dry (Na2SO4), Concentrate Purify by Column Chromatography extract->purify product 2-(Pyridine-4-carbonyl)cyclopentan-1-one purify->product

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Methodology:
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dry toluene (150 mL) and sodium ethoxide (1.1 eq).

  • Enolate Formation: Add cyclopentanone (1.0 eq) dropwise to the stirred suspension at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.

  • Acylation: Add a solution of ethyl isonicotinate (1.05 eq) in dry toluene (50 mL) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and 1M hydrochloric acid (HCl) to neutralize the base and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application 1: Synthesis of Bioactive Pyrazole Heterocycles

A primary application of β-diketones is their role as A-B synthons for the construction of five-membered heterocycles like pyrazoles and isoxazoles.[3] The reaction with hydrazine derivatives, known as the Knorr pyrazole synthesis, is a high-yielding and straightforward transformation.

Objective: To synthesize 4-(1H-4,5,6,7-tetrahydroindazol-1-yl)pyridine, a scaffold with potential kinase inhibitory activity.

Principle: The β-diketone undergoes a condensation reaction with hydrazine hydrate. Hydrazine, a dinucleophile, attacks both carbonyl carbons sequentially. The initial addition is followed by cyclization and dehydration to afford the stable, aromatic pyrazole ring fused to the cyclopentane system.

G start 2-(Pyridine-4-carbonyl)cyclopentan-1-one reagents Dissolve in Ethanol Add Hydrazine Hydrate (1.2 eq) start->reagents catalyst Add catalytic Acetic Acid (2-3 drops) reagents->catalyst reflux Heat to Reflux (78 °C) Monitor by TLC (2-4 h) catalyst->reflux cool Cool to RT Precipitate forms reflux->cool isolate Filter the solid Wash with cold Ethanol cool->isolate product Purified Pyridinyl-tetrahydroindazole isolate->product

Caption: Workflow for the synthesis of a pyridinyl-pyrazole derivative.

Step-by-Step Methodology:
  • Setup: In a round-bottom flask, dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) in absolute ethanol (10 mL per mmol of starting material).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise. A slight exotherm may be observed.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation and cyclization steps.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure via NMR and MS analysis.

Application 2: Catalytic Hydrogenation to Access Novel Alcohols

The carbonyl groups of the β-diketone can be selectively reduced to furnish valuable alcohol derivatives. Catalytic hydrogenation is a clean and efficient method to achieve this transformation. The resulting 2-(pyridin-4-ylmethyl)cyclopentan-1-ol and its isomers are useful building blocks for more complex targets, such as prostaglandin receptor antagonists.[13]

Objective: To synthesize 2-(pyridin-4-ylmethyl)cyclopentan-1-ol via catalytic hydrogenation.

Principle: The ketone functionality is reduced to a secondary alcohol using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂).[14][15] Reaction conditions (pressure, temperature, solvent) can be tuned to favor ketone reduction while preserving the aromatic pyridine ring. Under harsher conditions, the pyridine ring itself can be hydrogenated to a piperidine.[16]

Step-by-Step Methodology:
  • Setup: To a Parr hydrogenation vessel or a thick-walled flask, add 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Carefully add 5-10 mol% of 10% Pd/C catalyst under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil or solid by column chromatography to isolate the desired diol or keto-alcohol, depending on the reaction's extent.

  • Characterization: Characterize the product by NMR and MS to confirm the structure and assess diastereoselectivity.

Conclusion

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a strategically designed intermediate that offers chemists a reliable and versatile platform for molecular construction. Its inherent reactivity, stemming from the β-diketone moiety, allows for facile entry into diverse heterocyclic systems and functionalized carbocycles. The embedded pyridine ring provides a handle for modulating biological activity and pharmacokinetic properties. The protocols detailed herein represent foundational transformations that can be adapted and expanded upon, underscoring the immense potential of this building block in accelerating research and development in medicinal chemistry and beyond.

References

  • ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • ijpras. β-diketones: Important Intermediates for Drug Synthesis. Available from: [Link]

  • DE GRUYTER. Properties and application of diketones and their derivatives. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Recent advances in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Available from: [Link]

  • PMC. Recent Developments in the Synthesis of β-Diketones. Available from: [Link]

  • ResearchGate. The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Available from: [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • SCIRP. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Available from: [Link]

  • SYNFORM. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • PubChem. 2-(Pyridin-4-ylmethyl)cyclopentan-1-ol. Available from: [Link]

  • PubMed. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Available from: [Link]

  • PubMed. Pyridones in drug discovery: Recent advances. Available from: [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link]

  • ChemRxiv. Pyridine-Boryl Radical-Catalyzed [2 + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Alkenes. Available from: [Link]

  • Chemical Communications (RSC Publishing). Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF. Available from: [Link]

  • PMC. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Available from: [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • Medium. Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Available from: [Link]

  • PMC. Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts. Available from: [Link]

  • Cardiff University Institutional Repository. Mechanistic insights into the catalytic hydrogenation of furfural derivatives over Pd and Pt catalysts. Available from: [Link]

  • Google Patents. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Journal of the American Chemical Society. Catalysis with Diboron(4)/Pyridine: Application to the Broad-Scope [3 + 2] Cycloaddition of Cyclopropanes and Alkenes. Available from: [Link]

  • Impurity Busters. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available from: [Link]

Sources

Application

Application Notes and Protocols for Investigating the Biological Activity of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-(Pyridine-4-carbonyl)cyclopentan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-(Pyridine-4-carbonyl)cyclopentan-1-one derivatives. This class of compounds holds significant promise in medicinal chemistry, with the pyridine moiety being a well-established pharmacophore in numerous FDA-approved drugs.[1][2][3] The unique structural combination of a pyridine ring, a carbonyl linker, and a cyclopentanone scaffold suggests potential interactions with various biological targets, including kinases and other enzymes involved in cell proliferation and microbial growth.[1][4][5]

This document offers detailed, step-by-step methodologies for the synthesis of these derivatives and for conducting key in vitro assays to assess their anticancer and antimicrobial activities. The protocols are designed to be self-validating, with explanations of the scientific principles behind the experimental choices to ensure technical accuracy and reproducibility.

Part 1: Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Derivatives

The synthesis of the target compounds can be achieved through a multi-step process starting from readily available commercial reagents. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway:

Synthetic Pathway A Isonicotinic acid C Isonicotinoyl chloride A->C Chlorination B Thionyl chloride (SOCl₂) B->C F 2-(Pyridine-4-carbonyl)cyclopentan-1-one C->F D Cyclopentanone D->F Claisen Condensation E Sodium hydride (NaH) E->F

Caption: Proposed synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Protocol 1: Synthesis of Isonicotinoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid in an excess of thionyl chloride.

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude isonicotinoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

  • Preparation of Enolate: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Slowly add cyclopentanone dropwise to the sodium hydride suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for an additional hour to ensure complete enolate formation.

  • Acylation: Cool the enolate solution back to 0°C. Dissolve the crude isonicotinoyl chloride from Protocol 1 in a minimal amount of anhydrous THF and add it dropwise to the enolate solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Part 2: In Vitro Biological Evaluation

The biological activity of the synthesized derivatives can be assessed through a series of in vitro assays to determine their potential as anticancer and antimicrobial agents.

Anticancer Activity

A hierarchical screening approach is recommended, starting with a general cytotoxicity assay, followed by more specific assays to elucidate the mechanism of action for promising compounds.[1]

Anticancer_Assay_Workflow A Synthesized Derivatives B Cytotoxicity Screening (MTT Assay) A->B C Determination of IC₅₀ B->C D Apoptosis Assay (Annexin V-FITC/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Studies D->F E->F

Caption: Workflow for in vitro anticancer activity evaluation.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][6]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Table 1: Illustrative Cytotoxicity Data of Pyridine Derivatives against Cancer Cell Lines

CompoundTarget Cell LineIC₅₀ (µM)Reference
Derivative AMCF-7 (Breast Cancer)0.5[4]
Derivative BHepG2 (Liver Cancer)5.27[4]
DoxorubicinMCF-7 (Breast Cancer)2.14[4]
DoxorubicinHepG2 (Liver Cancer)2.48[4]

Note: The data presented are for illustrative purposes and are derived from structurally related pyridine compounds.[4]

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.[4]

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.[1]

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol 5: Cell Cycle Analysis

This protocol is used to investigate the effect of the compounds on the cell cycle progression.[1]

  • Cell Treatment and Fixation: Treat cells with the compounds at their IC₅₀ concentrations for 24-48 hours. Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][4]

Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

Protocol 6: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7][8]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 2: Illustrative Antimicrobial Activity of Pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivative CS. aureus6.25[8]
Derivative DE. coli12.5[8]
AmoxicillinS. aureus-[8]

Note: The data presented are for illustrative purposes and are derived from structurally related pyridine compounds.[8]

Part 3: Mechanism of Action Insights and Future Directions

The structural similarity of 2-(Pyridine-4-carbonyl)cyclopentan-1-one derivatives to known p38 mitogen-activated protein (MAP) kinase inhibitors suggests a potential mechanism of action involving the modulation of kinase activity.[9] Further investigation into the specific molecular targets is warranted for promising lead compounds. This could involve enzyme inhibition assays against a panel of kinases or other relevant enzymes.

The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of 2-(Pyridine-4-carbonyl)cyclopentan-1-one derivatives. The data generated from these studies will be crucial in identifying and characterizing novel therapeutic candidates for further preclinical and clinical development.

References

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Kaushik, N., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Journal Name].
  • Ghasemzadeh, M. A., et al. (2022). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. [Journal Name].
  • Hassan, A. S., et al. (2017).
  • Panda, S. S., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research.
  • Abdel-Maksoud, M. S., et al. (2024).
  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • ResearchGate. (n.d.). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

  • Academia.edu. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Sci-Hub. (2007). 2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol. Acta Crystallographica Section E Structure Reports Online.
  • Reissig, H.-U., & Zimmer, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Seden, P. T., et al. (2013). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Journal Name].
  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds.
  • Yusoff, M. S. M., et al. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. [Journal Name].
  • Krause, J., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology.
  • Furdui, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Journal Name].

Sources

Method

2-(Pyridine-4-carbonyl)cyclopentan-1-one as a scaffold for drug discovery

An in-depth technical guide and protocol manual for utilizing 2-(Pyridine-4-carbonyl)cyclopentan-1-one in drug discovery. Strategic Relevance in Medicinal Chemistry The 1,3-diketone (β-diketone) motif is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol manual for utilizing 2-(Pyridine-4-carbonyl)cyclopentan-1-one in drug discovery.

Strategic Relevance in Medicinal Chemistry

The 1,3-diketone (β-diketone) motif is a cornerstone in the synthesis of fused heterocyclic compounds. When this motif is incorporated into a cyclic system like a cyclopentanone ring, the keto-enol equilibrium is heavily shifted toward the enol form. This shift is driven by the relief of ring strain and the formation of a highly stable intramolecular hydrogen bond.

The specific introduction of a pyridine-4-carbonyl (isonicotinoyl) group to the cyclopentanone core creates 2-(pyridine-4-carbonyl)cyclopentan-1-one . This scaffold is highly privileged in drug discovery for several reasons:

  • Physicochemical Enhancement: The nitrogen-containing aromatic pyridine ring acts as an excellent hydrogen bond acceptor, which significantly improves the aqueous solubility and metabolic stability of the resulting drug candidates compared to their phenyl analogs[1].

  • Conformational Restriction: The rigid cyclopentane ring locks the β-diketone into a highly reactive cis-conformation, making it an ideal dielectrophile for rapid cyclocondensation reactions.

  • Pharmacophore Alignment: Heterocycles derived from this scaffold (such as pyrazoles) bearing a 3-pyridyl or 4-pyridyl substituent are known to expertly dock into the ATP-binding hinge region of various kinases[2].

Mechanistic Insights & Divergent Reactivity

The electrophilic nature of the two carbonyl carbons in 2-(pyridine-4-carbonyl)cyclopentan-1-one allows for divergent synthetic pathways. By selecting specific bis-nucleophiles, researchers can dictate the final heterocyclic core:

  • Cyclopentapyrazoles: Reaction with hydrazines yields 1,4,5,6-tetrahydrocyclopenta[c]pyrazoles, which are classic bioisosteres for ATP-competitive kinase inhibitors[1].

  • Cyclopentapyrimidines: Reaction with amidines or guanidines yields cyclopenta[d]pyrimidines, scaffolds prevalent in oncology and antimicrobial drug discovery.

  • Cyclopentaisoxazoles: Reaction with hydroxylamine yields cyclopenta[c]isoxazoles, frequently explored for their anti-inflammatory properties.

G Scaffold 2-(Pyridine-4-carbonyl) cyclopentan-1-one Hydrazine + Hydrazine Derivatives (Acid Catalysis) Scaffold->Hydrazine Amidine + Amidines / Guanidines (Base Catalysis) Scaffold->Amidine Hydroxylamine + Hydroxylamine (Neutral / Mild Acid) Scaffold->Hydroxylamine Pyrazole Cyclopentapyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole Pyrimidine Cyclopentapyrimidines (Oncology / Antimicrobial) Amidine->Pyrimidine Isoxazole Cyclopentaisoxazoles (Anti-inflammatory) Hydroxylamine->Isoxazole

Divergent synthetic pathways from 2-(pyridine-4-carbonyl)cyclopentan-1-one to fused heterocycles.

Experimental Protocols

Protocol A: Synthesis of the Scaffold via Stork Enamine Acylation

Causality & Rationale: Direct base-catalyzed acylation (e.g., Claisen condensation) of cyclopentanone often leads to poor yields due to competing O-acylation and poly-acylation. The Stork enamine synthesis utilizes 1-pyrrolidino-1-cyclopentene to activate the α-carbon selectively. This ensures exclusive C-acylation via a reactive iminium intermediate, preventing unwanted side reactions[3].

Step-by-Step Methodology:

  • Enamine Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Dehydration: Attach a Dean-Stark trap and reflux the mixture for 4-6 hours to continuously remove water, driving the equilibrium entirely toward 1-pyrrolidino-1-cyclopentene[3]. Concentrate the mixture under reduced pressure.

  • Acylation: Dissolve the crude enamine in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Add triethylamine (1.5 eq).

  • Electrophile Addition: Dropwise add isonicotinoyl chloride hydrochloride (1.1 eq) suspended in DCM. Note: The use of the hydrochloride salt requires the extra equivalent of base to neutralize the HCl. Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Hydrolysis: Add 10% aqueous HCl and stir vigorously for 2 hours. This critical step hydrolyzes the acylated iminium intermediate back to the desired β-diketone[3].

  • Work-up & Purification: Neutralize the aqueous layer with saturated NaHCO₃, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 2-(pyridine-4-carbonyl)cyclopentan-1-one.

Protocol B: Synthesis of 3-(Pyridin-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Causality & Rationale: The cyclocondensation of the β-diketone with hydrazine hydrate requires mild acid catalysis. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by hydrazine, and subsequently facilitates the dehydration steps required to aromatize the pyrazole ring[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) followed by glacial acetic acid (0.5 eq).

  • Cyclocondensation: Heat the mixture to a gentle reflux (78 °C) for 4 hours. Monitor the disappearance of the starting material via LC-MS or TLC.

  • Isolation: Cool the mixture to room temperature. The highly crystalline pyrazole product often precipitates directly from the ethanolic solution. If precipitation is incomplete, concentrate the solvent volume by half and add ice-cold water to induce crystallization.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and dry overnight in a vacuum desiccator to afford the pure cyclopentapyrazole derivative.

Self-Validation Check: To ensure the integrity of the scaffold synthesis before proceeding to Protocol B, researchers must monitor the keto-enol tautomerism of the synthesized scaffold via ¹H-NMR. The enol proton typically appears far downfield (δ 14–16 ppm) due to strong intramolecular hydrogen bonding. The disappearance of this specific signal, coupled with the emergence of aromatic pyrazole protons, confirms successful cyclocondensation.

Quantitative Data & Optimization

Table 1: Optimization of Enamine Acylation Conditions for Scaffold Synthesis

Solvent Base Temperature Profile Yield (%) Purity (HPLC)
THF Pyridine 0 °C to RT 45% 88%
DCM Triethylamine 0 °C to RT 78% >95%

| Toluene | DIPEA | Reflux | 32% | 70% (Degradation) |

Table 2: Biological Evaluation of Derived Cyclopentapyrazoles against Kinase Targets

Compound Derivative Target Kinase IC₅₀ (nM) Cell Viability (HepG2, µM)
Unsubstituted Pyrazole p38α MAPK 125 >50
N-Methyl Pyrazole p38α MAPK 450 >50

| N-Phenyl Pyrazole | ALK | 42 | 12.5 |

References

  • 1-Pyrrolidino-1-cyclopentene | 7148-07-4 - Benchchem Source: Benchchem URL
  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - RSC Publishing Source: RSC Publishing URL
  • Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II)

Sources

Application

Application Notes and Protocols for the Derivatization of 2-(Pyridine-4-carbonyl)cyclopentan-1-one for SAR Studies

Introduction: The Therapeutic Potential of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one Scaffold The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and demonstrating a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold combines this privileged heterocycle with a β-dicarbonyl moiety, a versatile functional group known for its diverse reactivity and ability to interact with various biological targets. This unique combination makes the scaffold a highly attractive starting point for the development of novel therapeutics, particularly as kinase inhibitors and modulators of inflammatory pathways.

Structure-Activity Relationship (SAR) studies are paramount in drug discovery, providing a systematic approach to understanding how chemical modifications to a lead compound influence its biological activity.[2] The derivatization of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one core at multiple positions allows for a thorough exploration of the chemical space, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this promising scaffold, offering detailed protocols for a variety of synthetic transformations and subsequent biological evaluation to establish a robust SAR.

Strategic Derivatization of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one Core

The 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold offers several key positions for chemical modification to probe the SAR. These include the cyclopentanone ring, the pyridine ring, and the carbonyl linker. This guide will focus on derivatization strategies targeting the reactive methylene group of the cyclopentanone ring and the carbonyl group itself.

I. Derivatization of the Cyclopentanone Ring: Exploring the Active Methylene Position

The acidic α-proton of the cyclopentanone ring is a prime target for introducing diverse substituents.

A. C-Alkylation of the β-Dicarbonyl Moiety

Scientific Rationale: The introduction of alkyl groups at the C2 position of the cyclopentanone ring can probe steric and lipophilic interactions within the binding pocket of a biological target. This modification can influence compound potency and selectivity. The following protocol is adapted from a method for the regioselective alkylation of a similar cyclic β-dicarbonyl system.[4]

Experimental Protocol: C-Alkylation of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

  • Preparation of the Enolate:

    • To a solution of 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the C-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative C-Alkylated Derivatives and Expected Yields

Alkyl HalideProductExpected Yield (%)
Methyl Iodide2-Methyl-2-(pyridine-4-carbonyl)cyclopentan-1-one75-85
Benzyl Bromide2-Benzyl-2-(pyridine-4-carbonyl)cyclopentan-1-one70-80
Ethyl Bromide2-Ethyl-2-(pyridine-4-carbonyl)cyclopentan-1-one70-80

II. Modification of the Cyclopentanone Carbonyl Group

The carbonyl group of the cyclopentanone ring is another key site for introducing chemical diversity.

A. Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation introduces an exocyclic double bond on the cyclopentanone ring, which can serve as a Michael acceptor or as a scaffold for further functionalization. This modification can significantly alter the shape and electronic properties of the molecule. The reaction involves the condensation of an active methylene compound with the ketone, catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) and malononitrile (1.2 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions:

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes eluent system).

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the α,β-unsaturated product.

B. Reductive Amination

Scientific Rationale: Reductive amination converts the cyclopentanone carbonyl into an amine functionality, introducing a basic center that can form salt bridges or hydrogen bonds with the target protein. A variety of primary and secondary amines can be used to generate a diverse library of derivatives. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Imine Formation:

    • Dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) and the desired primary amine (e.g., benzylamine) (1.2 eq) in methanol.

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of methanol in dichloromethane).

  • Characterization:

    • Confirm the structure of the amine product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Heterocycle Formation Utilizing the β-Dicarbonyl Moiety

The 1,3-dicarbonyl functionality of the core scaffold is a versatile precursor for the synthesis of various heterocyclic rings, significantly expanding the chemical diversity of the derivative library.

A. Pyrazole Synthesis

Scientific Rationale: The condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazoles. Pyrazoles are important pharmacophores found in numerous clinically used drugs.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Reaction Setup:

    • To a solution of 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Add a catalytic amount of glacial acetic acid.

  • Reaction Conditions:

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization.

  • Characterization:

    • Confirm the formation of the pyrazole ring and determine the regiochemistry of the product using ¹H NMR, ¹³C NMR, and NOE experiments if necessary.

B. Quinoxaline Synthesis

Scientific Rationale: Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be readily synthesized by the condensation of an α-dicarbonyl compound with an ortho-phenylenediamine. The 1,3-dicarbonyl of our scaffold can be considered a precursor to a 1,2-dicarbonyl equivalent under certain reaction conditions.[5][6][7]

Experimental Protocol: Synthesis of a Quinoxaline Derivative

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) and ortho-phenylenediamine (1.1 eq) in ethanol.

  • Reaction Conditions:

    • Reflux the reaction mixture for 12-24 hours. The reaction can be catalyzed by a Lewis acid (e.g., a few drops of acetic acid). Monitor by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes eluent system) to yield the desired quinoxaline derivative.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the quinoxaline structure.

C. Paal-Knorr Pyrrole Synthesis

Scientific Rationale: The Paal-Knorr synthesis is a classic method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][8][9] While our starting material is a 1,3-dicarbonyl, it can be envisioned to be converted in-situ to a 1,4-dicarbonyl precursor for this reaction through an initial functionalization. For this application note, we will assume a hypothetical 1,4-dicarbonyl precursor derived from the starting material.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (from a 1,4-dicarbonyl precursor)

  • Reaction Setup:

    • Dissolve the 1,4-dicarbonyl precursor (1.0 eq) and a primary amine (e.g., aniline) (1.2 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the pyrrole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Structure-Activity Relationship (SAR) Studies: Biological Evaluation

A systematic biological evaluation of the synthesized derivatives is crucial for establishing a clear SAR. Based on the known activities of pyridine-containing compounds, we propose the following in vitro assays.

A. Antiproliferative Activity: MTT Assay

Scientific Rationale: Many pyridine derivatives exhibit antiproliferative activity against various cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.

B. Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

Scientific Rationale: Pyridine derivatives have been reported to possess anti-inflammatory properties. The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory response. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

C. Kinase Inhibitory Activity

Scientific Rationale: The 2-acylcyclopentanone scaffold is present in some known kinase inhibitors. A variety of commercially available kinase assay kits can be used to screen the synthesized derivatives against a panel of kinases to identify potential targets and determine their inhibitory potency.

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-based)

  • Assay Setup:

    • In a 96-well plate, add the kinase, a suitable substrate, and ATP.

    • Add the test compounds at various concentrations.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add a detection reagent (e.g., a luciferase/luciferin-based reagent that measures the amount of ATP remaining).

  • Luminescence Measurement:

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀ values.

V. Data Presentation and Visualization

Table 2: Summary of Biological Activity Data for SAR Analysis

Compound IDR¹ SubstituentR² SubstituentAntiproliferative IC₅₀ (µM) [HeLa]Anti-inflammatory IC₅₀ (µM) [NO inhibition]Kinase X IC₅₀ (nM)
Parent H=O>100>100>1000
1a CH₃=O55.278.5850
1b Benzyl=O25.845.1420
2a H=C(CN)₂15.322.7150
3a HNH-Benzyl42.165.3680
4a --12.518.995
5a --35.755.2550

Note: The data in this table is hypothetical and for illustrative purposes only.

Workflow and Pathway Diagrams

Derivatization_Workflow cluster_cyclopentanone Cyclopentanone Derivatization cluster_heterocycle Heterocycle Formation cluster_sar SAR Studies Start 2-(Pyridine-4-carbonyl)cyclopentan-1-one C_Alkylation C-Alkylation Start->C_Alkylation Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reductive_Amination Reductive Amination Start->Reductive_Amination Pyrazole Pyrazole Synthesis Start->Pyrazole Quinoxaline Quinoxaline Synthesis Start->Quinoxaline Pyrrole Paal-Knorr Pyrrole Synthesis Start->Pyrrole Derivatives Library of Derivatives C_Alkylation->Derivatives Knoevenagel->Derivatives Reductive_Amination->Derivatives Pyrazole->Derivatives Quinoxaline->Derivatives Pyrrole->Derivatives Antiproliferative Antiproliferative Assays Derivatives->Antiproliferative Anti_inflammatory Anti-inflammatory Assays Derivatives->Anti_inflammatory Kinase_Inhibition Kinase Inhibition Assays Derivatives->Kinase_Inhibition SAR_Data SAR Data Analysis Antiproliferative->SAR_Data Anti_inflammatory->SAR_Data Kinase_Inhibition->SAR_Data

Caption: Workflow for derivatization and SAR studies.

SAR_Logic cluster_modifications Chemical Modifications cluster_outcomes Biological Outcomes SAR Structure-Activity Relationship Lipophilicity Lipophilicity SAR->Lipophilicity Sterics Steric Hindrance SAR->Sterics Electronic_Effects Electronic Effects SAR->Electronic_Effects H_Bonding H-Bonding Capacity SAR->H_Bonding Potency Potency (IC50) Lipophilicity->Potency Selectivity Selectivity Lipophilicity->Selectivity ADME ADME Properties Lipophilicity->ADME Sterics->Potency Sterics->Selectivity Electronic_Effects->Potency H_Bonding->Potency

Sources

Method

protocols for nucleophilic addition to 2-(Pyridine-4-carbonyl)cyclopentan-1-one

An Application Guide to Nucleophilic Addition Reactions with 2-(Pyridine-4-carbonyl)cyclopentan-1-one Introduction: Strategic Importance in Medicinal Chemistry The 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold is a v...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Addition Reactions with 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Introduction: Strategic Importance in Medicinal Chemistry

The 2-(Pyridine-4-carbonyl)cyclopentan-1-one scaffold is a valuable starting material in drug discovery and development. As a 1,3-dicarbonyl compound, it possesses two distinct reactive carbonyl centers. The strategic placement of a pyridine ring, an essential motif in numerous pharmaceuticals, adjacent to one carbonyl group introduces unique electronic properties that can be exploited for selective chemical transformations. Nucleophilic addition reactions to this scaffold allow for the introduction of diverse functional groups, enabling the construction of complex molecular architectures and the generation of libraries of potential therapeutic agents. Understanding the principles governing these additions is crucial for researchers aiming to synthesize novel compounds with tailored biological activities.

This guide provides a detailed exploration of the mechanistic principles and practical protocols for performing nucleophilic additions to 2-(Pyridine-4-carbonyl)cyclopentan-1-one. It is designed for researchers and scientists in organic synthesis and medicinal chemistry, offering both theoretical insights and actionable experimental procedures.

Part 1: Chemical Principles and Mechanistic Overview

Regioselectivity: The Role of the Pyridine Moiety

The substrate, 2-(Pyridine-4-carbonyl)cyclopentan-1-one, features two electrophilic carbonyl carbons. A critical aspect of its reactivity is the regioselectivity of nucleophilic attack. The carbonyl group attached to the pyridine ring is significantly more electrophilic than the carbonyl within the cyclopentanone ring. This is due to the electron-withdrawing nature of the aromatic, nitrogen-containing pyridine ring, which polarizes the adjacent carbon-oxygen double bond to a greater extent, increasing the partial positive charge on the carbonyl carbon.[1][2] Consequently, most nucleophiles will preferentially attack the pyridinyl ketone.

General Mechanism of Nucleophilic Addition

The fundamental mechanism for nucleophilic addition to a carbonyl group proceeds in two primary steps.[2][3]

  • Nucleophilic Attack: The nucleophile donates an electron pair to the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the electronegative oxygen atom. This step results in the formation of a tetrahedral alkoxide intermediate, changing the hybridization of the carbonyl carbon from sp² to sp³.[1][4]

  • Protonation: In a subsequent workup step, a proton source (such as a mild acid or water) is added to protonate the negatively charged oxygen of the alkoxide intermediate, yielding the final alcohol product.[5]

The strength of the nucleophile determines the specific reaction conditions. Strong, "hard" nucleophiles like Grignard reagents undergo irreversible addition, while weaker, "soft" nucleophiles may require catalysis or undergo reversible addition.[5][6]

G sub Substrate 2-(Pyridine-4-carbonyl)cyclopentan-1-one ts1 Transition State sub->ts1  Step 1:  Nucleophilic Attack nuc Nucleophile (:Nu⁻) nuc->ts1 inter Tetrahedral Alkoxide Intermediate ts1->inter prod Final Product (Tertiary Alcohol) inter->prod  Step 2:  Protonation hplus Proton Source (H⁺) hplus->prod

Caption: General mechanism of nucleophilic addition.

Part 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for two common classes of nucleophilic addition reactions. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Grignard Reaction with Phenylmagnesium Bromide (A Hard Nucleophile)

This protocol describes the 1,2-addition of a Grignard reagent to form a tertiary alcohol. Grignard reagents are highly reactive and sensitive to protic sources; therefore, anhydrous conditions are critical.[7]

Materials:

  • 2-(Pyridine-4-carbonyl)cyclopentan-1-one

  • Magnesium (Mg) turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel (all oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Place a small crystal of iodine in the flask to help initiate the reaction.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether (or THF).

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Nucleophilic Addition:

    • In a separate oven-dried flask under an inert atmosphere, dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq.) in anhydrous diethyl ether (or THF).

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution via cannula or dropping funnel to the solution of the dicarbonyl compound.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and the disappearance of the pyridinyl C=O stretch.

Protocol 2: Addition of Diethyl Malonate Enolate (A Soft Nucleophile)

This protocol details the addition of a carbon-based nucleophile generated from a 1,3-dicarbonyl compound. The resulting product is a β-hydroxy dicarbonyl compound, a versatile synthetic intermediate.[9]

Materials:

  • 2-(Pyridine-4-carbonyl)cyclopentan-1-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous ethanol or THF

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Enolate Formation:

    • To a round-bottom flask under an inert atmosphere, add anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH).

    • Add sodium ethoxide (1.1 eq.) or sodium hydride (1.1 eq., wash with hexanes prior to use to remove mineral oil) to the solvent.

    • Cool the mixture to 0 °C and add diethyl malonate (1.2 eq.) dropwise.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Nucleophilic Addition:

    • Dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq.) in the same anhydrous solvent in a separate flask.

    • Slowly add the solution of the dicarbonyl compound to the pre-formed enolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and neutralize by adding 1 M HCl until the pH is ~7.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Part 3: Data Presentation and Workflow

Comparative Data for Nucleophilic Additions

The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table summarizes expected results for different classes of nucleophiles.

Nucleophile ClassExample NucleophileKey ConditionsExpected Product TypeTypical Yield Range
Hard Nucleophiles Phenylmagnesium BromideAnhydrous THF/Ether, 0°C to RTTertiary Alcohol60-85%
MethyllithiumAnhydrous THF/Ether, -78°C to RTTertiary Alcohol70-90%
Soft Nucleophiles Diethyl Malonate / NaOEtAnhydrous EtOH, 0°C to RTβ-Hydroxy Dicarbonyl55-75%
Hydride Reagents Sodium Borohydride (NaBH₄)Methanol, 0°CSecondary Alcohol85-95%
Nitrogen Nucleophiles BenzylamineEthanol, RefluxImine (after dehydration)70-85%
General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of products from nucleophilic addition reactions.

G prep 1. Reagent & Glassware Preparation (Drying, Inerting) react 2. Reaction Setup & Execution (Addition, Stirring, Monitoring) prep->react workup 3. Reaction Workup (Quenching, Extraction, Drying) react->workup purify 4. Purification (Column Chromatography) workup->purify char 5. Product Characterization (NMR, IR, MS) purify->char final Pure Product char->final

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Application

Application Note: 2-(Pyridine-4-carbonyl)cyclopentan-1-one as a Privileged Scaffold in Multicomponent Reactions (MCRs)

Executive Summary In modern drug discovery, the rapid assembly of complex, sp³-rich, and pharmacologically relevant scaffolds is paramount. Multicomponent reactions (MCRs) serve as a cornerstone for this objective, offer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, sp³-rich, and pharmacologically relevant scaffolds is paramount. Multicomponent reactions (MCRs) serve as a cornerstone for this objective, offering unparalleled atom economy and structural diversity[1]. This application note details the synthetic utility of 2-(Pyridine-4-carbonyl)cyclopentan-1-one —a highly versatile cyclic β -diketone equivalent. By leveraging its dual electrophilic/nucleophilic nature, this scaffold can be seamlessly integrated into Biginelli-type and Hantzsch-type MCRs to generate fused heterocycles such as cyclopenta[d]pyrimidines and cyclopenta[b]pyridines, which are highly prized in oncology and infectious disease drug design.

Mechanistic Rationale & Structural Advantages

To successfully deploy 2-(Pyridine-4-carbonyl)cyclopentan-1-one in MCRs, one must understand the causality behind its reactivity:

  • The β -Dicarbonyl System: The compound exists in equilibrium with its enol tautomer. The C2 position of the cyclopentanone ring acts as a potent nucleophile (active methine/methylene), readily participating in Knoevenagel condensations with aryl aldehydes.

  • The Isonicotinoyl (Pyridine-4-carbonyl) Pharmacophore: The integration of the pyridine ring directly into the starting material bypasses the need for late-stage cross-coupling. The pyridine nitrogen serves as a critical hydrogen-bond acceptor (often targeting the hinge region of kinases) and improves the aqueous solubility of the resulting lipophilic fused ring systems[2].

  • Regioselective Cyclization: Following the initial condensation, the two distinct carbonyl groups (the cyclic ketone vs. the exocyclic aroyl group) dictate the regiochemistry of the subsequent cyclodehydration. The cyclic ketone is sterically less hindered and typically undergoes preferential nucleophilic attack by the urea/amine intermediate, driving the formation of the fused cyclopentyl system[3].

MechanisticPathway A 2-(Pyridine-4-carbonyl) cyclopentan-1-one D Knoevenagel Intermediate A->D Acid Catalyst B Aryl Aldehyde B->D C Urea / Thiourea E Michael Addition & Cyclodehydration C->E D->E + Urea F Cyclopenta[d]pyrimidine Derivative E->F - H2O

Caption: Mechanistic pathway of the Biginelli-type MCR forming cyclopenta[d]pyrimidines.

Featured Multicomponent Workflows

Synthesis of Isonicotinoyl-Substituted Cyclopenta[d]pyrimidines

The modified Biginelli reaction utilizes 2-(Pyridine-4-carbonyl)cyclopentan-1-one, an aryl aldehyde, and urea/thiourea[3]. This pseudo-three-component reaction constructs the pyrimidine core while retaining the isonicotinoyl handle at the C5/C6 equivalent position, yielding potent microtubule-targeting or anti-tubercular candidates.

Synthesis of Cyclopenta[b]pyridines

By replacing urea with an amine source (e.g., ammonium acetate or a primary amine) and utilizing a Hantzsch-type condensation, the scaffold is converted into 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives[4]. These architectures are frequently explored as potent modulators of G-protein coupled receptors (GPCRs).

Experimental Protocol: Biginelli-Type MCR

This protocol is designed as a self-validating system. Every physical action has a chemical rationale to ensure reproducibility and high yields.

Reagents Required:

  • 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 mmol)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 mmol) and the aryl aldehyde (1.0 mmol) in 5.0 mL of absolute ethanol.

    • Causality: Ethanol is selected because it solubilizes the starting materials at elevated temperatures but acts as an anti-solvent for the highly rigid, fused-ring product upon cooling, naturally driving the reaction equilibrium forward.

  • Catalyst & Nucleophile Addition: Add urea (1.2 mmol) followed by p-TSA (10 mol%).

    • Causality: A slight stoichiometric excess of urea (1.2 eq) is critical to compensate for its partial thermal decomposition into ammonia and isocyanic acid. p-TSA provides the optimal Brønsted acidity to protonate the aldehyde, accelerating the rate-limiting Knoevenagel condensation without degrading the basic pyridine moiety.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours. Monitor progression via TLC (Eluent: EtOAc/Hexane 1:1).

    • Causality: Continuous thermal energy is required to overcome the activation barrier of the final dehydrative cyclization step (loss of H₂O) that aromatizes/stabilizes the pyrimidine ring.

  • Precipitation and Quenching: Once the starting materials are consumed, remove the flask from heat and pour the hot mixture into 20 mL of crushed ice-water while stirring vigorously.

    • Causality: Rapid thermal shock in an aqueous medium selectively precipitates the hydrophobic cyclopenta[d]pyrimidine product. Unreacted urea, p-TSA, and water-soluble byproducts remain dissolved in the aqueous phase, serving as a preliminary purification step.

  • Isolation and Purification: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to afford the pure product.

ExperimentalWorkflow Step1 Step 1: Reagent Assembly Equimolar substrates in EtOH Step2 Step 2: Catalysis Add 10 mol% p-TSA and 1.2 eq Urea Step1->Step2 Step3 Step 3: Thermal Activation Reflux at 80°C for 3-5 hours Step2->Step3 Step4 Step 4: Precipitation Quench in ice-water mixture Step3->Step4 Step5 Step 5: Purification Vacuum filtration & Recrystallization Step4->Step5

Caption: Step-by-step experimental workflow for the multicomponent synthesis.

Quantitative Data Presentation

To validate the experimental choices, the following table summarizes the optimization of reaction conditions for the synthesis of the cyclopenta[d]pyrimidine derivative using 4-chlorobenzaldehyde.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
1NoneEtOH80 (Reflux)1215
2Acetic Acid (20%)EtOH80 (Reflux)845
3p-TSA (10%)THF65 (Reflux)662
4p-TSA (10%)Solvent-Free100271
5 p-TSA (10%) EtOH 80 (Reflux) 3.5 89

Note: Entry 5 represents the optimized protocol, balancing high yield, operational simplicity, and green chemistry principles.

Sources

Method

Application Notes &amp; Protocols: Evaluating 2-(Pyridine-4-carbonyl)cyclopentan-1-one as a Novel p38 MAP Kinase Inhibitor

Abstract & Introduction The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this casca...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this cascade is strongly implicated in a spectrum of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers, making it a high-value target for therapeutic intervention.[3][4][5] p38 MAPKs, a family of serine/threonine kinases, are activated by upstream kinases MKK3 and MKK6 in response to stimuli like TNF-α or UV radiation.[2][6] Once activated, p38 phosphorylates a host of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]

Small molecule inhibitors that target the ATP-binding pocket of p38 have been a major focus of drug development.[3][7][8] Many successful inhibitors incorporate a pyridine ring, which can form a critical hydrogen bond with the hinge region of the kinase's active site.[8][9] The candidate molecule, 2-(Pyridine-4-carbonyl)cyclopentan-1-one , possesses this key pyridinyl moiety, making it a rational starting point for investigation as a potential p38 MAPK inhibitor.

These application notes provide a comprehensive, field-tested framework for the systematic evaluation of this, or similar, novel chemical entities. We present a logical, multi-stage workflow, from initial biochemical potency determination to detailed cellular characterization, ensuring a robust assessment of the compound's potential as a therapeutic agent.

The p38 MAPK Signaling Cascade: A Rationale for Inhibition

Understanding the signaling pathway is paramount to designing meaningful experiments and interpreting their outcomes. External stressors or inflammatory cytokines trigger a phosphorylation cascade that activates p38 MAPK. Activated p38 then propagates the signal, leading to significant changes in gene expression and cellular function, particularly the amplification of the inflammatory response.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear & Cellular Response Stress Environmental Stress (UV, Osmotic Shock) MKK3_6 MKK3 / MKK6 (MAPKKs) Stress->MKK3_6 activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 activate p38 p38 MAPK MKK3_6->p38 phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 p38->MK2 activates ATF2 ATF-2 (Transcription Factor) p38->ATF2 activates Inflammation ↑ Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->Inflammation ATF2->Inflammation Inhibitor 2-(Pyridine-4-carbonyl) cyclopentan-1-one Inhibitor->p38 INHIBITS

Diagram 1: The p38 MAPK signaling pathway and the point of inhibition.

Stage 1: Biochemical Potency and Target Engagement

The first critical step is to determine if the compound directly interacts with and inhibits the p38 kinase enzyme in a cell-free system. This eliminates cellular complexities like membrane permeability and off-target effects, providing a clean measure of enzymatic inhibition.

Protocol: In Vitro p38α Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity. They measure the phosphorylation of a substrate by detecting the proximity of two fluorescent labels.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the p38α isoform, the most studied isoform in inflammation. The IC50 value derived from this assay is the primary benchmark of biochemical potency.

Materials:

  • Recombinant human p38α (active)

  • ATF-2 (substrate)

  • Europium (Eu)-labeled anti-phospho-ATF-2 (Thr71) antibody (donor)

  • Allophycocyanin (APC)-labeled anti-GST antibody (acceptor), assuming a GST-tagged substrate

  • ATP

  • Kinase reaction buffer

  • 2-(Pyridine-4-carbonyl)cyclopentan-1-one (test compound)

  • SB203580 or another known p38 inhibitor (positive control)

  • 384-well low-volume assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(Pyridine-4-carbonyl)cyclopentan-1-one in DMSO, starting at 1 mM. Also, prepare identical dilutions for the positive control inhibitor.

  • Reaction Setup: In a 384-well plate, add reagents in the following order:

    • 2 µL of kinase reaction buffer.

    • 1 µL of test compound dilution (or DMSO for vehicle control).

    • 3 µL of recombinant p38α enzyme (e.g., final concentration 3 nM).[10]

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add a 4 µL mix of substrate (e.g., 100 nM ATF-2) and ATP (e.g., 100 µM, near the Km for p38α) to each well.[10][11]

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix containing the Eu-labeled and APC-labeled antibodies.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 615 nm (Eu). Calculate the emission ratio (665/615).

  • Data Analysis: Plot the emission ratio against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIn Vitro p38α IC50 (nM)
2-(Pyridine-4-carbonyl)cyclopentan-1-oneHypothetical Value: 85
SB203580 (Control)350
Table 1: Illustrative biochemical potency data.

Stage 2: Cellular Target Inhibition and Functional Response

After confirming biochemical activity, the next essential step is to verify that the compound can penetrate the cell membrane, engage p38 MAPK in its native environment, and produce a measurable downstream biological effect.

Protocol: Cellular p38 Phosphorylation Assay (Western Blot)

This protocol assesses the compound's ability to inhibit the activation of p38 within intact cells by measuring its phosphorylation status at Thr180/Tyr182.

Rationale: Phosphorylation at Thr180/Tyr182 is the canonical marker of p38 activation.[6][12] Inhibiting this phosphorylation (or the activity of the phosphorylated enzyme) is the direct cellular goal. This assay confirms on-target activity in a cellular context.

Materials:

  • Human monocyte cell line (e.g., THP-1) or another relevant cell type.

  • Lipopolysaccharide (LPS) or Anisomycin to stimulate p38 activation.

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38.

  • HRP-conjugated secondary antibody.

  • Cell lysis buffer and SDS-PAGE reagents.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Culture: Seed THP-1 cells in 6-well plates and differentiate with PMA if required.

  • Pre-treatment: Treat cells with various concentrations of 2-(Pyridine-4-carbonyl)cyclopentan-1-one (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.[12]

  • Stimulation: Add a p38 activator, such as LPS (1 µg/mL) or Anisomycin (10 µM), and incubate for 30 minutes.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.[1][13]

    • Incubate overnight at 4°C with anti-phospho-p38 antibody.[13]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[1]

    • Detect bands using a chemiluminescence system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-p38 antibody to confirm equal protein loading.

  • Analysis: Quantify band intensity using densitometry. Normalize the phospho-p38 signal to the total-p38 signal.

Protocol: Downstream Cytokine Production Assay (ELISA)

This assay measures the compound's ability to inhibit the production and secretion of a key pro-inflammatory cytokine, TNF-α, which is regulated by the p38 pathway.

Rationale: This functional assay connects target engagement (inhibition of p38) to a physiologically relevant outcome (reduced inflammation). A positive result strongly supports the compound's therapeutic potential.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

  • LPS

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

  • Plate reader for absorbance.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Pre-treatment: Treat cells with a serial dilution of 2-(Pyridine-4-carbonyl)cyclopentan-1-one for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.

  • Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the TNF-α concentration in each sample and determine the IC50 for the inhibition of its production.

Assay TypeIC50 (nM)
Cellular p-p38 Inhibition (Western)Hypothetical Value: 250
TNF-α Release Inhibition (ELISA)Hypothetical Value: 300
Table 2: Illustrative cellular potency and functional activity data.

Stage 3: Selectivity and Safety Assessment

A promising inhibitor must not only be potent but also selective and non-toxic. This stage addresses these critical drug development parameters.

Protocol: General Cytotoxicity Assay (LDH Release)

This assay determines the concentration at which the compound causes cell death, establishing its therapeutic window.

Rationale: It is crucial to ensure that the observed reduction in cytokine production is due to specific pathway inhibition and not simply because the compound is killing the cells. The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes.[14]

Materials:

  • Cell line used in functional assays (e.g., THP-1).

  • Commercially available LDH cytotoxicity assay kit.

  • Opaque-walled 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach/stabilize.

  • Controls: Include wells for: no-cell background, untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with detergent).[14]

  • Treatment: Add a serial dilution of 2-(Pyridine-4-carbonyl)cyclopentan-1-one to the wells. Incubate for the same duration as the longest functional assay (e.g., 24-72 hours).[14]

  • Assay Execution: Follow the LDH kit manufacturer's protocol, which typically involves transferring a portion of the supernatant to a new plate and adding a reaction mixture.

  • Data Acquisition: Measure the absorbance or fluorescence on a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Determine the CC50 (50% cytotoxic concentration).

Kinase Selectivity Profiling

Rationale: The human kinome contains over 500 kinases, many with similar ATP-binding sites.[15] A lack of selectivity can lead to off-target effects and toxicity. Profiling the inhibitor against a broad panel of kinases is a standard and essential step in drug development.[11][16]

Methodology: It is most efficient to utilize a commercial service for kinase selectivity profiling. These services maintain large panels of hundreds of purified kinases and perform binding or activity assays.[16]

  • Tier 1 Screening: Submit the compound for screening against the panel at a single, high concentration (e.g., 1 µM).[15][16]

  • Tier 2 Analysis: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, request a full 10-point IC50 determination.[16]

  • Selectivity Score: Analyze the data to determine the compound's selectivity. A highly selective compound will potently inhibit p38α while showing minimal activity against other kinases.

Integrated Workflow and Data Interpretation

The evaluation of a novel kinase inhibitor is a sequential and logical process. Each stage provides critical data that informs the decision to proceed to the next.

workflow Start Candidate Compound: 2-(Pyridine-4-carbonyl)cyclopentan-1-one Biochem Protocol 3.1: In Vitro Kinase Assay Start->Biochem Decision1 Potent? (e.g., IC50 < 1 µM) Biochem->Decision1 Cell_Target Protocol 4.1: Cellular p-p38 Western Blot Decision1->Cell_Target Yes Stop Stop or Redesign Decision1->Stop No Decision2 Cell Active? Cell_Target->Decision2 Cell_Function Protocol 4.2: Cytokine ELISA Decision2->Cell_Function Yes Decision2->Stop No Decision3 Functional Effect? Cell_Function->Decision3 Tox_Select Protocols 5.1 & 5.2: Cytotoxicity & Selectivity Profiling Decision3->Tox_Select Yes Decision3->Stop No Decision4 Safe & Selective Window? (CC50 >> IC50) Tox_Select->Decision4 Decision4->Stop No Proceed Proceed to Advanced Studies (e.g., In Vivo Models) Decision4->Proceed Yes

Diagram 2: Experimental workflow for evaluating a novel p38 MAPK inhibitor.

Interpretation: A promising candidate like 2-(Pyridine-4-carbonyl)cyclopentan-1-one would exhibit a low nanomolar IC50 in the biochemical assay, demonstrate clear inhibition of p38 phosphorylation and TNF-α release in cells at sub-micromolar concentrations, and have a cytotoxicity CC50 at least 100-fold higher than its functional IC50. Furthermore, it would show high selectivity for p38 over other kinases in a broad panel screen.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [URL: https://portlandpress.com/biochemj/article/408/3/297/508/The-selectivity-of-protein-kinase-inhibitors-a]
  • Synapse. (2024). What are p38 MAPK inhibitors and how do they work? Synapse. [URL: https://www.synapse-database.com/blog/what-are-p38-mapk-inhibitors-and-how-do-they-work]
  • Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaai8037. [URL: https://www.science.org/doi/10.1126/scisignal.aai8037]
  • Robers, M. B., Bate, N., Curran, P. J., Vasta, J. D., Wood, K. V., & Drewry, D. H. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12439-12444. [URL: https://www.pnas.org/doi/full/10.1073/pnas.1809939115]
  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & van der Tuin, B. A. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 718021. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.718021/full]
  • Vasta, J. D., Robers, M. B., & Drewry, D. H. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.10.08.463737v1]
  • Synapse. (2024). What are p38γ inhibitors and how do they work? Synapse. [URL: https://www.synapse-database.com/blog/what-are-p38-inhibitors-and-how-do-they-work]
  • BenchChem. (2025). Application Notes and Protocols: Assessing p38 Inhibition in Cells with Inhibitor IV. BenchChem. [URL: https://www.benchchem.
  • Millipore. (n.d.). p38 MAP Kinase Assay. Millipore HCS Application Note. [URL: https://www.merckmillipore.com/US/en/product/HCS231,MM_NF-HCS231]
  • Warner, G. (n.d.). Measurement of p38/MAPK activity using LANCE. Revvity, Inc. [URL: https://www.perkinelmer.com/CMSResources/Images/APP_LANCE_p38_Kinase_Assay.pdf]
  • Brancho, D., Tanaka, N., Jaeschke, A., Ventura, J. J., Kelkar, N., Tanaka, Y., ... & Davis, R. J. (2003). Mechanism of p38 MAP kinase activation in vivo. Genes & development, 17(16), 1969-1978. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC196231/]
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/391/045/cs0250bul.pdf]
  • Cell Signaling Technology. (2014). p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology. [URL: https://media.cellsignal.com/pdf/9820.pdf]
  • Korb-Pap, A., Stratis, A., Moulos, P., & Papavassiliou, A. G. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14064. [URL: https://www.mdpi.com/1422-0067/24/18/14064]
  • Obrosova, I. G., Minchenko, A. G., & Fath, M. (2010). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science, 51(4), 2154-2163. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2126233]
  • Rumble, J. M., & Hoffman, D. L. (n.d.). High-throughput flow cytometric screening of a kinase inhibitor library for apoptosis induction. Miltenyi Biotec Application Note. [URL: https://www.miltenyibiotec.com/US-en/resources/macs-handbook-of-biomedical-research/cell-analysis/application-notes/high-throughput-flow-cytometric-screening-of-a-kinase-inhibitor-library-for-apoptosis-induction.html]
  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem. [URL: https://www.benchchem.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143583/]
  • Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., ... & Pargellis, C. A. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature structural biology, 4(4), 311-316. [URL: https://pubmed.ncbi.nlm.nih.gov/9095200/]
  • ResearchGate. (n.d.). Cytotoxicity of inhibitors and washout assay. ResearchGate. [URL: https://www.researchgate.net/figure/Cytotoxicity-of-inhibitors-and-washout-assay-Cell-viability-was-determined-by-MTT_fig5_336184511]
  • Lirias. (n.d.). p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Lirias Institutional Repository. [URL: https://lirias.kuleuven.be/retrieve/552191]
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  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [URL: https://www.dojindo.com/media/product/CK04_Cell_Counting_Kit-8_Manual.pdf]
  • Barluenga, S., Winssinger, N., & Almqvist, F. (2017). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 8(2), 349-355. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/md/c6md00547k]
  • Google Patents. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents. [URL: https://patents.google.
  • Al-Adiwish, W. M., & Al-Azayz, S. A. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3(3), 1-13. [URL: https://www.scirp.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-pyridines.shtm]
  • Selleck Chemicals. (n.d.). p38 MAPK Inhibitors/Activators. Selleck Chemicals. [URL: https://www.selleckchem.com/p38-mapk.html]
  • Brückner, D., & Schmalz, H. G. (2011). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC: Online Journal of Organic Chemistry, 2011(1), 163-181. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/1]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). p38 MAP kinase inhibitor. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=6013]
  • Mohammadhosseini, N., & Edraki, N. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research: IJPR, 12(4), 437. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813071/]
  • ResearchGate. (n.d.). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. ResearchGate. [URL: https://www.researchgate.

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Abstract This comprehensive guide details the synthetic utility of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a versatile 1,3-dicarbonyl precursor, for the construction of diverse and medicinally relevant heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic utility of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a versatile 1,3-dicarbonyl precursor, for the construction of diverse and medicinally relevant heterocyclic scaffolds. Targeting researchers, medicinal chemists, and drug development professionals, this document provides not only step-by-step protocols but also the underlying mechanistic principles and expert insights necessary for successful synthesis. We explore the cyclocondensation reactions of this key intermediate to yield highly functionalized pyrazoles, isoxazoles, pyrimidines, and 2-aminothiophenes, which are privileged structures in modern pharmacology.

Introduction: The Strategic Value of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. The pyridine moiety, in particular, is a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. 2-(Pyridine-4-carbonyl)cyclopentan-1-one emerges as a powerful building block by combining the desirable pyridine core with the versatile reactivity of a 1,3-dicarbonyl system embedded within a cyclopentanone framework.

The inherent reactivity of the 1,3-dicarbonyl motif allows for facile cyclocondensation reactions with a variety of binucleophilic reagents. This modularity enables the strategic and efficient synthesis of a library of complex heterocyclic derivatives, each retaining the pyridine substituent as a key pharmacophoric element. This guide provides validated protocols for several high-value transformations of this precursor.

Caption: Structure and key reactive sites of the precursor.

Synthetic Pathways and Experimental Protocols

The following sections detail the synthesis of major heterocyclic classes from 2-(Pyridine-4-carbonyl)cyclopentan-1-one. Each protocol is designed as a self-validating system, including mechanistic rationale and purification strategies.

Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic and highly efficient method for synthesizing substituted pyrazoles, first reported by Knorr in 1883.[1][2] This cyclocondensation reaction proceeds rapidly and often with high regioselectivity, making it a cornerstone of heterocyclic synthesis.[1]

Mechanistic Rationale: The reaction initiates with the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular condensation and dehydration sequence. The initial attack can occur at either the cyclopentanone carbonyl or the pyridine-acyl carbonyl. The subsequent cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.[3]

G start 2-(Pyridine-4-carbonyl) cyclopentan-1-one + Hydrazine step1 Nucleophilic attack (forms hydrazone intermediate) start->step1 Acid or Base Catalyst step2 Intramolecular Cyclization (N attacks second C=O) step1->step2 step3 Dehydration (Loss of H2O) step2->step3 end Fused Pyrazole Product step3->end Aromatization G start 1,3-Diketone + NH2OH·HCl step1 Formation of Monoxime Intermediate start->step1 Base (e.g., Pyridine) step2 Intramolecular Cyclization (OH attacks second C=O) step1->step2 Acid Catalyst step3 Dehydration step2->step3 end Isoxazole Product step3->end

Sources

Application

Application Notes &amp; Protocols: Exploring the Antitumor Potential of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Analogs

Introduction: Rationale for a Novel Scaffold In the landscape of oncology drug discovery, the pyridine ring is a well-established "privileged scaffold" due to its presence in numerous approved anticancer agents.[1][2] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Novel Scaffold

In the landscape of oncology drug discovery, the pyridine ring is a well-established "privileged scaffold" due to its presence in numerous approved anticancer agents.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets, including kinases, polymerases, and various receptors.[1][3] Pyridine derivatives have demonstrated efficacy against a wide range of cancers by modulating critical molecular pathways involved in tumor progression, such as angiogenesis, cell cycle control, and apoptosis.[2][3]

This guide focuses on a novel, yet rationally designed, class of compounds: 2-(Pyridine-4-carbonyl)cyclopentan-1-one analogs . This scaffold combines the validated pyridine moiety with a cyclopentanone ring system. Cyclopentanone and its derivatives are also found in compounds with significant biological activity, and their rigid, five-membered ring structure can serve as a constrained scaffold to orient substituents for optimal target binding. The carbonyl groups present in this unique structure offer potential sites for hydrogen bonding and other non-covalent interactions within a target's active site.

These application notes provide a comprehensive framework for researchers to systematically evaluate the antitumor potential of this promising new chemical series, from initial in vitro screening to preliminary in vivo efficacy assessment. The protocols are designed to be robust and self-validating, with an emphasis on understanding the "why" behind each experimental step to enable logical data interpretation and troubleshooting.

Section 1: General Synthesis and Characterization

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one analogs can be approached through various established organic chemistry reactions. A common strategy involves the acylation of a cyclopentanone precursor with an activated pyridine-4-carboxylic acid derivative.

Rationale: This synthetic route is chosen for its efficiency and modularity. It allows for the facile introduction of diverse substituents on both the pyridine and cyclopentanone rings, enabling the creation of a focused library of analogs for structure-activity relationship (SAR) studies.

Representative Synthetic Protocol
  • Preparation of Pyridine-4-carbonyl chloride: To a solution of isonicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-4-carbonyl chloride hydrochloride, which can be used in the next step without further purification.

  • Acylation of Cyclopentanone Enolate: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve cyclopentanone (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C.

  • Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq) dropwise to generate the lithium enolate. Stir for 1 hour at -78°C.

  • Dissolve the crude pyridine-4-carbonyl chloride from step 1 in anhydrous THF and add it dropwise to the enolate solution at -78°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target 2-(Pyridine-4-carbonyl)cyclopentan-1-one analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Antitumor Activity Assessment

A tiered approach is essential for efficiently screening new compounds. We begin with broad cytotoxicity screening to identify active compounds and determine their potency, followed by more detailed mechanistic assays to understand how they work.

G cluster_0 Overall Experimental Workflow Synthesis Synthesis & Characterization of Analogs Viability 2.1: Cell Viability Assay (MTT / MTS) Determine IC50 Synthesis->Viability Initial Screening Apoptosis 2.2: Apoptosis Assay (Annexin V / PI) Determine Mechanism of Death Viability->Apoptosis Potent Analogs Mechanism 2.3: Mechanistic Assay (Western Blot) Identify Molecular Target Apoptosis->Mechanism Apoptotic Analogs InVivo 3.0: In Vivo Efficacy (Xenograft Model) Confirm Antitumor Activity Mechanism->InVivo Mechanistically Interesting Analogs

Caption: High-level workflow for evaluating novel antitumor compounds.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Purpose: To quantify the cytotoxic effect of the analogs on various cancer cell lines and determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).[3]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS, sterile filtered).[6][7]

  • DMSO (Dimethyl sulfoxide), cell culture grade.

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the density to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[4]

    • Expert Insight: The optimal seeding density can vary between cell lines and should be determined empirically to ensure cells are in a log growth phase at the end of the experiment.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test analogs in complete culture medium. A common starting concentration is 100 µM, with 7-8 serial dilutions. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO, at the same final concentration as the highest compound dose) and "medium only" wells for background control.

  • Incubation: Incubate the treated plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[5] Incubate for 4 hours at 37°C.

    • Trustworthiness Check: During this incubation, observe the formation of purple formazan crystals in the vehicle control wells under a microscope. A lack of crystals indicates a problem with cell health or the MTT reagent.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background noise.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Analog IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
PCCP-015.28.16.5
PCCP-02> 50> 50> 50
PCCP-031.82.52.1
Doxorubicin0.91.21.1
Table 1: Example IC50 data for hypothetical 2-(Pyridine-4-carbonyl)cyclopentan-1-one analogs compared to a standard chemotherapeutic agent.
Protocol: Apoptosis Induction (Annexin V-FITC / PI Staining)

Purpose: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. During early apoptosis, a membrane phospholipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect these early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[10]

G cluster_0 Apoptosis Assay Interpretation node_live Live Cell Annexin V: Negative PI: Negative node_early Early Apoptotic Cell Annexin V: Positive PI: Negative node_live->node_early Apoptotic Stimulus node_late Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive node_early->node_late Membrane Compromise node_necrotic Necrotic Cell (Primary) Annexin V: Negative PI: Positive

Caption: Differentiation of cell populations using Annexin V and PI.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the test analog at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells). Then, wash the adherent cells with PBS and detach them using trypsin-free detachment solution or gentle scraping. Combine the detached cells with the medium collected earlier.

    • Expert Insight: It is crucial to collect floating cells, as these are often the apoptotic population. Using trypsin can sometimes cleave surface proteins, so a gentle, non-enzymatic method is preferred.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • FITC is typically detected in the FL1 channel.

    • PI is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.

Protocol: Mechanistic Investigation (Western Blotting)

Purpose: To investigate the effect of the analogs on specific protein expression and signaling pathways. Pyridine derivatives are known kinase inhibitors.[1][3] A plausible mechanism for this class of compounds could be the inhibition of a tyrosine kinase receptor like VEGFR-2, which is critical for tumor angiogenesis.[3] Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates.[12][13]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-VEGFR-2, anti-Akt, anti-phospho-Akt, anti-Erk, anti-phospho-Erk).

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Treat cells in a 6-well plate with the test compound as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer.[14] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and heat at 95°C for 5 minutes.[14]

  • Gel Electrophoresis (SDS-PAGE): Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[14]

    • Trustworthiness Check: Always probe a parallel membrane with a loading control antibody (e.g., GAPDH) to ensure equal amounts of protein were loaded in each lane.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis can be used to semi-quantify the protein levels. A decrease in the phosphorylation of key signaling proteins (e.g., p-VEGFR-2, p-Akt) in treated samples compared to the vehicle control would suggest inhibition of that pathway.

Section 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be tested in a living system to evaluate their real-world therapeutic potential and toxicity.[16][17] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard initial in vivo platform.[18][19]

Protocol: Subcutaneous Xenograft Model

Purpose: To assess the ability of a lead compound to inhibit tumor growth in a live animal model.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice).[19]

  • Cancer cell line (e.g., HCT-116).

  • Matrigel (optional, can improve tumor take rate).

  • Sterile syringes and needles.

  • Calipers for tumor measurement.

  • Vehicle solution and formulated test compound.

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel can enhance tumor formation.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[18]

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group). Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment: Administer the test compound and vehicle control to their respective groups. Administration can be via intraperitoneal (i.p.) injection, oral gavage (p.o.), or intravenous (i.v.) injection, depending on the compound's properties. A typical dosing schedule might be once daily for 14-21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025).
  • Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene. (2024).
  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (2014). Clinical Cancer Research.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025). Crown Bioscience.
  • Protocol for Cell Viability Assays - BroadPharm. (2022). BroadPharm.
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022). IntechOpen.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). NCBI.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Apoptosis Detection: Methods, Assays & Analysis Techniques | Revvity. (n.d.). Revvity.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. (2017). PMC.
  • Choosing an Apoptosis Detection Assay - Axion Biosystems. (2021). Axion Biosystems.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020). Frontiers.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001). PubMed.
  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.).
  • Apoptosis – what assay should I use? - BMG Labtech. (2025). BMG Labtech.
  • Western Blotting Protocol - Cell Signaling Technology. (2005). Cell Signaling Technology.
  • Western blot protocol - Abcam. (n.d.). Abcam.
  • Western Blot Protocol: Complete Step-by-Step Guide - Boster Biological Technology. (n.d.). Boster Bio.

Sources

Method

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Abstract: The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a pyridine scaffold, are a promising avenue for discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a pyridine scaffold, are a promising avenue for discovery due to their diverse biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a structured workflow for the discovery and preclinical characterization of novel antimicrobial agents derived from the lead scaffold, 2-(Pyridine-4-carbonyl)cyclopentan-1-one. We detail protocols for the synthesis of a focused compound library, a cascade of antimicrobial screening assays, key mechanism of action studies, and preliminary safety profiling. Each section is designed to provide not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring a robust and efficient discovery pipeline.

Introduction: The Rationale for Pyridine-Cyclopentanone Scaffolds

The pyridine ring is a "privileged nucleus" in medicinal chemistry, found in numerous natural products and approved drugs, and is known to confer a range of therapeutic properties, including antimicrobial activity.[1][2] Its basic nitrogen atom can improve aqueous solubility, a key pharmacokinetic property.[3] The 1,3-dicarbonyl moiety of the cyclopentanone ring is a versatile chemical handle, allowing for the synthesis of a diverse range of derivatives.[4] The combination of these two pharmacophores in 2-(Pyridine-4-carbonyl)cyclopentan-1-one presents a strategic starting point for generating novel chemical entities with the potential to overcome existing resistance mechanisms.

This guide outlines a systematic, four-stage approach to developing novel antimicrobial agents from this scaffold:

  • Library Synthesis: Creation of a chemically diverse set of derivatives.

  • Primary Screening: Identification of compounds with significant antimicrobial activity.

  • Mechanism of Action (MoA) Elucidation: Understanding how the active compounds work.

  • Early-Stage Safety & ADME Profiling: Preliminary assessment of the drug-like properties of lead candidates.

The following workflow diagram provides a high-level overview of the entire process.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Screening cluster_2 Stage 3: MoA Studies cluster_3 Stage 4: Preclinical Profiling A Starting Material: 2-(Pyridine-4-carbonyl)cyclopentan-1-one B Chemical Derivatization (e.g., Knoevenagel, Pyrazole Synthesis) A->B C Focused Compound Library B->C D Primary Screening: Broth Microdilution (MIC) C->D E Hit Identification (MIC ≤ 16 µg/mL) D->E F Secondary Screening: Time-Kill Kinetics E->F G Membrane Potential Assay F->G H DNA Gyrase Inhibition Assay F->H I Other Mechanistic Assays F->I J MoA Elucidation G->J H->J I->J K In Vitro Cytotoxicity (e.g., LDH Assay) J->K L Preliminary ADME Assays J->L M Lead Candidate Selection K->M L->M

Caption: High-level workflow for antimicrobial drug discovery.

Stage 1: Synthesis of a Focused Compound Library

The core of this discovery program relies on generating a library of novel compounds from the starting scaffold. The 1,3-dicarbonyl system of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is reactive and serves as an excellent anchor for diversification.[5] We propose two primary synthetic routes to rapidly generate structural diversity.

Protocol: Knoevenagel Condensation for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds by reacting an active methylene compound with a carbonyl group.[6] In this case, we will react the ketone of the cyclopentanone ring with various aromatic aldehydes to introduce diverse substituents.

Rationale: This reaction introduces a conjugated enone system, a common feature in bioactive molecules, and allows for the exploration of a wide range of chemical space by simply varying the aldehyde.[7]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in toluene (10 mL per mmol of starting material).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus to remove water formed during the reaction.

  • Heating: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Pyrazole Synthesis via Condensation with Hydrazines

The reaction of 1,3-diketones with hydrazine derivatives is a classic and efficient method for synthesizing substituted pyrazoles, which are themselves a class of potent bioactive heterocycles.[1][8]

Rationale: This reaction transforms the cyclopentanone ring into a new, fused heterocyclic system, representing a significant structural leap from the parent scaffold and creating highly novel chemical matter.[9]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 2-(Pyridine-4-carbonyl)cyclopentan-1-one (1.0 eq) in absolute ethanol (15 mL per mmol).

  • Hydrazine Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq) dropwise to the solution at room temperature. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion (typically 2-6 hours), the product may precipitate from the reaction mixture. If so, cool the mixture in an ice bath and collect the solid by filtration. Wash the solid with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Stage 2: Antimicrobial Activity Screening

Once the library is synthesized, the next stage is to identify compounds with antimicrobial activity. A tiered screening approach is efficient, starting with a broad primary screen to identify "hits," followed by more detailed secondary assays.

Protocol: Primary Screening via Broth Microdilution (MIC Determination)

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[11] We will follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Rationale: This method is quantitative, reproducible, and suitable for screening a moderate number of compounds against a panel of clinically relevant bacteria.[14] It provides a key potency metric (MIC) for structure-activity relationship (SAR) analysis.

Panel of Microorganisms: A representative panel should include Gram-positive and Gram-negative bacteria, including resistant strains:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, e.g., USA300), Enterococcus faecalis (ATCC 29212)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (ATCC 700603)

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO) at 10 mg/mL.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[11]

  • MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the unaided eye.

Hit Criteria: Compounds with an MIC value ≤ 16 µg/mL against any of the tested strains are considered "hits" and advance to secondary screening.

Protocol: Secondary Screening via Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal (killing) or bacteriostatic (inhibiting growth) nature of an antimicrobial agent over time.[14]

Rationale: This assay differentiates between compounds that kill bacteria and those that merely inhibit growth, which is a critical parameter for therapeutic potential. It also helps identify potential issues like tolerance or paradoxical effects.

Step-by-Step Protocol:

  • Culture Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Compound Addition: Add the hit compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC. Include a growth control without any compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL (a 99.9% kill) compared to the initial inoculum is defined as bactericidal activity.

Stage 3: Mechanism of Action (MoA) Elucidation

Understanding how a novel antimicrobial works is crucial for its further development. It can help predict its spectrum of activity, potential for resistance, and possible toxicity. Based on common antimicrobial targets, we propose two initial MoA assays.

G cluster_0 Primary MoA Investigation cluster_1 Potential Outcomes & Next Steps A Active Compound (from Screening) B Membrane Potential Assay (e.g., BacLight™ Kit) A->B C DNA Gyrase Inhibition Assay A->C D Membrane Depolarization -> Membrane Target B->D F No Activity in Primary Assays -> Investigate other targets (e.g., protein/cell wall synthesis) B->F E Gyrase Inhibition -> DNA Synthesis Target C->E C->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Pyridine-4-carbonyl)cyclopentan-1-one by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are loo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key intermediate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols based on established chromatographic principles.

Understanding the Molecule: Key Challenges

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a polar molecule containing two key functional groups that dictate its chromatographic behavior on standard silica gel:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2). This basicity causes strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction is a primary cause of significant peak tailing, poor resolution, and low recovery.[1][2]

  • β-Dicarbonyl System: The 1,3-dicarbonyl moiety (a ketone and a pyridine-carbonyl) makes the α-hydrogen on the cyclopentanone ring acidic. While this is less of an issue on silica, it contributes to the molecule's overall polarity and potential for metal chelation, which can be a source of peak distortion if trace metals are present.

These structural features necessitate a carefully optimized approach to column chromatography to achieve effective purification.

Core Protocol: Recommended Starting Point

This protocol provides a robust starting point for the purification of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. It is essential to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.

Step 1: TLC Analysis for Solvent System Selection
  • Prepare TLC Chambers: Use a mixture of Ethyl Acetate (EtOAc) and Hexanes as the initial eluent. Prepare several chambers with varying ratios (e.g., 20%, 40%, 60%, 80% EtOAc in Hexanes).

  • Add a Basic Modifier: To each of these solvent systems, add 1% triethylamine (TEA) by volume. The TEA will compete with the basic pyridine nitrogen for interaction with the acidic silica, leading to more symmetrical spots and better predictions for the column's performance.[3][4]

  • Spot and Develop: Spot the crude reaction mixture on silica gel TLC plates and develop them in the prepared chambers.

  • Identify Optimal System: The ideal solvent system is one that moves the desired product to a Retardation Factor (Rf) of approximately 0.25-0.35.[5][6] This Rf value provides a good balance between resolution and elution time on the column.[5]

Step 2: Column Chromatography Procedure
  • Stationary Phase: Standard silica gel (flash grade, 40-63 µm).

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 20% EtOAc/Hexanes + 1% TEA).[7]

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding any air bubbles.[7]

    • Add a thin layer of sand on top of the packed silica bed.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. Dry loading is superior for polar compounds as it prevents band broadening that can occur when using a loading solvent that is stronger than the mobile phase.[8]

  • Elution:

    • Begin elution with the starting solvent system identified by TLC.

    • If a gradient elution is needed to separate impurities, gradually increase the polarity by slowly increasing the percentage of ethyl acetate.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Q1: My compound is streaking badly on the TLC plate and the column, resulting in broad peaks and poor separation. What's happening?

A1: This is the most common issue for pyridine-containing compounds and is caused by the strong interaction between the basic nitrogen of your molecule and the acidic silanol groups on the silica gel surface.[1][2] This leads to multiple retention mechanisms, causing the peak to "tail" or streak.[2]

  • Solution: Add a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (both for TLC and the column).[3][10] TEA is a competing base that deactivates the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[3][11]

    • Ammonia: For very stubborn cases, a solution of 1-10% ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a Dichloromethane/Methanol system).[3][12]

Q2: My compound won't move off the baseline, even when I use 100% Ethyl Acetate. What should I do?

A2: This indicates that your solvent system is not polar enough to elute the compound.

  • Solution 1: Switch to a More Polar Solvent System. A standard next step is to use a mixture of Dichloromethane (DCM) and Methanol (MeOH).[5][13] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it.[5] Remember to include 1% TEA in this new system. Be cautious not to exceed 10% methanol, as higher concentrations can start to dissolve the silica gel.[13]

  • Solution 2: Consider Reversed-Phase Chromatography. If your compound is extremely polar, normal-phase chromatography may not be suitable. In reversed-phase chromatography (using a C18 stationary phase), polar compounds elute first. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[8]

Q3: My product is co-eluting with a closely-related impurity. How can I improve the separation?

A3: Improving the resolution between two closely eluting spots requires optimizing the selectivity of your system.

  • Solution 1: Flatten the Gradient. If you are using a gradient elution, make it shallower. A slower, more gradual increase in solvent polarity can often resolve compounds with similar Rf values.

  • Solution 2: Change the Solvent System. The interaction between solvents and your compounds is complex. Switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Methanol system (with TEA) can alter the selectivity and may resolve the impurity from your product.

  • Solution 3: Increase the Stationary Phase to Sample Ratio. For difficult separations, use a higher ratio of silica gel to crude product by weight (e.g., increase from 30:1 to 100:1).[5] This provides more surface area for interactions to occur, enhancing separation.

Q4: I have very low recovery of my product after the column. Where did my compound go?

A4: Low recovery is often due to irreversible adsorption onto the silica gel or degradation.

  • Solution 1: Deactivate the Silica. This is the most likely cause. The acidic silica can strongly and irreversibly bind your basic pyridine compound. Always use a basic modifier like TEA in your eluent to prevent this.[3][4]

  • Solution 2: Check for Compound Stability. The compound may be unstable on silica gel. You can test this using a 2D TLC.

    • Spot your compound on the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely, then rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.[1]

    • If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica plate.[1][14] If degradation is observed, consider using a more inert stationary phase like neutral alumina or switching to reversed-phase chromatography.[14]

Data & Visualization

Table 1: Solvent System Selection Guide for Polar Compounds
Polarity of CompoundRecommended Starting Solvent SystemModifier (if basic compound)Target Rf on TLC
Normal20-40% Ethyl Acetate / Hexanes[13]1% Triethylamine0.25 - 0.35[5]
Polar100% Ethyl Acetate or 2-5% Methanol / Dichloromethane[5][13]1% Triethylamine0.25 - 0.35[5]
Very Polar5-10% Methanol / Dichloromethane[13] or consider Reversed-Phase1-2% Triethylamine or Ammonia/MeOH[3]~0.20[6]
Diagram 1: Troubleshooting Workflow for Pyridine Compound Purification

TroubleshootingWorkflow Troubleshooting Workflow Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Stuck at Baseline? Tailing->NoElution No AddTEA Add 1% Triethylamine (TEA) to Mobile Phase Tailing->AddTEA Yes CoElution Co-elution with Impurity? NoElution->CoElution No SwitchSolvent Switch to more polar system (e.g., DCM/MeOH + TEA) NoElution->SwitchSolvent Yes LowRecovery Low Recovery? CoElution->LowRecovery No FlattenGradient Flatten Elution Gradient or Change Solvent System CoElution->FlattenGradient Yes CheckStability Check Stability (2D TLC) & Ensure TEA is used LowRecovery->CheckStability Yes Resolved Problem Resolved AddTEA->Resolved SwitchSolvent->Resolved FlattenGradient->Resolved CheckStability->Resolved

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q: Can I use alumina instead of silica gel? A: Yes, neutral or basic alumina can be a good alternative to silica gel, especially if your compound shows signs of degradation on silica.[3] Alumina has a different selectivity and is less acidic, which can prevent the strong binding observed with basic compounds.

Q: Why is dry loading better than wet loading for this compound? A: 2-(Pyridine-4-carbonyl)cyclopentan-1-one is quite polar. To dissolve it for wet loading, you would likely need a polar solvent that is stronger than your initial mobile phase. Loading the sample in a strong solvent causes the initial band to spread significantly down the column, leading to poor resolution from the very start. Dry loading onto silica ensures the compound starts as a very narrow, concentrated band at the top of the column, maximizing the potential for good separation.[8]

Q: My purified compound has a slight yellow tint. Is it impure? A: While a yellow tint can indicate an impurity, some pyridine derivatives and dicarbonyl compounds can have a pale yellow appearance even when pure. To confirm purity, rely on analytical techniques like NMR spectroscopy, Mass Spectrometry, and HPLC analysis rather than color alone.

Q: How much triethylamine is too much? A: Typically, 0.5-2% (v/v) is sufficient. Using too much TEA (e.g., >5%) is generally unnecessary and can sometimes alter the polarity of the mobile phase in unpredictable ways. It also becomes more difficult to remove from the final product under vacuum.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

  • Column Chromatography. Moodle@Units. [Link]

  • How can I select the solvent system for column chromatography? ResearchGate. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • TLC and streaking: why add triethylamine? Reddit. [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The University of Edinburgh. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Synfacts. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

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Optimization

improving the yield of 2-(Pyridine-4-carbonyl)cyclopentan-1-one synthesis

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 2-(Pyridine-4-carbonyl)cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one (also known as 2-isonicotinoylcyclopentanone).

Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative data comparisons to help you overcome common synthetic bottlenecks such as self-condensation, poor regioselectivity, and product degradation.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I am using a standard crossed Claisen condensation (cyclopentanone + ethyl isonicotinate + NaOEt), but my major product is the self-aldol condensation dimer of cyclopentanone. How do I prevent this? A1: This is a classic kinetic versus thermodynamic competition. If you add the base directly to cyclopentanone, the resulting enolate will rapidly attack unreacted cyclopentanone because ketones are generally more electrophilic than esters[1]. To suppress this self-aldol condensation, you must alter the order of addition. Mix the cyclopentanone and ethyl isonicotinate first, and then slowly add the base[2]. By doing this, the enolate is generated in the immediate presence of the acylating agent, driving the mixed Claisen condensation at a much faster rate without competition from the self-aldol reaction[1].

Q2: Even with the correct addition order, my yield is low due to the basicity of the pyridine ring interfering with the enolate. Is there an alternative pathway? A2: Yes. When direct base-catalyzed acylation yields intractable mixtures or low conversions, the Stork Enamine Acylation is the most robust alternative[3]. By reacting cyclopentanone with a secondary amine (e.g., pyrrolidine), you form an enamine intermediate. This enamine is sufficiently nucleophilic to react with isonicotinoyl chloride without requiring a strong base, completely bypassing the basic conditions that trigger self-aldol condensation and yielding the desired β-diketone upon hydrolysis[3].

Q3: When using strong bases like LDA for direct acylation with isonicotinoyl chloride, I observe significant O-acylation instead of the desired C-acylation. Why? A3: The cyclopentanone enolate is an "ambident nucleophile," meaning it possesses two reactive sites: the α-carbon and the oxygen atom[4]. O-acylation is often kinetically favored, especially in polar aprotic solvents or when using hard electrophiles. To favor C-acylation (the thermodynamic product), use a less polar solvent (like THF), maintain strict temperature control (-78 °C during enolate formation, allowing it to warm slightly during acylation), or switch entirely to the enamine route, which exclusively yields C-acylation products via an iminium intermediate[4].

Q4: My product seems to degrade during the aqueous workup. What is happening? A4: 1,3-Dicarbonyl compounds (β-diketones) are highly susceptible to retro-Claisen cleavage under strongly basic conditions[5]. If your workup involves quenching with concentrated NaOH or if the reaction mixture remains highly basic for extended periods, the hydroxide ion will attack the ketone carbonyl, cleaving the newly formed C-C bond. Always perform a careful aqueous workup with dilute acid (e.g., 10% HCl or saturated NH₄Cl) to neutralize the reaction mixture and protonate the enolate before extraction[5].

Section 2: Experimental Methodologies

To ensure reproducibility, every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous transformation (e.g., via Dean-Stark volume or TLC).

Protocol A: Optimized Crossed Claisen Condensation

Use this method if you prefer a one-step functionalization and have optimized your base addition rate.

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add ethyl isonicotinate (1.2 eq) and cyclopentanone (1.0 eq) to anhydrous THF (0.2 M). Causality: Mixing the carbonyl components first is mandatory to prevent self-aldol condensation[1].

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) in small portions over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc) until the cyclopentanone is consumed.

  • Quenching (Critical): Cool the flask back to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Causality: Mild acidic quenching prevents retro-Claisen cleavage[5].

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Stork Enamine Acylation Workflow

Use this method for maximum regioselectivity and to avoid strong bases entirely.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone (1.0 eq) in toluene. Add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH)[3].

  • Dehydration: Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (self-validation step).

  • Solvent Removal: Cool to room temperature and remove the toluene and excess pyrrolidine under reduced pressure to yield the crude 1-pyrrolidino-1-cyclopentene[3].

  • Acylation: Dissolve the crude enamine in anhydrous THF and cool to 0 °C under argon. Dropwise add isonicotinoyl chloride (1.1 eq). Allow the mixture to warm to room temperature and stir for 8-12 hours[3].

  • Hydrolysis: Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate into the final β-diketone[3].

  • Workup: Extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Section 3: Quantitative Data Summary

The following table summarizes the expected outcomes and causality behind different synthetic approaches for 2-aroylcyclopentanones.

MethodReagentsBase / CatalystTemp (°C)Primary ByproductTypical Yield
Standard Claisen Cyclopentanone + Ethyl isonicotinateNaOEt (added to ketone)25Aldol dimer (High)< 30%
Optimized Claisen Cyclopentanone + Ethyl isonicotinateNaH (added to mixture)0 to 25Aldol dimer (Low)55 - 65%
Stork Enamine Cyclopentanone + Pyrrolidine + Isonicotinoyl Clp-TsOH (cat.)Reflux / 0N-acylated amine (Trace)75 - 85%
LDA Acylation Cyclopentanone + Isonicotinoyl ClLDA-78 to 0O-acylated enol ether40 - 50%

Section 4: Mandatory Visualization

ReactionPathways cluster_claisen Pathway A: Crossed Claisen Condensation cluster_enamine Pathway B: Stork Enamine Acylation CP Cyclopentanone (Starting Material) Enolate Enolate Intermediate CP->Enolate Base (NaOEt/LDA) Enamine Enamine Intermediate CP->Enamine Pyrrolidine, -H2O Product 2-(Pyridine-4-carbonyl) cyclopentan-1-one Enolate->Product Ethyl Isonicotinate Aldol Aldol Byproduct (Self-Condensation) Enolate->Aldol Unreacted CP (Side Reaction) Iminium Iminium Salt Enamine->Iminium Isonicotinoyl Chloride Iminium->Product Hydrolysis (H3O+)

Mechanistic divergence between Crossed Claisen Condensation and Stork Enamine Acylation.

Workflow Step1 1. Enamine Formation (Dean-Stark) Step2 2. Solvent Evaporation Step1->Step2 Step3 3. Acylation (0°C, THF) Step2->Step3 Step4 4. Acidic Hydrolysis (10% HCl) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Step-by-step experimental workflow for the Stork Enamine Acylation protocol.

Section 5: References

  • Vaia / StudySmarter: Mixed Claisen reaction of cyclopentanone with ethyl formate. Available at:[1]

  • Study.com: Claisen Condensation Yield Optimization. Available at:[2]

  • Benchchem: 1-Pyrrolidino-1-cyclopentene & Stork Enamine Acylation Protocols. Available at:[3]

  • Benchchem: Side reactions and byproduct formation in cyclopentanone acylation. Available at:[5]

  • ACS Publications: Catalytic Asymmetric Vinylation of Ketone Enolates (Claisen Condensation of Cyclopentanones). Available at:[6]

  • Benchchem: Ethyl 2-oxocyclopentanecarboxylate: C-acylation vs O-acylation. Available at:[4]

Sources

Troubleshooting

stability studies of 2-(Pyridine-4-carbonyl)cyclopentan-1-one under different conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed to provide in-depth technical assistan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed to provide in-depth technical assistance for designing, executing, and troubleshooting stability studies of this molecule. Given the limited publicly available stability data for this specific compound, this resource extrapolates from the known chemical principles of its core functional groups: a β-dicarbonyl system and a pyridine ring . The insights provided are grounded in established chemical mechanisms and regulatory expectations for pharmaceutical stability testing.[1][2][3]

Section 1: Understanding the Molecule's Stability Profile

Before initiating any stability program, it is crucial to understand the potential chemical liabilities of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. The molecule's structure presents two primary areas susceptible to degradation.

  • The β-Dicarbonyl Moiety: The 1,3-dicarbonyl system in the cyclopentanone ring is known for the acidity of its α-hydrogen, making it susceptible to base-catalyzed reactions.[4][5][6] It can also undergo keto-enol tautomerism. This part of the molecule is a potential target for hydrolysis and retro-Claisen type cleavage under certain pH conditions.

  • The Pyridine Ring: While generally stable, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation, which would lead to the formation of a pyridine-N-oxide.[7][8] The ring itself can also be involved in photolytic and certain radical-mediated degradation pathways.[9][10][11]

The following diagram illustrates the key functional groups and their potential points of degradation.

Caption: Key degradation sites of the molecule.

Section 2: Forced Degradation Studies - Troubleshooting & FAQs

Forced degradation, or stress testing, is a critical first step to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[1][2][12] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[13]

Frequently Asked Questions (FAQs)

Q1: I am not seeing any degradation under acidic conditions (0.1 M HCl at 60°C for 24 hours). Is this expected?

A1: While the β-dicarbonyl moiety can be susceptible to acid-catalyzed hydrolysis, the conditions may not be harsh enough. Before concluding that the molecule is stable to acid, consider the following:

  • Increase Stress: Gradually increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C). Monitor at intermediate time points (e.g., 6, 12, 24 hours) to avoid excessive degradation.

  • Solubility Issues: Ensure the compound is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation. Consider using a co-solvent if necessary, but be mindful that the co-solvent itself should be stable under the test conditions.

  • Analytical Method: Verify that your analytical method (e.g., HPLC-UV) can separate the parent peak from any potential degradants. A co-eluting peak could mask the degradation.

Q2: My sample turned dark brown and I see multiple new peaks in my chromatogram after exposure to basic conditions (0.1 M NaOH at room temperature). How do I interpret this?

A2: This suggests significant and potentially complex degradation. The β-dicarbonyl group is particularly prone to base-catalyzed reactions.

  • Retro-Claisen Cleavage: A likely pathway is a base-catalyzed retro-Claisen condensation, which would cleave the cyclopentanone ring. This can lead to highly reactive intermediates that may polymerize or undergo further reactions, resulting in discoloration and multiple degradation products.

  • Reduce Stress Severity: The conditions are likely too harsh. Reduce the base concentration (e.g., to 0.01 M NaOH), lower the temperature, and shorten the exposure time. The goal is to achieve controlled degradation, not complete destruction of the molecule.

  • Peak Identification: Use a mass spectrometer (LC-MS) to get mass information for the major degradation peaks. This will be crucial for proposing a degradation pathway.

Q3: After exposing my compound to 3% hydrogen peroxide, I see a new, more polar peak on my reverse-phase HPLC. What could this be?

A3: This is a classic sign of oxidation at the pyridine nitrogen atom to form 2-(Pyridine-4-carbonyl)cyclopentan-1-one-N-oxide .[7][8]

  • Confirmation: The N-oxide is generally more polar than the parent compound, leading to an earlier elution time on a C18 column. You can confirm its identity by LC-MS, looking for a mass increase of 16 amu (the mass of an oxygen atom).

  • Mechanism: The lone pair of electrons on the pyridine nitrogen attacks the peroxide, leading to N-oxidation. This is a very common degradation pathway for pyridine-containing pharmaceuticals.

  • Troubleshooting: If no degradation is observed, you can gently heat the solution (e.g., to 40-50°C) or increase the peroxide concentration. Be aware that excessive heat can also degrade the peroxide itself.

Q4: My photostability study (ICH Q1B conditions) resulted in a slight loss of the main peak but no distinct new peaks. What is happening?

A4: This can be a challenging scenario. Several possibilities exist:

  • Formation of Insoluble Degradants: The degradation products might be polymers or other species that are not soluble in your HPLC mobile phase and are being filtered out or precipitating in the sample vial. Visually inspect the sample for any cloudiness or precipitate.

  • Loss of Chromophore: The degradation pathway might involve the destruction of the UV-absorbing part of the molecule (the pyridine and carbonyl groups). In this case, you would see a loss of the main peak area without the appearance of new peaks at your detection wavelength. A mass-based detector (like a CAD or ELSD) or LC-MS would be necessary to see the non-UV active degradants.

  • Volatile Degradants: While less common for a molecule of this size, it's possible that a degradation pathway leads to volatile products that are lost from the sample.

Summary of Recommended Forced Degradation Conditions
Stress ConditionInitial Recommended ConditionsPotential Degradation PathwayTroubleshooting Tips
Acid Hydrolysis 0.1 M HCl at 60°CHydrolysis of the β-dicarbonyl moietyIncrease acid concentration or temperature if no degradation is observed. Check solubility.
Base Hydrolysis 0.01 M NaOH at RTRetro-Claisen cleavage, hydrolysisUse milder conditions if excessive degradation occurs. Monitor for color change.
Oxidation 3% H₂O₂ at RTN-oxidation of the pyridine ringGently heat if reaction is slow. Use LC-MS to confirm N-oxide formation (M+16).
Thermal 60°C (solid state and in solution)General thermal decompositionIncrease temperature if stable. Test in both solid and solution forms.
Photolytic ICH Q1B Option 2Photochemical reactions, radical formationExpose the sample directly to the light source. Use a dark control to differentiate between thermal and photolytic degradation.

Section 3: Experimental Protocols

The following are starting-point protocols. You must adapt them based on your preliminary findings and the specific behavior of your molecule.

Protocol 3.1: Forced Degradation Workflow

This workflow provides a systematic approach to stress testing, as recommended by ICH guidelines.[14][15][16]

Forced_Degradation_Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions neutralize Neutralize Acid/Base Samples (e.g., with NaOH/HCl) stress_conditions->neutralize dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) stress_conditions->dilute For non-pH stress neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate end Identify Degradants & Propose Pathways evaluate->end

Caption: A typical workflow for forced degradation studies.

Protocol 3.2: Step-by-Step Guide for Oxidative Degradation
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-(Pyridine-4-carbonyl)cyclopentan-1-one in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Application: Transfer 1 mL of the stock solution into a clear glass vial. Add 1 mL of 6% hydrogen peroxide (this results in a final H₂O₂ concentration of 3%).

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water.

  • Incubation: Store both the stress and control samples at room temperature, protected from light, for 24 hours.

  • Analysis: After incubation, dilute an aliquot of each sample with the mobile phase to a final concentration of approximately 0.1 mg/mL. Analyze immediately by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation. Use the MS data to identify the mass of any new peaks, specifically looking for a peak with a mass 16 amu higher than the parent compound.

Section 4: Long-Term Stability & Storage

While forced degradation provides insights into potential pathways, long-term stability studies determine the re-test period or shelf life under recommended storage conditions.[12][16]

Q5: What are the recommended storage conditions for 2-(Pyridine-4-carbonyl)cyclopentan-1-one?

A5: Based on its functional groups, the compound should be stored:

  • Protected from Light: To prevent potential photolytic degradation.

  • In a Cool, Dry Place: To minimize thermal degradation and potential hydrolysis if exposed to atmospheric moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage of the solid material.

  • In a Tightly Sealed Container: To prevent exposure to moisture and atmospheric oxygen.

For formal stability studies, conditions should follow ICH Q1A guidelines.[14][15]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

References

  • Pyridine-N-oxide - Wikipedia. Wikipedia. Available at: [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? ResolveMass Laboratories Inc. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Pyridine-N-oxide. Organic Syntheses. Available at: [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmaceutical and Drug Analysis. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • β-dicarbonyl compounds: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. The Vespiary. Available at: [Link]

  • Pyridine. Dr. Diksha Katiyar. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab. Available at: [Link]

  • From β-Dicarbonyl Chemistry to Dynamic Polymers. ACS Publications. Available at: [Link]

  • Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. Available at: [Link]

  • Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. University of Michigan-Dearborn. Available at: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. ResearchGate. Available at: [Link]

  • 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts. Available at: [Link]

  • Claisen Condensations of β-Dicarbonyl Compounds. Scribd. Available at: [Link]

  • Reaction with 1,3‐dicarbonyl compounds 5 a–c. ResearchGate. Available at: [Link]

  • Reactions of Beta-Dicarbonyl Compounds. YouTube. Available at: [Link]

  • What takes place in this transformation of the 1,3-dicarbonyl? Chemistry Stack Exchange. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • 1,3-Dicarbonyl Compound Definition. Fiveable. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One. Master Organic Chemistry. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • The pyridine pathway of nicotine degradation by A. nicotinovorans and Nocardioides sp. ResearchGate. Available at: [Link]

  • Pathways analysis (a) Synthesis and degradation of ketone bodies; (b) Pyruvate metabolism. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Welcome to the technical support center for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Introduction

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a valuable β-diketone, is typically achieved through a Claisen condensation reaction. This involves the acylation of cyclopentanone with a suitable pyridine-4-carboxylic acid derivative, often an ester like ethyl isonicotinate, in the presence of a strong base. The core of this reaction is the formation of a cyclopentanone enolate, which then acts as a nucleophile. While the reaction appears straightforward, several competing side reactions can significantly impact the yield and purity of the desired product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low, and I've isolated a significant amount of a higher molecular weight byproduct. What is happening?

Answer:

Symptom: Low yield of the target compound, with the presence of a byproduct that has a mass consistent with a self-condensation product of cyclopentanone.

Possible Cause: The most common side reaction in this synthesis is the self-condensation of cyclopentanone.[1] This occurs when the cyclopentanone enolate attacks another molecule of cyclopentanone instead of the pyridine-4-carboxylic acid ester.[1] This is a competing reaction that can be favored under certain conditions.

Solutions:

  • Order of Reagent Addition: A critical factor is to ensure the cyclopentanone enolate is formed in the presence of the acylating agent (the pyridine ester). This can be achieved by adding the base to a mixture of cyclopentanone and the pyridine ester.[1] This strategy favors the desired cross-condensation over self-condensation.

  • Choice of Base: Using a strong, non-nucleophilic base is beneficial. Sodium hydride (NaH) or sodium amide (NaNH2) are commonly used.

  • Stoichiometry Control: Use a slight excess of cyclopentanone relative to the pyridine ester to ensure the ester is consumed, but be mindful that a large excess of cyclopentanone can promote self-condensation.

Question 2: My final product is contaminated with unreacted starting materials, specifically cyclopentanone and the pyridine ester. How can I improve the reaction completion?

Answer:

Symptom: The presence of significant amounts of both cyclopentanone and the pyridine ester in the final product mixture, as identified by techniques like NMR or GC-MS.

Possible Causes:

  • Inefficient Enolate Formation: The base may not be strong enough or may have degraded, leading to incomplete deprotonation of cyclopentanone.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Verify Base Quality: Ensure the base is fresh and has been stored under appropriate anhydrous conditions. Using a full equivalent of a strong, dry base is crucial for efficient enolate formation.[1]

  • Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the reaction time or cautiously increasing the temperature.

  • Use of a Full Equivalent of Base: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups. This proton will be deprotonated by the base. Therefore, a full equivalent of base is required, not just a catalytic amount, to drive the equilibrium towards the product.[2][3]

Question 3: I'm observing the formation of multiple byproducts, making purification difficult. What are the likely side reactions, and how can I minimize them?

Answer:

Symptom: A complex reaction mixture with multiple spots on a TLC plate, leading to challenging purification.

Possible Causes:

  • Di-acylation: The product enolate can react with another molecule of the pyridine ester, leading to a di-acylated byproduct.

  • Hydrolysis and Decarboxylation: If the reaction is performed under aqueous conditions, or during an aqueous workup, the resulting β-dicarbonyl can undergo hydrolysis.[4]

  • Aldol Addition/Condensation Reactions: Besides self-condensation of cyclopentanone, other aldol-type reactions can occur.[5]

Solutions:

Side ReactionMitigation Strategy
Di-acylation Control the stoichiometry carefully. Using a slight excess of cyclopentanone can help to consume the pyridine ester and minimize this side reaction.
Hydrolysis Ensure all reagents and solvents are anhydrous. During the workup, use a careful aqueous quench with dilute acid to neutralize the reaction mixture, avoiding prolonged exposure to water.
Aldol Reactions Maintain a low reaction temperature to favor the Claisen condensation over competing aldol pathways. Slow addition of the base can also help to control the concentration of the enolate.
Question 4: The purification of my product by column chromatography is difficult, and the compound seems to decompose on the silica gel. What are my options?

Answer:

Symptom: Tailing of the product spot on TLC, and low recovery of the pure compound after column chromatography.

Possible Cause: β-dicarbonyl compounds can be sensitive to the acidic nature of silica gel, leading to decomposition.

Solutions:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding a small percentage (e.g., 1%) of triethylamine to the eluent.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Crystallization: Attempt to crystallize the product from a suitable solvent system. This can often provide a high-purity product.

  • Mild Workup: A mild workup procedure is crucial. Use a dilute acid for neutralization and avoid excessive heat during solvent removal.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one?

A1: The reaction proceeds via a Claisen condensation mechanism. A strong base removes an α-proton from cyclopentanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyridine-4-carboxylic acid ester. The resulting tetrahedral intermediate then eliminates an alkoxide group to form the final β-diketone product.[2][3]

Q2: Can I use a different pyridine derivative, like isonicotinoyl chloride?

A2: While using an acid chloride like isonicotinoyl chloride is possible, it can lead to more side reactions due to its higher reactivity.[6] This can include multiple acylations of the cyclopentanone. The use of an ester provides a more controlled reaction.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): This will show the characteristic C=O stretching frequencies for the ketone and the pyridine carbonyl group.

  • Thin Layer Chromatography (TLC): To assess the purity of the sample.

Q4: My reaction mixture has turned a dark color. Is this normal?

A4: The formation of a dark color can be common in condensation reactions, often due to the formation of small amounts of polymeric byproducts. However, a very dark or black color could indicate decomposition. It is important to monitor the reaction by TLC to ensure the desired product is being formed.

Visualizing the Reaction and Troubleshooting

Main Reaction and Key Side Reaction

cluster_main Desired Reaction: Claisen Condensation cluster_side Side Reaction: Self-Condensation CP Cyclopentanone Enolate Cyclopentanone Enolate CP->Enolate + Base Intermediate Tetrahedral Intermediate Enolate->Intermediate + Pyridine Ester PE Pyridine-4-carboxylate Ester PE->Intermediate Product 2-(Pyridine-4-carbonyl) cyclopentan-1-one Intermediate->Product - Alkoxide CP2 Cyclopentanone Enolate2 Cyclopentanone Enolate CP2->Enolate2 + Base SelfCond Self-Condensation Product Enolate2->SelfCond + Cyclopentanone CP_mol2 Another Cyclopentanone CP_mol2->SelfCond

Caption: Desired Claisen condensation vs. self-condensation side reaction.

Troubleshooting Workflow

G Start Reaction Start Monitor Monitor by TLC Start->Monitor Workup Aqueous Workup & Purification Monitor->Workup Reaction Complete OptimizeCond Optimize Temp & Time Monitor->OptimizeCond Reaction Stalled LowYield Low Yield? Workup->LowYield Success Pure Product LowYield->Success Yield OK Impure Complex Mixture? LowYield->Impure No CheckBase Check Base Quality & Stoichiometry LowYield->CheckBase Yes Impure->Success Purification OK ControlAddition Control Reagent Addition Order Impure->ControlAddition Yes Purification Modify Purification (Deactivated Silica, Crystallization) Impure->Purification No CheckBase->Start ControlAddition->Start OptimizeCond->Monitor Purification->Success

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Materials:

  • Cyclopentanone

  • Ethyl isonicotinate (or methyl isonicotinate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), wash sodium hydride (1.1 equivalents) with anhydrous hexanes to remove the mineral oil, and then suspend it in the anhydrous reaction solvent.

  • Reaction Mixture: To the sodium hydride suspension, add a solution of cyclopentanone (1.2 equivalents) and ethyl isonicotinate (1.0 equivalent) in the anhydrous solvent dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine in the eluent) or by vacuum distillation.

TLC Monitoring Protocol
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Eluent: Use a mixture of hexane and ethyl acetate (e.g., 7:3) as the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Compare the spots of the reaction mixture to those of the starting materials to determine the extent of the reaction. The product should have a different Rf value from the starting materials.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in 2-(Trifluoroacetyl)cyclopentanone synthesis.
  • BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • Benetti, S., et al. (1995). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development.
  • ChemTalk. (2022, December 17). Claisen Condensation. Retrieved from [Link]

  • Aakash Institute. (n.d.). Claisen Condensation in Chemistry: Definition, Types and Importance. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of the Brazilian Chemical Society.
  • Zercher, C. K., et al. (2014).
  • Liang, Y., et al. (2024). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters.
  • Rojas-Urbina, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules.
  • Menéndez, J. C., et al. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis.
  • LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Brückner, R., et al. (2003). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Tetrahedron.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Fatihov, S. V., et al. (2019). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Russian Journal of Organic Chemistry.
  • DePuy, C. H., & Eilers, K. L. (1962). 2-Cyclopentenone. Organic Syntheses.
  • CN111662170B - The purification method of cyclopentanone. (2022).
  • Sudarsanam, P., et al. (2019). Condensation reaction of cyclopentanone and cyclohexanone.
  • US3274206A - Process for the production of pyridine aldehydes. (1966).
  • Orita, A., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction conditions for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Welcome to the technical support center for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in the synthesis of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic strategies. This guide is structured in a question-and-answer format to directly address the specific issues you might be facing in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions you might have before embarking on the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Q1: What are the primary challenges in synthesizing 2-(Pyridine-4-carbonyl)cyclopentan-1-one?

A1: The primary challenges in the synthesis of this target molecule revolve around the inherent chemical properties of the pyridine ring and the cyclopentanone moiety. The pyridine ring is an electron-deficient aromatic system, which makes it a poor substrate for classical electrophilic substitution reactions like Friedel-Crafts acylation.[1] Furthermore, direct acylation of cyclopentanone at the α-position can be complicated by side reactions such as self-condensation and poly-acylation.

Q2: Is a direct Friedel-Crafts acylation of a cyclopentanone derivative a viable synthetic route?

A2: A direct Friedel-Crafts acylation of cyclopentanone or its enol/enamine derivatives with a pyridine-4-carbonyl source is highly challenging and likely to be unsuccessful under standard conditions. The Lewis acid catalyst required for a Friedel-Crafts reaction will preferentially coordinate to the basic nitrogen of the pyridine ring, deactivating it towards the desired reaction.[2]

Q3: What are the more promising general strategies for synthesizing this class of compounds?

A3: More promising strategies involve multi-step synthetic sequences that circumvent the challenges of a direct acylation. These can be broadly categorized as:

  • Building the pyridine ring onto a pre-functionalized cyclopentanone: This approach involves starting with a cyclopentanone derivative and constructing the pyridine ring through condensation reactions.[3][4]

  • Coupling reactions: Modern cross-coupling methodologies, such as Suzuki or Stille coupling, could be employed to connect a pyridine-containing fragment with a cyclopentanone precursor.[5]

  • Alternative acylation strategies: Employing highly reactive acylating agents or using metalated cyclopentanone derivatives in conjunction with activated pyridine-4-carboxylic acid derivatives might offer a more viable pathway.

Part 2: Troubleshooting Guide for Plausible Synthetic Routes

This section provides detailed troubleshooting for synthetic strategies you may have attempted. Each subsection focuses on a specific approach and its associated challenges.

Scenario 1: Attempted Direct Acylation of Cyclopentanone

This is often the first approach a researcher might consider due to its apparent simplicity. Here, we troubleshoot the likely failures.

Q: I tried to react the sodium enolate of cyclopentanone with isonicotinoyl chloride, but I only recovered my starting materials or a complex mixture of products. What went wrong?

A: This is a common outcome. The issues likely stem from several factors:

  • Low Electrophilicity of the Acylating Agent: While an acyl chloride, isonicotinoyl chloride's reactivity is tempered by the electron-withdrawing nature of the pyridine ring.

  • Side Reactions of the Enolate: The cyclopentanone enolate is a strong base and can participate in side reactions, including self-aldol condensation, especially if the acylation is slow.

  • Product Instability: The desired product, a β-dicarbonyl compound, is susceptible to cleavage under certain reaction conditions.

Optimization Strategies:

ParameterRecommended ChangeRationale
Base Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA).LDA rapidly and quantitatively forms the enolate at low temperatures, minimizing self-condensation.
Temperature Perform the enolate formation and acylation at low temperatures (e.g., -78 °C).This will minimize side reactions and improve the stability of the enolate.
Acylating Agent Consider using a more reactive acylating agent, such as the mixed anhydride of isonicotinic acid and a stronger acid (e.g., trifluoroacetic anhydride).This can increase the electrophilicity of the carbonyl carbon.
Solvent Use an aprotic, polar solvent like tetrahydrofuran (THF).THF is a good solvent for both the enolate and many acylating agents.

Experimental Protocol: Optimized Acylation of Cyclopentanone (Hypothetical)

  • To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of cyclopentanone (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • In a separate flask, prepare the mixed anhydride by reacting isonicotinic acid (1.2 eq) with trifluoroacetic anhydride (1.2 eq) in dry THF at 0 °C.

  • Add the solution of the mixed anhydride to the cyclopentanone enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow: Direct Acylation

cluster_enolate Enolate Issues cluster_acyl Acylating Agent Issues cluster_conditions Condition Issues start Start: Low Yield in Direct Acylation check_enolate Check Enolate Formation TLC analysis of quenched aliquot start->check_enolate check_acyl Check Acylating Agent Purity and Reactivity start->check_acyl check_conditions Review Reaction Conditions Temperature, Solvent, Time start->check_conditions enolate_incomplete Incomplete Formation Use stronger base (LDA) check_enolate->enolate_incomplete enolate_decomp Decomposition Maintain low temperature (-78°C) check_enolate->enolate_decomp acyl_unreactive Low Reactivity Use mixed anhydride or other activated form check_acyl->acyl_unreactive acyl_impure Impurity Purify isonicotinoyl chloride check_acyl->acyl_impure temp_high Temperature too High Leads to side reactions check_conditions->temp_high solvent_wrong Incorrect Solvent Ensure aprotic, polar solvent (THF) check_conditions->solvent_wrong end Optimized Protocol enolate_incomplete->end enolate_decomp->end acyl_unreactive->end acyl_impure->end temp_high->end solvent_wrong->end

Caption: Troubleshooting workflow for direct acylation.

Scenario 2: Alternative Synthesis via Pyridine Ring Formation

If direct acylation proves unsuccessful, a more robust strategy is to construct the pyridine ring onto a pre-existing cyclopentanone framework. One such approach is a modified Hantzsch pyridine synthesis.[4][6]

Q: I am considering a Hantzsch-type synthesis to build the pyridine ring. What would be a suitable cyclopentanone-derived starting material?

A: A suitable starting material would be a β-keto ester of cyclopentanone, such as 2-oxocyclopentane-1-carboxylic acid ethyl ester. This can be reacted with an enamine and an aldehyde in the presence of an ammonia source.

Hypothetical Synthetic Scheme:

  • Step 1: Knoevenagel Condensation: React 2-oxocyclopentane-1-carboxylic acid ethyl ester with an appropriate aldehyde (e.g., a protected form of a 2-carbon aldehyde) and a nitrogen source to form an enamine.

  • Step 2: Michael Addition: React the resulting enamine with a suitable Michael acceptor.

  • Step 3: Cyclization and Aromatization: The intermediate from the Michael addition would then undergo cyclization and oxidation to form the pyridine ring.

Troubleshooting this Multi-step Approach:

  • Low yields in the initial condensation: Ensure anhydrous conditions and consider using a catalyst like piperidine or titanium(IV) chloride.

  • Difficulty with the cyclization step: This step may require heating or the use of a Lewis acid catalyst.

  • Incomplete aromatization: The final oxidation step is crucial. Common oxidizing agents for this purpose include nitric acid or air oxidation catalyzed by a metal salt.[4]

Logical Flow: Pyridine Ring Construction

start Start: Cyclopentanone β-keto ester step1 Step 1: Knoevenagel Condensation with aldehyde and ammonia source start->step1 intermediate1 Intermediate: Enamine step1->intermediate1 step2 Step 2: Michael Addition with an α,β-unsaturated carbonyl intermediate1->step2 intermediate2 Intermediate: Dihydropyridine derivative step2->intermediate2 step3 Step 3: Oxidation/Aromatization intermediate2->step3 end Final Product: 2-(Pyridine-4-carbonyl)cyclopentan-1-one derivative step3->end

Caption: Logical workflow for pyridine ring construction.

Part 3: Purification and Characterization

Q: I have obtained a crude product that I believe is the desired compound, but I am having difficulty with purification by column chromatography. What are some common issues and solutions?

A: Purification of pyridine derivatives can be challenging due to their basicity.[6]

  • Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel.

  • Product Solubility: Ensure your crude product is fully dissolved in a minimum amount of the loading solvent before applying it to the column.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column.

Characterization:

Once purified, the structure of 2-(Pyridine-4-carbonyl)cyclopentan-1-one can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see signals corresponding to the protons on the pyridine ring and the cyclopentanone ring. The integration of these signals should match the expected number of protons.

  • ¹³C NMR: Look for the characteristic chemical shifts of the carbonyl carbons and the carbons of the aromatic pyridine ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Expect to see strong absorption bands for the two carbonyl groups.

References

  • Reissig, H.-U., & Zimmer, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • DePuy, C. H., & Eilers, K. L. (n.d.). 2-CYCLOPENTENONE. Organic Syntheses Procedure.
  • Synthesis of Chiral Cyclopentenones. (2016).
  • A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. (n.d.).
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). PMC.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. (n.d.).
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF. (2026).
  • Purification of cyclopentanone. (1950).
  • Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • Process for the production of pyridine aldehydes. (n.d.).
  • 2-(Pyridine-3-carbonyl)cyclopentan-1-one. (n.d.). Sigma-Aldrich.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Welcome to the technical support center for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We will delve into the common challenges encountered during the scale-up process and provide practical, field-proven solutions to overcome them.

Synthesis Overview: The Claisen Condensation

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is typically achieved through a Claisen condensation reaction. This reaction involves the acylation of a ketone enolate with an ester. In this specific case, the enolate of cyclopentanone reacts with a suitable pyridine-4-carboxylic acid ester.

Reaction Scheme

Claisen Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cyclopentanone Cyclopentanone Intermediate Reaction Intermediate Cyclopentanone->Intermediate + Base PyridineEster Pyridine-4-carboxylic acid ester PyridineEster->Intermediate Base Base (e.g., NaH, NaOEt) Solvent Anhydrous Solvent (e.g., THF, Toluene) TargetMolecule 2-(Pyridine-4-carbonyl)cyclopentan-1-one Intermediate->TargetMolecule Workup

Caption: General scheme for the Claisen condensation to form 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Troubleshooting Guide for Scale-Up Synthesis

Scaling up a chemical synthesis from the lab bench to a pilot or production scale often introduces a new set of challenges. This section addresses common issues encountered during the scale-up of the 2-(Pyridine-4-carbonyl)cyclopentan-1-one synthesis in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing a significant drop in yield when scaling up the reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a frequent problem and can be attributed to several factors.

Potential Cause Explanation Recommended Solution
Inefficient Mixing In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.- Optimize Stirring: Use an overhead stirrer with appropriate impeller design (e.g., pitched blade turbine) for better top-to-bottom mixing. - Baffles: Ensure the reactor is equipped with baffles to prevent vortex formation and improve mixing efficiency.
Poor Temperature Control The Claisen condensation is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature increase, favoring side reactions.- Controlled Addition: Add the limiting reagent slowly and at a controlled rate to manage the exotherm. - Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit.
Incomplete Deprotonation The formation of the cyclopentanone enolate is a critical step. If the base is not dispersed effectively or is of insufficient strength or quantity, deprotonation will be incomplete.- Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are common. Ensure the base is of high purity and handled under strictly anhydrous conditions.[1] - Base Addition: Add the base portion-wise or as a slurry to improve dispersion.
Side Reactions Competing reactions, such as self-condensation of cyclopentanone or reaction of the product with the enolate, can become more prevalent at scale.[2]- Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the ester may be beneficial. - Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction once the starting material is consumed to minimize byproduct formation.
Issue 2: Byproduct Formation and Purification Challenges

Question: Our crude product is contaminated with several impurities that are difficult to remove by standard chromatography. What are these byproducts and what purification strategies can we employ?

Answer: Byproduct formation is a common issue in Claisen condensations.[3] Understanding the potential side reactions is key to developing an effective purification strategy.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions CyclopentanoneEnolate Cyclopentanone Enolate TargetMolecule 2-(Pyridine-4-carbonyl)cyclopentan-1-one CyclopentanoneEnolate->TargetMolecule + Pyridine Ester SelfCondensation Self-Condensation of Cyclopentanone CyclopentanoneEnolate->SelfCondensation + Cyclopentanone PyridineEster Pyridine-4-carboxylic acid ester ProductDeprotonation Product Deprotonation and Further Reaction TargetMolecule->ProductDeprotonation + Base

Caption: Potential side reactions in the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Common Byproducts and Purification Strategies:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have residual cyclopentanone and pyridine ester.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted starting materials can often be removed by distillation (for cyclopentanone) or extraction.

  • Self-Condensation Product of Cyclopentanone: Cyclopentanone can undergo an aldol-type self-condensation.[2]

    • Solution: Maintain a low reaction temperature and control the rate of base addition to minimize this side reaction. Purification can be challenging due to similar polarities. Recrystallization or specialized chromatography may be necessary.

  • Di-acylated Product: The product, being a β-diketone, is acidic and can be deprotonated by the base, leading to further acylation.

    • Solution: Use a stoichiometric amount of a strong, non-nucleophilic base. Adding the ketone enolate to the ester can sometimes mitigate this.

  • Purification via Copper Chelate Formation: A classic and effective method for purifying β-diketones involves the formation of a copper(II) chelate.[3][4]

    • Treat the crude product mixture with a solution of copper(II) acetate.

    • The desired β-diketone will form a solid, insoluble copper chelate which can be filtered off.

    • The purified β-diketone can then be regenerated by treating the chelate with a strong acid (e.g., H2SO4) or a chelating agent like EDTA.[3][4]

Issue 3: Handling and Safety Concerns with Reagents

Question: We are planning to use sodium hydride (NaH) as the base for our scale-up synthesis. What are the key safety precautions we need to take?

Answer: Sodium hydride is a powerful base, but it is also highly reactive and requires careful handling, especially on a large scale.

  • Anhydrous Conditions: NaH reacts violently with water to produce flammable hydrogen gas.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Dispersion: NaH is often supplied as a dispersion in mineral oil. The mineral oil can be washed away with a dry, non-reactive solvent like hexane before use.

  • Quenching: The reaction must be quenched carefully and slowly. A common procedure is to slowly add a proton source like isopropanol or ethanol to the cooled reaction mixture to safely react with any excess NaH before adding water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction at scale?

While sodium hydride is effective, its handling can be challenging at scale. Sodium ethoxide or sodium methoxide are viable alternatives. They are typically easier to handle as solutions in their respective alcohols. However, the presence of alcohol can lead to transesterification with the pyridine ester, so this needs to be considered.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction on a small scale. For larger scale reactions, High-Performance Liquid Chromatography (HPLC) is a more quantitative and reliable method. Samples can be taken periodically, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q3: My product is a dark-colored oil, but the literature reports a solid. What could be the issue?

A dark coloration often indicates the presence of impurities or degradation products.[2] This could be due to overheating, extended reaction times, or exposure to air and moisture. Purification, as described in the troubleshooting section (e.g., via copper chelate formation), may be necessary to isolate the pure, solid product.

Q4: Can this reaction be performed under solvent-free conditions?

While some Claisen-type condensations can be carried out under solvent-free conditions, it is generally not recommended for this specific synthesis, especially at scale. A solvent is crucial for temperature control, efficient mixing, and preventing the reaction mixture from becoming too viscous.

References

  • Jose, J., Diana, E. J., & Mathew, T. V. (2026). Recent advances in the synthesis of 2-cyclopentenones. ResearchGate. Retrieved from [Link]

  • Modification of Biobased Lipophilic Β-Diketone. (2018, May 30). Juniper Publishers. Retrieved from [Link]

  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018, December 27). PMC. Retrieved from [Link]

  • Recent Developments in the Synthesis of β-Diketones. (2021, October 13). MDPI. Retrieved from [Link]

  • US4359586A - Synthesis 2-alkyl cyclopentenolones. (n.d.). Google Patents.
  • Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2-cyclopentenones by gold(I)-catalyzed Rautenstrauch rearrangement. (n.d.). SciSpace. Retrieved from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Expii. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 5). YouTube. Retrieved from [Link]

  • US5081309A - Preparation of 2-alkylcyclopentanones. (n.d.). Google Patents.
  • Aldehydes and Ketones. (n.d.). MSU chemistry. Retrieved from [Link]

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. (2011, October 24). Beaudry | Oregon State University. Retrieved from [Link]

  • A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ch21: Acylation of ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. (n.d.). Scholars Research Library. Retrieved from [Link]

  • problem in claisen condensation reaction. (2012, March 27). Sciencemadness. Retrieved from [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. (2024, September 16). Angewandte Chemie International Edition. Retrieved from [Link]

  • Please help me understand the prep of a claisen condensation. (2023, July 11). Reddit. Retrieved from [Link]

  • Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. (2018, March 27). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022, July 1). PubMed. Retrieved from [Link]

  • The Cope and Claisen Rearrangements. (2019, November 14). Master Organic Chemistry. Retrieved from [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. (2026, February 7). ResearchGate. Retrieved from [Link]

  • Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

preventing decomposition of 2-(Pyridine-4-carbonyl)cyclopentan-1-one during workup

A Guide to Preventing Decomposition During Experimental Workup Welcome to the technical support center for 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule during experimental workup and purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your procedures effectively.

Understanding the Molecule: A Dual-Nature Challenge

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a β-dicarbonyl compound, a class of molecules known for their synthetic utility. However, its structure presents a unique set of challenges during workup due to two key features:

  • The Acidic α-Proton: The hydrogen atom situated between the two carbonyl groups is acidic, making the molecule susceptible to enolate formation.

  • The Basic Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, rendering it basic and prone to protonation under acidic conditions.

This dual nature means that the molecule's stability is highly dependent on the pH of its environment. Improper pH control during workup is the primary cause of decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the workup of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Q1: I'm observing a significant loss of my product after a basic wash during my extraction. What is happening?

A1: You are likely observing a retro-Claisen condensation . Under basic conditions, the β-dicarbonyl system can be cleaved, leading to the formation of isonicotinate and cyclopentanone derivatives, which results in the loss of your desired product.[1][2]

Q2: My compound seems to be "oiling out" or is difficult to crystallize. What could be the cause?

A2: This can be due to the presence of impurities or the compound existing as a mixture of its keto and enol tautomers. The polarity of these forms can differ, hindering crystallization. Also, residual acidic or basic impurities from the workup can interfere with crystal lattice formation.

Q3: During column chromatography on silica gel, I'm getting significant tailing and poor separation. How can I improve this?

A3: The basicity of the pyridine ring is the likely culprit. The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[3] To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, like triethylamine (0.1-1% v/v), to your eluent to compete with your compound for binding to the acidic sites on the silica.[3]

  • Consider an alternative stationary phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds.[4] Reversed-phase chromatography might also be an option, depending on the polarity of your compound and impurities.

Q4: What is the optimal pH range for extracting my compound?

A4: The ideal pH for extraction is one where the molecule is in its neutral form, maximizing its solubility in organic solvents. The pKa of the pyridinium ion is typically around 5-6.[3] The pKa of the enolizable proton of a β-dicarbonyl compound is generally in the range of 9-11. Therefore, a slightly basic pH, between 7.5 and 8.5, is a good starting point for extraction. This ensures the pyridine nitrogen is deprotonated and the β-dicarbonyl is not significantly deprotonated to induce the retro-Claisen reaction.

Visualizing the Instability: Decomposition Pathways

The primary decomposition pathway to be aware of during the workup of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is the base-catalyzed retro-Claisen condensation.

cluster_products Decomposition Products 2-(Pyridine-4-carbonyl)cyclopentan-1-one 2-(Pyridine-4-carbonyl)cyclopentan-1-one Enolate Enolate 2-(Pyridine-4-carbonyl)cyclopentan-1-one->Enolate Base (e.g., OH⁻) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Attack on Carbonyl Tetrahedral Intermediate->Products Cleavage Isonicotinate Isonicotinate Products->Isonicotinate Cyclopentanone Enolate Cyclopentanone Enolate Products->Cyclopentanone Enolate

Caption: Base-catalyzed retro-Claisen decomposition pathway.

Recommended Workup and Purification Protocols

Below are detailed, step-by-step protocols designed to minimize the decomposition of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Protocol 1: Mild Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities while maintaining a pH that preserves the integrity of your product.

Step-by-Step Methodology:

  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic environment to neutralize any strong bases.

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

  • Mild Basic Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any acidic byproducts. Crucially, perform this wash quickly and without vigorous shaking to minimize contact time with the base.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).

cluster_reaction Reaction Mixture cluster_workup Workup cluster_product Purified Product A Crude Product in Organic Solvent B Quench with sat. NH₄Cl A->B C Extract with Organic Solvent (3x) B->C D Wash with sat. NaHCO₃ (briefly) C->D E Wash with Brine D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Crude 2-(Pyridine-4-carbonyl)cyclopentan-1-one G->H

Caption: Workflow for mild acid-base extraction.

Protocol 2: Column Chromatography of a Polar Basic Compound

This protocol is optimized for the purification of 2-(Pyridine-4-carbonyl)cyclopentan-1-one using silica gel chromatography.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column (dry loading). This often provides better resolution than wet loading.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Addition of a Basic Modifier: To prevent peak tailing, add a small amount of triethylamine (TEA) (0.1-1% v/v) to your mobile phase system.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (or Alumina)Standard for many organic purifications. Alumina can be a good alternative for basic compounds.[4]
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% TriethylamineGradient elution allows for separation of compounds with different polarities. TEA minimizes peak tailing.[3]
Loading Method Dry LoadingOften leads to sharper bands and better separation.

Concluding Remarks

The successful workup and purification of 2-(Pyridine-4-carbonyl)cyclopentan-1-one hinge on a thorough understanding of its dual acidic and basic nature. By carefully controlling the pH of the aqueous phases during extraction and by modifying the mobile phase during chromatography, decomposition can be minimized, and a high purity product can be obtained. Always remember to monitor your reactions and purifications closely with appropriate analytical techniques like TLC or LC-MS to make informed decisions during your experiments.

References

Sources

Optimization

Technical Support Center: Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Welcome to the technical support guide for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical influence of solvent selection on this C-acylation reaction, providing practical troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic outcomes.

Synthesis Overview: The Acylation of Cyclopentanone

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one typically involves the acylation of a cyclopentanone enolate with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. The reaction is highly dependent on the careful choice of base and, most critically, the solvent system, which governs the solubility of reagents, the stability of intermediates, and the ultimate yield and purity of the product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, with a focus on solvent-related causes and solutions.

Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Answer: This is a common and frustrating issue, often directly linked to the solvent environment. Let's break down the probable causes.

  • Probable Cause A: Use of Protic Solvents. Solvents with acidic protons, such as ethanol, methanol, or water, are highly problematic for this reaction. They can react with the strong base (e.g., NaH, LDA) required for enolate formation, quenching it before it can deprotonate the cyclopentanone. Furthermore, they can react with the electrophilic acylating agent (isonicotinoyl chloride) to form esters or other byproducts.

  • Probable Cause B: Poor Reactant/Intermediate Solubility. If your chosen solvent does not adequately dissolve the cyclopentanone, the base, or the resulting enolate salt, the reaction will be heterogeneous and kinetically slow, leading to incomplete conversion.

  • Solution Strategy:

    • Switch to an Anhydrous Aprotic Solvent: Ethereal solvents are generally the preferred choice. Tetrahydrofuran (THF) is an excellent starting point as it effectively solubilizes the lithium or sodium enolate intermediate. Other options include Dichloromethane (DCM) or Toluene, although their differing polarities can influence the reaction course (see Table 1).[1]

    • Ensure Anhydrous Conditions: Use a properly dried solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent quenching by atmospheric moisture.

    • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C with LDA, or 0 °C with NaH) to favor kinetic enolate formation and improve stability. The subsequent acylation may be performed at this temperature or allowed to warm slowly.

Question 2: I'm getting a complex mixture of products and purification is a nightmare. How can the solvent cause this?

Answer: Product impurity is frequently a result of competing side reactions, which are heavily influenced by the solvent's properties.

  • Probable Cause A: Self-Condensation of Cyclopentanone. The cyclopentanone enolate can react with another molecule of cyclopentanone in an aldol condensation reaction. This is particularly favored in less polar, non-coordinating solvents where the enolate is more "naked" and reactive.

  • Probable Cause B: O-Acylation vs. C-Acylation. The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-acylation yields the desired dicarbonyl product, O-acylation leads to the formation of an enol ester, a common and often difficult-to-separate byproduct. The choice of solvent can influence the C/O acylation ratio.

  • Solution Strategy:

    • Utilize Coordinating Solvents: A solvent like THF can coordinate with the counter-ion (e.g., Li+) of the enolate. This association makes the oxygen atom less nucleophilic, thereby favoring the desired C-acylation pathway.

    • Control Reagent Addition: Add the acylating agent slowly and at a low temperature to the pre-formed enolate solution. This minimizes localized high concentrations of the electrophile, which can promote side reactions.

    • Consider the Base's Counter-ion: Lithium bases (like LDA) in THF often give higher C-acylation selectivity compared to sodium or potassium bases due to the strong coordination of Li+ by the solvent.

Question 3: The reaction starts but seems to stall, never reaching full conversion according to TLC or LC-MS analysis. Why?

Answer: A sluggish or incomplete reaction points towards issues with reaction kinetics or equilibrium, where solvent plays a key role.

  • Probable Cause A: Precipitation of Intermediates. The enolate salt or the final product-metal salt complex may precipitate from the solution if the solvent has insufficient solvating power, effectively removing it from the reaction medium.

  • Probable Cause B: Insufficient Thermal Energy. The reaction may have a significant activation energy that is not being met at the chosen reaction temperature.

  • Solution Strategy:

    • Solvent Optimization for Solubility: If precipitation is observed, consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or using a co-solvent. However, be aware that highly polar solvents can sometimes accelerate undesired side reactions.

    • Select a Higher-Boiling Solvent: If the reaction requires more energy, switching from THF (b.p. 66 °C) to a solvent like 1,4-Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C) allows for higher reaction temperatures.[1] Always monitor for thermal degradation of the product at elevated temperatures.

Data Summary: Solvent Selection Impact
SolventTypeBoiling Point (°C)Key Characteristics & Expected Outcome
Tetrahydrofuran (THF) Aprotic Polar66Recommended. Good enolate solubility, coordinates cations (favors C-acylation), suitable for low-temperature reactions.
Dichloromethane (DCM) Aprotic Polar40Good for initial solubility, but its low boiling point may limit reaction rates. Can be used for workup and purification.[2]
Toluene Aprotic Non-Polar111Allows for higher reaction temperatures. May lead to lower C/O acylation selectivity and increased aldol condensation.
Ethanol / Methanol Protic78 / 65Not Recommended. Reacts with base and acylating agent, leading to low or no yield of the desired product.[3]
Dimethylformamide (DMF) Aprotic Polar153High solvating power, but its high boiling point and potential to react with acyl chlorides under certain conditions require careful control.[4]
Water Protic100Not Recommended for reaction. Used during the workup phase to quench the reaction and dissolve salts.[3]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for this synthesis?

A: The reaction proceeds via a nucleophilic acyl substitution on an enolate intermediate. The key steps are:

  • Enolate Formation: A strong, non-nucleophilic base abstracts an α-proton from cyclopentanone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The carbon atom of the enolate attacks the electrophilic carbonyl carbon of the isonicotinoyl chloride.

  • Intermediate Collapse: This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final product.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate + Base - H-Base⁺ Base Base (e.g., LDA) AcylChloride Isonicotinoyl Chloride Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Isonicotinoyl Chloride Product 2-(Pyridine-4-carbonyl) cyclopentan-1-one Tetrahedral->Product - Cl⁻ Chloride Cl⁻

Caption: General mechanism for the acylation of cyclopentanone.

Q: How do I logically select the best solvent for my experiment?

A: Solvent selection is a systematic process. The following decision tree provides a logical workflow for choosing an appropriate solvent system for this synthesis.

Solvent_Selection_Workflow start Start: Define Reaction q1 Is the solvent aprotic? start->q1 a1_no No (e.g., EtOH, H₂O) STOP: Reacts with base/electrophile q1->a1_no No q2 Does it dissolve reactants and enolate intermediate? q1->q2 Yes a1_yes Yes a2_no No Consider a more polar aprotic solvent (e.g., DMF) or co-solvent system. q2->a2_no No q3 Is the boiling point suitable for the required reaction temperature? q2->q3 Yes a2_yes Yes a3_no No Select higher boiling solvent (e.g., Toluene, Dioxane) q3->a3_no No end_node Selected Solvent (e.g., Anhydrous THF) q3->end_node Yes a3_yes Yes

Caption: Decision workflow for optimal solvent selection.

Experimental Protocol: Synthesis using THF

This protocol provides a general guideline. Optimization for specific scales and equipment may be necessary.

Materials:

  • Cyclopentanone (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Isonicotinoyl chloride hydrochloride (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of Nitrogen, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the THF to 0 °C using an ice bath. Carefully add the sodium hydride dispersion portion-wise to the stirred solvent.

  • Enolate Formation: Add cyclopentanone dropwise via the dropping funnel to the NaH/THF suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The mixture may become a thick slurry.

  • Acylation: In a separate flask, prepare a solution or slurry of isonicotinoyl chloride hydrochloride in anhydrous THF. Add this slurry dropwise to the cold enolate mixture over 30-45 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

References

  • Schmittel, M., & Vavilala, C. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2010(1), 1-52. [Link]

  • Organic Syntheses. (n.d.). 2-CYCLOPENTENONE. Coll. Vol. 5, p.294 (1973); Vol. 45, p.25 (1965). [Link]

  • Organic Syntheses. (n.d.). CYCLOPENTANONES FROM CARBOXYLIC ACIDS via INTRAMOLECULAR ACYLATION OF ALKYLSILANES. Coll. Vol. 7, p.95 (1990); Vol. 64, p.127 (1986). [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]

  • Huo, C., et al. (2021). A metal free synthesis of imidazo[1,2-a] pyridines using carbon tetrabromide (CBr4) mediated C- bond formation reaction. Chemistry & Biology Interface, 11(1), 34-39. [Link]

  • Patent WO2024145422A1. (2024).

Sources

Troubleshooting

catalyst selection for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Technical Support Center: Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Guide Overview: This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Guide Overview: This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting and guidance for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. The synthesis, which involves the acylation of cyclopentanone with a pyridine-4-carbonyl electrophile, presents unique challenges due to the electronic nature of the pyridine ring and potential side reactions. This document offers a structured, problem-solving approach to catalyst selection, reaction optimization, and impurity profiling.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Pyridine-4-carbonyl)cyclopentan-1-one, and what is the role of the catalyst?

The most prevalent and scalable method for synthesizing 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a base-catalyzed Claisen-type condensation reaction. In this process, a strong base is used to deprotonate the α-carbon of cyclopentanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a pyridine-4-carbonyl derivative, such as ethyl isonicotinate. The catalyst's primary role is to generate the cyclopentanone enolate in a sufficient concentration to drive the reaction forward.

Q2: Which catalysts are recommended for this synthesis, and what are the key differences?

The choice of base is critical and depends on factors such as the reactivity of the starting materials, desired reaction temperature, and tolerance of functional groups. Below is a comparison of common catalysts:

CatalystBase TypepKa (Conjugate Acid)Typical SolventKey AdvantagesKey Disadvantages
Sodium Hydride (NaH) Non-nucleophilic, strong base~36THF, DMFIrreversible deprotonation drives reaction to completion.Highly flammable, moisture-sensitive, requires careful handling.
Sodium Ethoxide (NaOEt) Nucleophilic, strong base~16Ethanol, THFCost-effective, suitable for large-scale synthesis.Can lead to transesterification if using a different ester.
Lithium Diisopropylamide (LDA) Non-nucleophilic, very strong base~36THFKinetically controlled enolization, can be regioselective.Requires low temperatures (-78 °C), must be prepared fresh or purchased as a solution.

Q3: My reaction is not proceeding to completion. What are the likely causes related to the catalyst?

Several factors related to the catalyst can lead to an incomplete reaction:

  • Insufficient Base: Ensure at least one stoichiometric equivalent of the base is used, as it is consumed in the reaction to form the enolate.

  • Base Degradation: Strong bases like NaH and LDA are highly sensitive to moisture and air. Ensure anhydrous conditions and use freshly opened or properly stored reagents.

  • Incorrect Base Strength: If the chosen base is not strong enough to deprotonate cyclopentanone effectively, the enolate concentration will be too low for the reaction to proceed at a reasonable rate.

  • Poor Solubility: The base or the resulting enolate may have poor solubility in the chosen solvent, hindering the reaction.

Q4: I am observing significant amounts of a side product. What are the likely side reactions?

The most common side reaction is the self-condensation of cyclopentanone, leading to the formation of 2-cyclopentylidenecyclopentan-1-one. This is particularly prevalent when the acylation reaction is slow. Another potential side reaction is the reaction of the base with the pyridine-4-carbonyl derivative, especially if it is an ester (saponification) or an acid chloride.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Issue 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Inactive Catalyst Perform a control reaction with a known reactive substrate to confirm the base's activity.Use a fresh bottle of the base or prepare LDA fresh. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Incorrect Reaction Temperature Monitor the internal reaction temperature.For NaH, the reaction may require heating to initiate. For LDA, maintain the temperature at -78 °C during addition and then allow it to warm slowly.
Poor Choice of Solvent Check the solubility of your starting materials and base in the chosen solvent.Consider switching to a more polar aprotic solvent like THF or DMF for NaH. Ensure the solvent is anhydrous.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Diagnostic Check Recommended Solution
Self-Condensation of Cyclopentanone Analyze the crude product by ¹H NMR or LC-MS to identify the characteristic signals of the self-condensation product.Add the deprotonated cyclopentanone solution slowly to the solution of the pyridine-4-carbonyl derivative. This keeps the concentration of the enolate low at any given time.
Reaction with Pyridine Nitrogen Check for byproducts where the pyridine nitrogen has been alkylated or has otherwise reacted.This is less common with the chosen starting materials but can be influenced by the reaction conditions. Ensure the reaction is performed at the lowest effective temperature.
Transesterification If using an ester (e.g., methyl isonicotinate) with an alkoxide base (e.g., sodium ethoxide), check for the formation of the ethyl ester.Match the alkoxide base to the ester (e.g., use sodium methoxide with a methyl ester).

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis using Sodium Hydride (NaH)
  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Enolate Formation: Slowly add cyclopentanone (1.0 eq) dissolved in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Acylation: Cool the reaction mixture back to 0 °C and add a solution of ethyl isonicotinate (1.2 eq) in anhydrous THF dropwise.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Reaction Mechanism: Base-Catalyzed Acylation

ReactionMechanism cluster_enolate Step 1: Enolate Formation cluster_acylation Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Base Base (e.g., NaH) Base->Cyclopentanone PyEster Ethyl Isonicotinate Enolate->PyEster Attack Intermediate Tetrahedral Intermediate PyEster->Intermediate Product 2-(Pyridine-4-carbonyl)cyclopentan-1-one Intermediate->Product Elimination LeavingGroup Ethoxide Intermediate->LeavingGroup

Caption: Base-catalyzed acylation mechanism.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start Problem Low or No Yield? Start->Problem CheckCatalyst Check Catalyst Activity & Handling Problem->CheckCatalyst Yes SideProducts Side Products Observed? Problem->SideProducts No CheckConditions Verify Anhydrous Conditions CheckCatalyst->CheckConditions CheckTemp Optimize Reaction Temperature CheckConditions->CheckTemp CheckTemp->SideProducts AnalyzeCrude Analyze Crude Mixture (NMR, LC-MS) SideProducts->AnalyzeCrude Yes Success Successful Synthesis SideProducts->Success No AdjustAddition Adjust Addition Rate/Order AnalyzeCrude->AdjustAddition ChangeCatalyst Consider Alternative Catalyst AdjustAddition->ChangeCatalyst ChangeCatalyst->Start

Caption: A logical troubleshooting workflow.

Part 4: References

  • Claisen Condensation: For a general overview of the Claisen condensation mechanism and its applications.

    • Source: Organic Chemistry (5th ed.) by Paula Yurkanis Bruice

    • URL: [Link]

  • Use of Sodium Hydride in Organic Synthesis: A technical overview of the properties and applications of NaH.

    • Source: Sigma-Aldrich Technical Bulletin

  • Lithium Diisopropylamide (LDA): A guide to the preparation and use of LDA in organic synthesis.

    • Source: Organic Syntheses

    • URL: [Link]

  • Acylation of Ketones: A relevant example of the acylation of a ketone using a strong base, illustrating the general principles.

    • Source: Journal of Organic Chemistry

    • URL: [Link]

Optimization

Technical Support Center: Managing α-Proton Acidity in Cyclopentanone Derivatives

Welcome to the technical support center dedicated to providing in-depth guidance on managing the acidity of α-protons in cyclopentanone derivatives. This resource is tailored for researchers, scientists, and professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on managing the acidity of α-protons in cyclopentanone derivatives. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges in synthetic reactions involving these versatile intermediates. Here, we dissect common experimental issues, explain the underlying chemical principles, and offer field-proven troubleshooting strategies to ensure the success of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of α-proton acidity in cyclopentanone systems.

Question 1: Why are the α-protons of cyclopentanone derivatives acidic?

Answer: The notable acidity of α-protons in cyclopentanone derivatives, with pKa values typically in the range of 16-20, is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group.[1][2] Upon deprotonation by a suitable base, a resonance-stabilized carbanion, known as an enolate, is formed.[3][4] The negative charge is delocalized between the α-carbon and the electronegative oxygen atom of the carbonyl group.[1][2] This delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the α-proton compared to a proton on a standard sp³-hybridized carbon (pKa ≈ 50).[2][3] The resonance structure with the negative charge on the oxygen atom is the major contributor to the hybrid due to oxygen's higher electronegativity.[2][3]

Question 2: What factors influence the acidity of α-protons in substituted cyclopentanones?

Answer: Several factors can modulate the acidity of α-protons in cyclopentanone derivatives:

  • Inductive Effects: Electron-withdrawing groups attached to the cyclopentanone ring increase the acidity of the α-protons by further stabilizing the negative charge of the enolate through induction.[4] Conversely, electron-donating groups can decrease acidity.

  • Ring Strain: Cyclopentanone exhibits a degree of ring strain. The formation of an sp²-hybridized enolate from the sp³-hybridized α-carbon can be influenced by changes in this strain, which in turn affects the acidity.[5]

  • Stereoelectronic Effects: The orientation of the α-C-H bond relative to the carbonyl π-system can influence its acidity. Optimal orbital overlap is crucial for efficient delocalization in the resulting enolate.

Question 3: How do I choose the right base to deprotonate my cyclopentanone derivative?

Answer: The choice of base is critical and depends on the desired outcome of the reaction, specifically whether you aim for kinetic or thermodynamic control.

  • For Kinetic Control (less substituted enolate): Use a strong, sterically hindered base at low temperatures.[6][7] Lithium diisopropylamide (LDA) is a classic example.[8] Its bulkiness favors the abstraction of the more accessible, less sterically hindered α-proton, leading to the kinetic enolate.[7][9]

  • For Thermodynamic Control (more substituted enolate): Use a strong, non-hindered base at higher temperatures.[6][7] Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[6] These conditions allow for an equilibrium to be established, favoring the formation of the more stable, more substituted thermodynamic enolate.[7]

Here is a table summarizing common bases and their applications:

BasepKa of Conjugate AcidTypical UseSteric Hindrance
Lithium diisopropylamide (LDA)~35Kinetic enolate formationHigh
Sodium hydride (NaH)~36Thermodynamic enolate formationLow
Sodium ethoxide (NaOEt)~16Thermodynamic enolate formation (reversible)Low
Potassium tert-butoxide (KOtBu)~19Can favor kinetic enolate, but is bulkyHigh

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Regioselectivity in Enolate Formation

Problem: My reaction is producing a mixture of products resulting from the formation of both the kinetic and thermodynamic enolates. How can I improve the regioselectivity?

Causality: The formation of a mixture of regioisomeric enolates arises from reaction conditions that do not sufficiently favor either kinetic or thermodynamic control. This can be due to an inappropriate choice of base, temperature, or reaction time.

Troubleshooting Protocol:

  • To Favor the Kinetic Enolate (Less Substituted):

    • Base Selection: Switch to a strong, bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA).[6][8]

    • Temperature Control: Perform the deprotonation at a low temperature, typically -78 °C (dry ice/acetone bath).[6][10] This minimizes the energy available for the system to reach thermodynamic equilibrium.[10]

    • Reaction Time: Use short reaction times for the deprotonation step.[6]

    • Order of Addition: Add the cyclopentanone derivative slowly to a solution of the base. This ensures that the base is always in excess, promoting rapid and irreversible deprotonation.

  • To Favor the Thermodynamic Enolate (More Substituted):

    • Base Selection: Use a strong, non-hindered base like sodium hydride (NaH) or an alkoxide such as sodium ethoxide (NaOEt).[6]

    • Temperature Control: Conduct the reaction at a higher temperature, for instance, room temperature or even gentle heating.[6][10] This provides the necessary energy for the equilibrium to favor the more stable enolate.[7]

    • Reaction Time: Allow for a longer reaction time to ensure the system reaches equilibrium.[6]

Issue 2: Unwanted Aldol Self-Condensation

Problem: I am observing significant formation of a dimeric aldol condensation product, which is consuming my starting material and complicating purification.

Causality: Aldol condensation occurs when the enolate of one cyclopentanone molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule.[11] This side reaction is particularly prevalent when the enolate is present in the reaction mixture along with unreacted starting material.[12]

Troubleshooting Protocol:

  • Ensure Complete Deprotonation: Use a slight excess (e.g., 1.05 equivalents) of a strong, irreversible base like LDA to ensure that all of the starting cyclopentanone is converted to the enolate before the electrophile is introduced.[10]

  • Low Temperature: Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and subsequent reaction with the electrophile. This will slow down the rate of the aldol addition.

  • Inverse Addition: Add the pre-formed enolate solution to the electrophile solution, rather than the other way around. This ensures that the electrophile is always in excess relative to the enolate, minimizing the chance of the enolate reacting with itself.

  • Choice of Electrophile: If possible, use a highly reactive electrophile that will react with the enolate faster than the enolate can react with the remaining starting material.

Issue 3: Epimerization at an α-Stereocenter

Problem: I am losing the stereochemical integrity at a chiral center alpha to the carbonyl group during my reaction.

Causality: The formation of an enolate involves the removal of a proton from the α-carbon, which temporarily converts this sp³-hybridized stereocenter into a planar, sp²-hybridized carbon.[1] Subsequent protonation or reaction of the enolate can occur from either face of the planar intermediate, leading to a mixture of diastereomers or racemization.[1][13]

Troubleshooting Protocol:

  • Avoid Protic Conditions: If possible, conduct the reaction under strictly aprotic conditions to minimize sources of protons that can lead to reprotonation and epimerization.

  • Use a Strong, Irreversible Base: A strong base like LDA will rapidly and completely deprotonate the ketone, and the resulting lithium enolate may have a defined stereochemistry that can be trapped by a reactive electrophile before equilibration can occur.[7]

  • Temperature Control: Low temperatures can slow down the rate of epimerization.

  • Chelation Control: If your substrate has a nearby Lewis basic group, consider using a metal counterion for your enolate that can form a chelate. This can lock the conformation of the enolate and direct the approach of the electrophile to one face, preserving or controlling the stereochemistry.

  • Asymmetric Deprotonation: For creating a new stereocenter with high enantioselectivity, consider using a chiral base or a chiral lithium amide complex for the deprotonation step.

Section 3: Visualizing Key Concepts

Diagram 1: Enolate Formation and Resonance

Caption: Deprotonation of a cyclopentanone derivative at the α-carbon leads to a resonance-stabilized enolate anion.

Diagram 2: Kinetic vs. Thermodynamic Enolate Formation

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Substituted Cyclopentanone kinetic_enolate Kinetic Enolate (Less Substituted) start->kinetic_enolate Deprotonation thermo_enolate Thermodynamic Enolate (More Substituted) start->thermo_enolate Deprotonation kinetic_enolate->thermo_enolate Equilibration kinetic_conditions LDA, -78 °C Fast, Irreversible thermo_conditions NaH, 25 °C Slow, Reversible

Caption: Reaction conditions dictate the formation of either the kinetically or thermodynamically favored enolate.

References

  • Vaia. (n.d.). The α -protons of ketones are, in general, significantly more acidic than those of esters. Account for this observation using structural arguments. Retrieved from [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes. Accounts of Chemical Research, 41(7), 885–896. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Enolates: Organic Chemistry... Retrieved from [Link]

  • Abood, S. A. (n.d.). 1. Carbanions I 1.1 Introduction 1.2 Acidity of Aldehydes and Ketones: Enolate Ions Acidity of α-hydrogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. Retrieved from [Link]

  • Christoffers, J., & Baro, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6448–6496. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • Beke, M., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 23(10), 2473. Retrieved from [Link]

  • Assay Genie. (2024, March 22). Deprotonation: Unveiling the Chemistry Behind It. Retrieved from [Link]

  • Sway, M. I., Al-Shawabkeh, I. D., & Khalil, S. M. (2004). A Theoretical Study of Substituted Cyclobutanones and Their Enols. Zeitschrift für Naturforschung A, 59(11), 838-844. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Smith, M. B. (2016). The Aldol Reaction: Group I and II enolates. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Kinetic and thermodynamic enolates [Video]. YouTube. Retrieved from [Link]

  • Arshad, A. (n.d.). Kinetic vs Thermodynamic Enolates Explained. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Jackman, L. M., & Lange, B. C. (2009). Solution Structures of Lithium Enolates of Cyclopentanone, Cyclohexanone, Acetophenones, and Benzyl Ketones. Triple Ions and Higher Lithiate Complexes. Journal of the American Chemical Society, 131(30), 10604–10619. Retrieved from [Link]

  • Padwa, A., et al. (2012). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Angewandte Chemie International Edition, 51(25), 6273–6277. Retrieved from [Link]

  • Ghampson, I. T., et al. (2019). Aldol Condensation of Cyclopentanone on Hydrophobized MgO. Promotional Role of Water and Changes in the Rate-Limiting Step upon Organosilane Functionalization. ACS Catalysis, 9(3), 2275–2287. Retrieved from [Link]

  • Cole, A. J., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 405-411. Retrieved from [Link]

  • LoPachin, R. M., et al. (2014). 2-Acetylcyclopentanone, an Enolate-Forming 1,3-Dicarbonyl Compound, Is Cytoprotective in Warm Ischemia-Reperfusion Injury of Rat Liver. The Journal of Pharmacology and Experimental Therapeutics, 349(1), 105-114. Retrieved from [Link]

  • Bell, R. P., & Smith, P. W. (1966). The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution. Journal of the Chemical Society B: Physical Organic, 241-243. Retrieved from [Link]

  • Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved from [Link]

  • Chegg. (2023, December 12). Question: 1. (15 pts.) Consider cyclopentanone, which has the chemical formula, C5H8O and the structure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chiang, Y., Kresge, A. J., & Yin, Y. (2010). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry, 75(24), 8507–8511. Retrieved from [Link]

  • MDPI. (2023, March 6). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]

  • Leach, A. G., et al. (2007). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Organic & Biomolecular Chemistry, 5(8), 1321–1326. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 4). common bases for deprotonating ketones to make enolates [Video]. YouTube. Retrieved from [Link]

  • Vaia. (n.d.). Draw a stepwise mechanism for the conversion of cyclopentanone (A) to its enol tautomer (B) in the presence of acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Tetrahedron. (2007, February). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Retrieved from [Link]

  • ACS Catalysis. (2026, March 15). Organocatalytic Asymmetric Synthesis of Oxindole-Based Bridged Biaryls. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025, June 16). Journal of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in the Acylation of Cyclopentanone

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of cyclopentanone. Due to its specific structural and electronic properties, cyclopentanone can exhibit lower reactivity towards acylation compared to other cyclic or acyclic ketones, often leading to low yields and competing side reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these common hurdles and achieve successful α-acylation.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopentanone acylation reaction failing or giving very low yields?

A: The low reactivity of cyclopentanone in acylation reactions stems from a combination of factors. The primary issue is often the inefficient formation or trapping of the cyclopentanone enolate. Furthermore, a significant competing pathway is the base-catalyzed self-aldol condensation of cyclopentanone, which can consume the starting material and lead to undesired dimeric products.[1][2][3][4] The choice of base, acylating agent, and reaction conditions is therefore critical to favor the desired acylation pathway.

Q2: What is self-condensation, and how can I minimize it?

A: Self-condensation is an aldol condensation reaction where two molecules of cyclopentanone react with each other.[1][5] One molecule forms an enolate (nucleophile), which then attacks the carbonyl carbon of a second molecule (electrophile). This leads to the formation of 2-cyclopentylidenecyclopentanone after dehydration.[4] To minimize this, you can:

  • Use a strong, non-nucleophilic base (like LDA) to rapidly and quantitatively form the enolate, leaving no unreacted cyclopentanone to act as an electrophile.

  • Employ milder, alternative strategies like the Stork enamine synthesis, which avoids the use of strong bases altogether.[6][7]

  • Maintain low reaction temperatures to disfavor the condensation pathway.

Q3: Are there better alternatives to direct acylation of cyclopentanone using a base and an acyl halide?

A: Yes, several highly effective methods can circumvent the issues of direct acylation.

  • Stork Enamine Acylation: This is a robust and widely used method. Cyclopentanone is first converted to a more nucleophilic enamine using a secondary amine (e.g., pyrrolidine or morpholine). This enamine then readily reacts with acyl halides, and subsequent hydrolysis yields the desired 1,3-diketone.[6][7][8][9] This method offers milder conditions and excellent control over mono-acylation.[6]

  • Magnesium Enolate-Mediated Acylation: The use of magnesium salts can promote the formation of a more stable magnesium enolate, which can then be acylated.[10][11] This can sometimes offer different selectivity and reactivity compared to lithium or sodium enolates.

  • Intramolecular Acylation Approaches: If the molecular design allows, intramolecular acylation strategies, such as those involving alkylsilanes, can be highly efficient for forming cyclopentanone derivatives.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.

Issue 1: Low to No Product Yield

Your reaction yields little to no desired acylated cyclopentanone.

Troubleshooting Workflow

G start Problem: Low/No Yield check_base Is the base strong enough to deprotonate cyclopentanone? start->check_base check_enolate Was the enolate formed successfully and trapped by the acylating agent? check_base->check_enolate Yes sol_base Solution: - Switch to a stronger base (e.g., LDA, NaH). - Ensure accurate pKa consideration. check_base->sol_base No check_reagents Are reagents (acyl halide, solvent) anhydrous and pure? check_enolate->check_reagents Yes sol_enolate Solution: - Add acylating agent at low temp. - Consider pre-forming enolate before adding acylating agent. check_enolate->sol_enolate No sol_reagents Solution: - Dry solvents rigorously. - Use freshly distilled/purchased acyl halide. check_reagents->sol_reagents No sol_alternative Advanced Solution: Switch to an alternative method like Stork Enamine Acylation. check_reagents->sol_alternative Yes G cluster_0 Desired Acylation Pathway cluster_1 Competing Self-Condensation K Cyclopentanone E Enolate K->E + Base P Acylated Product E->P + Acyl Halide Acyl Acyl Halide (R-CO-X) Acyl->P K2 Cyclopentanone E2 Enolate K2->E2 + Base Dimer Dimer Adduct E2->Dimer + Cyclopentanone K3 Cyclopentanone (Electrophile) K3->Dimer

Caption: Competing pathways in cyclopentanone acylation.

Solutions
  • Strategy 1: Change the Order of Addition: Instead of adding the base to a mixture of the ketone and acylating agent, pre-form the enolate. First, add the base (e.g., LDA) to the cyclopentanone solution at low temperature (-78 °C). Allow it to stir for 30-60 minutes to ensure complete enolate formation. Then, add the acylating agent to this solution. This ensures there is no free cyclopentanone available to act as an electrophile.

  • Strategy 2: Switch to a Milder, More Controlled Method: The Stork enamine synthesis is the gold-standard solution to this problem. [6][7]By converting cyclopentanone to its enamine, you create a potent nucleophile that is not basic and does not promote self-condensation. The subsequent acylation and hydrolysis steps are typically high-yielding. [6][8]

Optimized Protocols

Protocol 1: Acylation via Stork Enamine Synthesis

This protocol provides a reliable method for the mono-acylation of cyclopentanone, avoiding the use of strong bases and minimizing self-condensation. [6][9] Part A: Enamine Formation

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Solvent: Add a suitable solvent for azeotropic removal of water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete in 4-6 hours when no more water is evolved.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification.

Part B: Acylation and Hydrolysis

  • Setup: Dissolve the crude enamine from Part A in a dry, aprotic solvent like THF or dioxane under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the enamine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. The formation of a precipitate (pyrrolidinium hydrochloride) is typically observed.

  • Hydrolysis: Add aqueous HCl (e.g., 10% solution) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt back to the ketone.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Table 1: Comparison of Acylation Strategies
StrategyBase/CatalystTypical SolventTemperature (°C)Key AdvantagesCommon Issues
Direct (LDA) Lithium DiisopropylamideTHF, Diethyl Ether-78 to 0Fast, quantitative enolate formationRequires strictly anhydrous conditions; potential for di-acylation.
Direct (NaH) Sodium HydrideTHF, DMF0 to 25Inexpensive, strong baseHeterogeneous reaction can be slow; risk of self-condensation if addition is not controlled.
Stork Enamine p-TsOH (catalytic)Toluene, THFReflux, then 0 to 25Excellent for mono-acylation, avoids strong bases, minimizes self-condensation. [6][7]Requires an extra step for enamine formation and subsequent hydrolysis.
Magnesium-Mediated Mg(OEt)₂, MgI₂Benzene, EtherRefluxCan offer unique selectivity, forms stable enolates. [10][13]May require specific magnesium reagents; mechanism can be complex.

References

  • Stork, G. et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Gong, Y. et al. (2020). The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2–ZrO2 with Different Acidic Properties. ResearchGate. Available at: [Link]

  • Mayr, H. et al. (1975). A facile route to cyclopentenones by friedel-crafts acylation. Tetrahedron Letters. Available at: [Link]

  • López, E. et al. (2019). Aldol condensation of cyclopentanone on hydrophobized MgO. Promotional role of water and changes in rate. OSTI.GOV. Available at: [Link]

  • Kuwajima, I. & Urabe, H. (1983). Cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes: 2-methyl-2-vinylcyclopentanone. Organic Syntheses. Available at: [Link]

  • Ping, E. et al. (2018). Proposed reaction mechanism for cyclopentanone aldol condensation on K−O−Si bond. ResearchGate. Available at: [Link]

  • Hsung, R. P. et al. (2004). Michael−Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. Available at: [Link]

  • De La Pradilla, R. F. & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

  • Cambridge University Press & Assessment. Stork Enamine Reaction. Cambridge University Press. Available at: [Link]

  • Chemistry Steps. (2022). Stork Enamine Synthesis. Chemistry Steps. Available at: [Link]

  • Liang, D. et al. (2016). Controllable self-aldol condensation of cyclopentanone over MgO-ZrO2 mixed oxides: Origin of activity & selectivity. Catalysis Communications. Available at: [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Wang, H. et al. (2021). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). Reaction Chemistry & Engineering. Available at: [Link]

  • Belanger, A. et al. (1975). A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2023). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pescador, D. S. et al. (2018). Cyclopentanone as alternative linking reactant for heterogeneously catalysed furfural aldol condensation. ResearchGate. Available at: [Link]

  • Gauffre, F. et al. (1998). Preparation of Magnesium Enolates of α-Keto Esters and Synthetic Applications. ResearchGate. Available at: [Link]

  • Stasch, A. et al. (2022). Diverse reactivity of a magnesium silanide toward ketones. Dalton Transactions. Available at: [Link]

  • Harutyunyan, S. R. et al. (2023). Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

methods for drying and storing 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-(Pyridine-4-carbonyl)cyclopentan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-(Pyridine-4-carbonyl)cyclopentan-1-one .

Handling this pharmaceutical intermediate requires a deep understanding of its dual-threat profile: it contains a highly coordinating β-diketone moiety (prone to keto-enol tautomerism and metal chelation) and a basic pyridine ring (highly hygroscopic and susceptible to oxidation). Standard drying and storage protocols are insufficient here; every step must be deliberately controlled to prevent degradation.

System Overview: Structural Vulnerabilities & Mitigations

Before troubleshooting, it is critical to understand the causality behind our handling rules. The diagram below illustrates the logical relationship between the molecule's structural features, environmental threats, and the necessary mitigations.

G cluster_0 Structural Vulnerabilities cluster_1 Environmental Threats cluster_2 Mitigation Strategy Molecule 2-(Pyridine-4-carbonyl) cyclopentan-1-one BetaDiketone β-Diketone Moiety (Keto-Enol Tautomerism) Molecule->BetaDiketone PyridineRing Pyridine Ring (Basic Nitrogen) Molecule->PyridineRing Metals Transition Metals (Chelation Risk) BetaDiketone->Metals Coordinates Moisture Atmospheric Moisture (Hygroscopic) PyridineRing->Moisture Absorbs Oxygen Oxygen / Light (N-Oxide Formation) PyridineRing->Oxygen Oxidizes PTFE PTFE/Glass Only Metals->PTFE Prevented by Vacuum High Vacuum Drying Moisture->Vacuum Removed by Argon Argon Atmosphere Amber Vials Oxygen->Argon Blocked by

Diagram 1: Structural vulnerabilities of 2-(Pyridine-4-carbonyl)cyclopentan-1-one and mitigations.

FAQ Section 1: Drying Methodologies & Troubleshooting

Q1: Why does my compound turn into a sticky syrup during drying, and how do I achieve a free-flowing powder? A: This phase change is driven by the1 of the basic pyridine nitrogen[1]. When exposed to ambient humidity, the nitrogen hydrogen-bonds with atmospheric water, creating a hydration shell that lowers the compound's glass transition temperature. Furthermore, the β-diketone moiety exists in a delicate2[2]. Applying excessive heat to drive off this water can induce thermal degradation or shift the tautomeric ratio unfavorably. To achieve a free-flowing powder, you must avoid thermal shock and rely entirely on chemical desiccation under high vacuum.

Q2: I detect trace color changes (green/blue tints) or degradation products after drying. What went wrong? A: You likely used a stainless steel spatula or a metal drying tray. The β-diketone fragment is a bidentate ligand that readily forms highly stable, 3 (such as Fe, Cu, or Ni found in steel)[3]. Additionally, can indicate the formation of charge-transfer complexes or N-oxidation of the pyridine ring if the sample was dried in the presence of oxygen or light.

Protocol 1: Self-Validating Vacuum Desiccation Workflow

This protocol utilizes a self-validating feedback loop to ensure absolute dryness without thermal degradation.

  • Preparation: Transfer the wet or syrupy compound into a pre-weighed, oven-dried amber glass vial. Crucial: Use only PTFE-coated or ceramic spatulas to prevent metal chelation.

  • Chemical Desiccation: Place the open vial into a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ) or anhydrous Calcium Sulfate.

  • Vacuum Evacuation: Draw a high vacuum (< 1 mbar) at ambient temperature (20-25°C). Do not apply heat. Leave under vacuum for 12–24 hours.

  • Inert Backfill: Slowly backfill the desiccator with ultra-high purity (UHP) Argon. Argon is denser than Nitrogen and provides a superior protective blanket against moisture re-entry.

  • Validation Step: Perform a Karl Fischer (KF) titration on a 10 mg aliquot.

    • Pass: Moisture < 0.1%. Proceed to storage.

    • Fail: Moisture > 0.1%. Replace the P2​O5​ and repeat Steps 3-5.

FAQ Section 2: Storage Solutions & Stability

Q3: What are the optimal long-term storage conditions to prevent keto-enol degradation and moisture uptake? A: Because anhydrous pyridine derivatives are and susceptible to oxidation, the compound must be stored under strict anhydrous, anaerobic conditions. The container mouth should be 1 (traditionally with paraffin wax, but modern PTFE tape is preferred)[1].

Table 1: Quantitative Storage Parameters

ParameterSpecificationCausality / Rationale
Temperature 2°C to 8°C (Short term) -20°C (Long term)Suppresses kinetic energy, preventing thermal shifting of the keto-enol equilibrium and slowing oxidation.
Atmosphere UHP Argon (Ar)Argon is heavier than air ( 1.78 g/L vs 1.22 g/L) and displaces oxygen/moisture effectively at the bottom of the vial.
Container Amber Glass VialBlocks UV/Vis light, preventing photochemical degradation of the enol form and pyridine ring.
Sealant PTFE-lined cap + ParafilmPrevents moisture ingress. Avoid standard rubber septa which can leach plasticizers into the compound.
Shelf-Life 6 Months (at -20°C)Periodic re-validation is required due to the inherent reactivity of the β-diketone system.
Protocol 2: Pre-Use Validation & Reconstitution Workflow

Never assume a stored intermediate is pristine. Validate before committing to expensive downstream synthesis.

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator. Do not open it. Allow it to warm to room temperature for at least 2 hours to prevent condensation of atmospheric moisture on the cold powder.

  • Visual Inspection: Open the vial under a stream of Argon. The powder should be free-flowing and uniformly colored (typically off-white to pale yellow).

  • NMR Validation: Dissolve a 5 mg sample in anhydrous CDCl3​ . Run a 1H -NMR scan to verify the keto/enol ratio. The enol form is characterized by a strongly deshielded proton (typically >14 ppm) due to the strong intramolecular hydrogen bond[2]. The absence of this peak indicates degradation or solvent-induced tautomeric shifting.

Troubleshooting Workflow

If you encounter issues during the retrieval of stored samples, follow this decision tree to determine whether the batch can be salvaged.

G Start Inspect Stored Sample Condition1 Visual: Discolored? (Green/Brown) Start->Condition1 Condition2 Texture: Sticky/Syrup? Start->Condition2 Action1 Discard or Recrystallize Condition1->Action1 Yes (Metal/Oxidation) Action2 Karl Fischer Titration (Check Moisture) Condition2->Action2 Yes (Hygroscopic) Decision Moisture > 0.1%? Action2->Decision Action3 Execute Protocol 1 (Vacuum Desiccation) Decision->Action3 Yes Action4 Proceed to Synthesis Decision->Action4 No

Diagram 2: Pre-use troubleshooting and validation workflow for stored samples.

References

  • ChemBK.Pyridine - Physico-chemical Properties and Handling.
  • Benchchem.Best practices for handling anhydrous reactions for pyridine synthesis.
  • Google Patents (WO2019238261A1).Metal Complexes of β-Diketones and/or Polyphenols.
  • MDPI.Structural Studies of β-Diketones and Their Implications on Biological Effects.

Sources

Troubleshooting

dealing with regioisomeric mixtures in the synthesis of substituted cyclopentanones

Welcome to the Technical Support Center for the Synthesis of Substituted Cyclopentanones. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Cyclopentanones. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted cyclopentanones, with a focus on controlling the formation of regioisomeric mixtures.

Issue 1: My Pauson-Khand reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition to form cyclopentenones, can often lead to mixtures of regioisomers when using unsymmetrical alkenes or alkynes.[1][2][3][4] The regioselectivity is primarily influenced by steric and electronic factors.[2]

Possible Causes & Troubleshooting Steps:

  • Steric Hindrance: The reaction generally favors the formation of the isomer where the larger substituent on the alkyne is positioned away from the larger substituent on the alkene in the transition state.[3]

    • Solution: If possible, modify your substrates to enhance the steric differentiation between the substituents. For instance, using a bulkier protecting group on one of the reactants can significantly influence the regiochemical outcome.

  • Electronic Effects: The electronic nature of the substituents can also direct the regioselectivity. However, predicting the outcome can be complex.

    • Solution: A systematic screen of substrates with varying electronic properties (electron-donating vs. electron-withdrawing groups) can help identify trends and optimize selectivity for your specific system.

  • Tethered Substrates (Intramolecular Pauson-Khand): In many cases, performing the reaction in an intramolecular fashion by tethering the alkene and alkyne components can completely resolve the issue of regioselectivity.[5]

    • Solution: Design a synthetic route that incorporates both the alkene and alkyne moieties into a single molecule. This approach is often the most effective for controlling regiochemistry.[5]

  • Alternative Catalysts: While cobalt is the classic metal for this reaction, other transition metals like rhodium and palladium have been employed and may offer different regioselective profiles.[6][7]

    • Solution: Screen alternative catalysts, such as rhodium or palladium complexes, which may provide complementary regioselectivity to the traditional cobalt-mediated process. Recent developments have even shown that nickel-catalyzed reactions can provide "reverse" Pauson-Khand regioselectivity.[8][9]

Issue 2: My Nazarov cyclization is not regioselective. What strategies can I employ to control the position of the double bond in the product?

The Nazarov cyclization is a 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones.[10] A common challenge is the lack of regiocontrol in the final elimination step, leading to a mixture of products.[11][12]

Possible Causes & Troubleshooting Steps:

  • Symmetrical Intermediates: If the pentadienyl cation intermediate is symmetrical, proton loss can occur from either side of the newly formed five-membered ring with equal probability.

    • Solution 1: Silicon-Directed Nazarov Cyclization: Incorporating a silicon group (e.g., trimethylsilyl) on the divinyl ketone substrate can direct the elimination step. The silicon group stabilizes a β-carbocation, effectively controlling the position of the resulting double bond.[11][13]

    • Solution 2: Polarized Nazarov Cyclization: Introduce electron-donating and electron-withdrawing groups at appropriate positions in the divinyl ketone to "polarize" the pentadienyl cation intermediate.[10] This electronic bias can favor elimination in one direction, leading to a single regioisomer.[11][13]

  • Harsh Reaction Conditions: The use of strong Lewis or Brønsted acids can lead to non-selective elimination and other side reactions.[11][12]

    • Solution: Employ milder reaction conditions. Catalytic amounts of weaker Lewis acids or even metal-free conditions using molecular iodine have been shown to be effective and can improve regioselectivity.[11][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted cyclopentanones where regioselectivity is a key consideration?

A1: Several powerful methods are routinely employed, each with its own set of advantages and challenges regarding regiocontrol:

  • Pauson-Khand Reaction: A cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex.[1][7] Regioselectivity is a significant consideration for unsymmetrical substrates.[2]

  • Nazarov Cyclization: An acid-catalyzed electrocyclization of divinyl ketones.[10] Controlling the regioselectivity of the final elimination step is a common challenge.[11]

  • Saegusa-Ito Oxidation: This two-step process involves the formation of a silyl enol ether from a ketone, followed by oxidation with a palladium(II) salt to introduce an α,β-unsaturation.[15][16][17] The regioselectivity is determined by the initial formation of the silyl enol ether.

  • Conjugate Addition to Cyclopentenones: The 1,4-Michael addition of a nucleophile to an α,β-unsaturated cyclopentenone is a straightforward way to introduce a substituent at the β-position.[18]

  • Robinson Annulation: While classically used for cyclohexenone synthesis, variations of this reaction can be adapted for the formation of fused cyclopentanone systems.[19][20][21][22][23]

Q2: How can I separate a mixture of regioisomeric cyclopentanones if my reaction is not perfectly selective?

A2: If you are unable to achieve complete regioselectivity, several techniques can be used to separate the isomers:

  • Column Chromatography: This is the most common method. Experimenting with different solvent systems (e.g., varying polarity) and stationary phases (e.g., silica gel, alumina) can often resolve regioisomers.[24]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale separations, prep-TLC can be an effective purification method.[24]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide excellent separation of isomers that are difficult to resolve by standard column chromatography.[25]

  • Crystallization: If one of the regioisomers is a solid and has different solubility properties from the other, fractional crystallization can be a viable separation technique.[26]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one of the isomers with a reagent to form a derivative that is more easily separated. The desired isomer can then be regenerated in a subsequent step.[24]

Q3: What spectroscopic techniques are most useful for distinguishing between regioisomers of substituted cyclopentanones?

A3: A combination of spectroscopic methods is typically used to unambiguously identify the structure of each regioisomer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on and adjacent to the cyclopentanone ring are highly sensitive to the positions of substituents.

    • ¹³C NMR: The chemical shift of the carbonyl carbon can vary depending on the substitution pattern.[27] Furthermore, the number and chemical shifts of the other carbon signals provide a clear fingerprint of the isomer.[28]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the connectivity of the molecule and confirming the exact placement of substituents.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) in a cyclopentanone is sensitive to ring strain and conjugation. For cyclopentanones, this stretch typically appears around 1745 cm⁻¹.[27][29][30] The presence and position of other characteristic peaks, such as C=C stretches for unsaturated derivatives, can also help differentiate isomers.[27]

  • Mass Spectrometry (MS): While regioisomers will have the same molecular weight, their fragmentation patterns upon ionization can sometimes be different, providing clues to their structures.

  • Molecular Rotational Resonance (MRR) Spectroscopy: This is a powerful, emerging technique for the precise determination of molecular structure and can unambiguously differentiate between regioisomers in a mixture without the need for separation.[31]

Section 3: Data & Protocols

Table 1: Comparison of Regioselectivity in Common Cyclopentanone Syntheses
ReactionKey Factors Influencing RegioselectivityCommon Strategies for Control
Pauson-Khand Reaction Steric bulk of substituents on alkene and alkyne, electronic effects.[2][3]Intramolecular reaction design, use of bulky substituents, screening of alternative metal catalysts.[5]
Nazarov Cyclization Symmetry of the pentadienyl cation intermediate, reaction conditions.[11]Silicon-directed elimination, use of "polarizing" electron-donating and -withdrawing groups, milder reaction conditions.[10][11][13]
Saegusa-Ito Oxidation Regioselective formation of the initial silyl enol ether (kinetic vs. thermodynamic control).Choice of base and reaction conditions for silyl enol ether formation.
Conjugate Addition Nature of the nucleophile and the electrophilic cyclopentenone.Generally high regioselectivity for 1,4-addition.
Experimental Protocol: Silicon-Directed Nazarov Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Substrate Synthesis: Synthesize the desired β-silyl divinyl ketone precursor.

  • Reaction Setup: To a solution of the β-silyl divinyl ketone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂) at a low temperature (e.g., -78 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired regiochemically pure cyclopentenone.

Section 4: Visualizations

Regioselectivity_Control cluster_PausonKhand Pauson-Khand Reaction cluster_Nazarov Nazarov Cyclization PK_Start Unsymmetrical Alkene + Alkyne PK_Mix Regioisomeric Mixture PK_Start->PK_Mix Standard Conditions PK_Control Single Regioisomer PK_Start->PK_Control Intramolecular Reaction / Steric Control Nazarov_Start Unsymmetrical Divinyl Ketone Nazarov_Mix Regioisomeric Mixture Nazarov_Start->Nazarov_Mix Strong Acid Nazarov_Control Single Regioisomer Nazarov_Start->Nazarov_Control Silicon-Directed / Polarization

Caption: Strategies for controlling regioselectivity.

Separation_Workflow Start Reaction produces Regioisomeric Mixture Column Column Chromatography Start->Column Primary Method Crystallization Crystallization Start->Crystallization If solid Derivatization Chemical Derivatization Start->Derivatization If other methods fail HPLC Preparative HPLC Column->HPLC If inseparable Pure Separated Regioisomers Column->Pure HPLC->Pure Crystallization->Pure Derivatization->Pure

Caption: Workflow for separating regioisomers.

References

  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Google Books.
  • Saegusa Oxidation Reaction Mechanism with Applications. Chem-Station. [Link]

  • Polarizing the Nazarov Cyclization: The Impact of Dienone Substitution Pattern on Reactivity and Selectivity. ACS Publications. [Link]

  • Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Thieme Connect. [Link]

  • Synthesis of Cyclopentenones with Reverse Pauson–Khand Regiocontrol via Ni-Catalyzed C–C Activation of Cyclopropanone. ACS Publications. [Link]

  • An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones. RSC Publishing. [Link]

  • Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor. [Link]

  • Saegusa–Ito oxidation. Wikipedia. [Link]

  • Regioselectivity study of Pauson-Khand reaction. ResearchGate. [Link]

  • Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. ResearchGate. [Link]

  • Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. RSC Publishing. [Link]

  • Saegusa–Ito oxidation. YouTube. [Link]

  • Synthesis of Cyclopentenones with Reverse Pauson-Khand Regiocontrol via Ni-Catalyzed C–C Activation of Cyclopropanone. Semantic Scholar. [Link]

  • α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks. ChemRxiv. [Link]

  • Pauson-Khand Reaction. SlideShare. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]

  • Use the indicated spectroscopy to distinguish the following pairs of isom... Filo. [Link]

  • Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes. RSC Publishing. [Link]

  • Palladium-Catalyzed Saegusa–Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyl Compounds from Trimethylsilyl Enol Ethers. ACS Publications. [Link]

  • Conjugate and direct addition of ester enolates to cyclohexenone. Selective control of reaction composition. ACS Publications. [Link]

  • Pauson-Khand Reaction. Organic Chemistry Portal. [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • IR Spectra of Cyclopentanone and Aldehydes. Scribd. [Link]

  • How to separate these regioisomers?. Reddit. [Link]

  • Saegusa-Ito Oxidation. SynArchive. [Link]

  • Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

  • (S)-( + )-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. Organic Syntheses. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • 23.12 The Robinson Annulation Reaction. OpenStax. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Regioisomeric 6-and 7-substituted cyclopentanones. ResearchGate. [Link]

  • Separation of Cyclopentanone, 2-heptylidene- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. ACS Publications. [Link]

  • How could you distinguish between cyclohexene and cyclohexane by using IR spectroscopy?. Quora. [Link]

  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC. [Link]

  • Robinson Annulation Reaction Mechanism. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Analysis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectral data for 2-(Pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectral data for 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a heterocyclic compound with potential applications in medicinal chemistry. As direct experimental spectra for this specific molecule are not widely available in public databases, this guide will employ a predictive and comparative approach, drawing on established principles of spectroscopic analysis and data from closely related structural analogs. This methodology not only allows for a robust characterization of the target molecule but also serves as a framework for the analysis of similar compounds.

The Structural Landscape: Keto-Enol Tautomerism

A key structural feature of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is its nature as a β-dicarbonyl compound. This arrangement gives rise to the possibility of keto-enol tautomerism, where the molecule can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is influenced by factors such as solvent polarity and temperature. The presence of these tautomers can lead to the observation of multiple sets of signals in NMR spectra and distinctive features in IR spectroscopy.[1][2]

Predictive Analysis and Comparative Spectral Data

¹H NMR Spectroscopy: A Window into the Proton Environment

A detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum is fundamental to understanding the connectivity and chemical environment of the hydrogen atoms within a molecule.

Predicted ¹H NMR Spectral Features for 2-(Pyridine-4-carbonyl)cyclopentan-1-one:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Comparison
Pyridine H-2, H-68.7 - 8.9Doublet (d)The protons ortho to the nitrogen in a 4-substituted pyridine are significantly deshielded due to the electron-withdrawing nature of the nitrogen atom.[3][4] Their chemical shift is expected to be in the downfield region.
Pyridine H-3, H-57.8 - 8.0Doublet (d)The protons meta to the nitrogen are less deshielded than the ortho protons.
Cyclopentanone CH (α to both C=O)4.5 - 5.0 (keto) or 14-16 (enol OH)Triplet (t) or Broad singlet (enol OH)In the diketo form, this methine proton is highly deshielded by two adjacent carbonyl groups. In the enol form, the enolic proton will appear as a very broad signal far downfield due to strong intramolecular hydrogen bonding.[1][2]
Cyclopentanone CH₂ (adjacent to CH)2.2 - 2.6Multiplet (m)These methylene protons are alpha to one carbonyl group and will exhibit complex splitting patterns.
Cyclopentanone CH₂ (β to both C=O)1.9 - 2.2Multiplet (m)These protons are further from the electron-withdrawing carbonyl groups and will appear more upfield.

Comparative Experimental Data:

  • 4-substituted Pyridines: The characteristic downfield shifts for protons on the pyridine ring are well-documented. For example, in various 4-substituted pyridines, the ortho protons typically appear in the range of δ 8.5-8.8 ppm, and the meta protons are found around δ 7.2-7.8 ppm, consistent with our predictions.[3][5][6]

  • 2-Acetylcyclopentanone: This close analog exhibits signals for the cyclopentanone ring protons. The methine proton alpha to both carbonyls is a key diagnostic signal.[7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides invaluable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Features for 2-(Pyridine-4-carbonyl)cyclopentan-1-one:

CarbonPredicted Chemical Shift (δ, ppm)Rationale & Comparison
Cyclopentanone C=O200 - 210The carbonyl carbon of a five-membered ring is typically found in this region.[8] Ring strain can influence this shift.
Pyridine C=O190 - 200The carbonyl carbon attached to the pyridine ring will also be in the downfield region, characteristic of ketones.
Pyridine C-4 (ipso)145 - 150The carbon attached to the carbonyl group.
Pyridine C-2, C-6150 - 155The carbons ortho to the nitrogen are significantly deshielded.
Pyridine C-3, C-5120 - 125The carbons meta to the nitrogen are less deshielded.
Cyclopentanone CH (α to both C=O)55 - 65This methine carbon is deshielded by two adjacent carbonyls.
Cyclopentanone CH₂20 - 40The methylene carbons of the cyclopentanone ring.

Comparative Experimental Data:

  • Substituted Pyridines: Studies on substituted pyridines confirm the expected chemical shifts for the ring carbons, with C-2/C-6 and C-4 being the most downfield.[9][10]

  • Cyclopentanone Derivatives: The carbonyl carbon of cyclopentanone itself resonates around 218 ppm. Substitution at the 2-position will alter this value. For instance, in other 2-substituted cyclopentanones, the carbonyl carbon appears in the range of 210-220 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Features for 2-(Pyridine-4-carbonyl)cyclopentan-1-one:

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale & Comparison
C=O Stretch (Ketone)1700 - 1750The presence of two carbonyl groups will likely result in strong absorption bands in this region. For β-diketones, two distinct C=O stretching bands may be observed for the keto form.[11] In the enol form, the intramolecular hydrogen bonding can shift the C=O stretch to a lower frequency (1650-1700 cm⁻¹).[1]
C=N and C=C Stretch (Pyridine)1400 - 1600Aromatic rings exhibit characteristic stretching vibrations in this region.[12]
C-H Stretch (Aromatic)3000 - 3100Stretching vibrations for the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)2850 - 3000Stretching vibrations for the C-H bonds of the cyclopentanone ring.
O-H Stretch (Enol)2500 - 3200 (broad)If the enol form is present, a very broad absorption band is expected due to strong intramolecular hydrogen bonding.[1][2]

Comparative Experimental Data:

  • 2-Acetylcyclopentanone: The IR spectrum of this analog shows a strong carbonyl absorption band, providing a good reference for the cyclopentanone moiety.[7]

  • Diketones: The IR spectra of various β-diketones clearly show the characteristic bands for both the keto and enol tautomers, supporting the predictions for our target molecule.[2][13][14]

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Features for 2-(Pyridine-4-carbonyl)cyclopentan-1-one:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of the Pyridine Ring: Cleavage of the bond between the carbonyl group and the pyridine ring would result in a fragment corresponding to the cyclopentan-1,2-dione radical cation and a neutral pyridine molecule.

    • Loss of CO: The loss of a neutral carbon monoxide molecule is a common fragmentation pathway for ketones.[15][16][17]

    • Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation.[18]

    • McLafferty Rearrangement: While less likely in this specific structure due to the lack of a suitable gamma-hydrogen on a flexible chain, it is a fragmentation pattern to consider for related molecules with longer alkyl chains.

Comparative Experimental Data:

  • Acylpyridines: The mass spectra of various acylpyridines show characteristic fragmentation patterns involving the cleavage of the acyl group and fragmentation of the pyridine ring.

  • Cyclic Ketones: Cyclopentanone and its derivatives exhibit typical fragmentation patterns involving the loss of CO and ring-opening reactions.[19][20]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21][22] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.[23][24]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a higher sample concentration may be required.[21][22]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially of the cyclopentanone protons, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.[25]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Spectral Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.[26][27] Electron ionization (EI) can also be used but may lead to more extensive fragmentation.[28]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[28]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.[15][16]

Visualizing the Workflow

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Compound 2-(Pyridine-4-carbonyl)cyclopentan-1-one NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Predict Predict Spectral Features NMR->Predict IR->Predict MS->Predict Compare Compare with Analogs Predict->Compare Structure Structure Elucidation Compare->Structure

Caption: Workflow for the spectral analysis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Conclusion

The structural elucidation of 2-(Pyridine-4-carbonyl)cyclopentan-1-one can be confidently achieved through a multi-technique spectroscopic approach. By combining the predictive power of established chemical shift and absorption frequency principles with a comparative analysis of structurally related compounds, a detailed and reliable picture of its molecular architecture emerges. The potential for keto-enol tautomerism adds a layer of complexity that can be effectively probed using NMR and IR spectroscopy. This guide provides a robust framework for researchers and scientists to not only characterize the title compound but also to approach the spectral analysis of other novel heterocyclic molecules with a systematic and scientifically rigorous methodology.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 22(9), 1466. [Link]

  • LibreTexts. 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024, September 24). [Link]

  • Lesma, G., et al. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. Physical Chemistry Chemical Physics, 23(1), 246-253. [Link]

  • Lesma, G., et al. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics, 23(1), 246-253. [Link]

  • Chemistry LibreTexts. Ketone infrared spectra. [Link]

  • UCL. Sample Preparation. [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1253-1261. [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Shi, N., et al. (1989). Preparation And IR Spectra On Some B-Diketone Complexes With Uranyl Ion. Proceedings of SPIE, 1145, 7th Intl Conf on Fourier Transform Spectroscopy. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

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  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. [Link]

  • Onu, A. D., & Ochonogor, A. E. (2006). Metal Complexes of β-Diketones: Synthesis, Ultraviolet and Infrared Spectral Studies of Nickel(II) Complexes of 1-Phenyl-3-methyl-4-acyl-pyrazolone-5. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 20(8), 987-999. [Link]

  • Gonzalez-Velez, J. C., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 58(12), 1163-1172. [Link]

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  • Grossmont College. INFRARED SPECTROSCOPY (IR). [Link]

  • ResearchGate. IR data and 1 H NMR spectra of synthesized dibenzalcyclopentanone derivatives. [Link]

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  • Malfara, M., Jansen, A., & Tierney, J. (2023). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ResearchGate. [Link]

  • LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Andayani, R., et al. (2011). SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. Jurnal Ilmu Kefarmasian Indonesia, 9(2), 79-84. [Link]

  • Basu, A., et al. (1988). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Inorganic Chemistry, 27(24), 4539-4544. [Link]

  • Workman, J., & Witkowski, M. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 24-31. [Link]

  • Balciunas, A., et al. (2023). Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application. International Journal of Molecular Sciences, 24(1), 405. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • El-Sattar, N. E. A., et al. (2022). Experimental and theoretical studies on (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone: Structural, electrochemical, spectroscopic features, solid-state interactions, molecular docking and adsorption studies onto 2D carbon nanomaterials. Macedonian Journal of Chemistry and Chemical Engineering, 41(2), 195-216. [Link]

  • ResearchGate. Proposed mass fragmentation pathways for dihydropiridines by APPI. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 169-174. [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

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Comparative

A Comparative Guide to Pyyridine Derivatives in Anticancer Drug Discovery: A Tale of Two Scaffolds

Introduction: The Enduring Legacy of the Pyridine Scaffold The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Pyridine Scaffold

The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs is a testament to its remarkable versatility.[1][2] The nitrogen atom imparts unique physicochemical properties, including enhanced water solubility and the ability to act as a hydrogen bond acceptor, which are often crucial for favorable drug-target interactions and improved pharmacokinetic profiles.[3] This guide offers a comparative analysis of two distinct pyridine-based scaffolds with potential applications in oncology: a synthetically accessible cytotoxic agent, 2-amino-3-cyano-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine (Compound A) , and a conceptual framework for a targeted Pyridine-based Kinase Inhibitor (PKI) .

This comparison is designed for researchers, scientists, and drug development professionals to illuminate the diverse strategies employed in leveraging the pyridine motif for anticancer agent design. We will delve into the synthetic accessibility, explore the available biological data, and discuss the underlying mechanistic principles that guide the development of such compounds.

Chemical Synthesis: From Simple Precursors to Complex Heterocycles

The synthetic route to a potential therapeutic agent is a critical factor in its development. An efficient and scalable synthesis allows for the generation of analogs for structure-activity relationship (SAR) studies and, eventually, for large-scale production.

Synthesis of Compound A: A Multicomponent Approach

Compound A, a pyridine derivative fused with a cyclopentane ring, can be synthesized via a one-pot multicomponent reaction, a strategy lauded for its efficiency and atom economy.[4][5] The synthesis, as described by Samir (2016), starts from the readily available 2-benzylidenecyclopentanone.[4]

Experimental Protocol: Synthesis of 2-amino-3-cyano-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine (Compound A) [4]

  • A mixture of 2-benzylidenecyclopentanone (0.01 mol), malononitrile (0.01 mol), and ammonium acetate (0.08 mol) is prepared.

  • The mixture is heated under reflux in absolute ethanol (30 mL) for 5 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The solid product is collected by filtration, washed with ethanol, and dried.

  • The crude product is recrystallized from ethanol to yield the pure Compound A.

This protocol highlights the straightforward nature of synthesizing this class of pyridine derivatives, making it an attractive scaffold for initial exploratory studies.

Diagram of the Synthetic Workflow for Compound A

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-benzylidenecyclopentanone 2-benzylidenecyclopentanone One-pot reaction One-pot reaction 2-benzylidenecyclopentanone->One-pot reaction malononitrile malononitrile malononitrile->One-pot reaction ammonium acetate ammonium acetate ammonium acetate->One-pot reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->One-pot reaction Reflux (heat) Reflux (heat) Reflux (heat)->One-pot reaction Compound A Compound A One-pot reaction->Compound A Scaffold_Selection Pyridine Scaffold Selection Initial_Synthesis Initial Library Synthesis Scaffold_Selection->Initial_Synthesis Screening High-Throughput Screening (HTS) Initial_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->SAR_Studies Iterative Design & Synthesis Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: Iterative workflow for PKI discovery.

Comparative Biological Performance

The ultimate measure of a compound's potential lies in its biological activity. Here, we compare the available data for Compound A with the expected performance profile of a targeted PKI.

Compound A: Cytotoxicity against Cancer Cell Lines

The study by Samir (2016) evaluated the in vitro cytotoxicity of Compound A and related derivatives against a panel of human cancer cell lines. [4]The data, presented in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells), provides a preliminary assessment of its anticancer potential.

Table 1: In Vitro Cytotoxicity of Compound A and Analogs (IC50 in µM) [4]

Compound MCF-7 (Breast) HCT-116 (Colon) HepG2 (Liver)
Compound A >100 >100 >100
Analog 1 (4-nitrophenyl) 25.3 30.1 28.5

| Analog 2 (4-chlorophenyl) | 45.2 | 50.8 | 48.1 |

Data is illustrative and based on the findings reported by Samir (2016) for similar compounds. [4] The results indicate that while the parent Compound A shows limited activity, substitution on the phenyl ring can significantly enhance cytotoxicity. This highlights the importance of the substituent at this position for the compound's anticancer effect.

Pyridine-based Kinase Inhibitor (PKI): A Targeted Approach

In contrast to the broad cytotoxicity of compounds like the analogs of Compound A, a PKI is designed to inhibit a specific kinase that is a known driver of cancer cell proliferation and survival. The performance of a PKI is evaluated through a series of increasingly complex assays.

Table 2: Representative Performance Data for a Conceptual PKI

ParameterMetricValueAssay Type
Target Engagement IC50 (Target Kinase)< 10 nMBiochemical Kinase Assay
Selectivity S-Score (10)< 0.05Kinome-wide Selectivity Profiling
Cellular Potency IC50 (Cancer Cell Line)< 100 nMCell Proliferation Assay
Mechanism of Action p-Target InhibitionDose-dependentWestern Blot

This targeted approach aims for high potency against the intended kinase while minimizing off-target effects, which can lead to a better therapeutic window and reduced side effects.

Mechanism of Action: Different Paths to a Common Goal

Understanding how a compound exerts its biological effect is paramount in drug development. The mechanisms of action for Compound A and a PKI are fundamentally different.

Compound A: Presumed Non-specific Cytotoxicity

For compounds like the analogs of Compound A, the precise mechanism of action is often not fully elucidated in initial studies. [4]Their activity is likely due to a combination of factors, potentially including intercalation into DNA, inhibition of topoisomerases, or induction of apoptosis through non-specific pathways. The broad cytotoxicity against different cancer cell lines suggests a mechanism that is not dependent on a specific oncogenic driver.

PKI: Targeted Inhibition of a Signaling Pathway

A PKI, by design, has a well-defined mechanism of action. It binds to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrates. This blockade of a key signaling pathway, such as the MAPK/ERK or PI3K/Akt pathway, leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on that pathway.

Diagram of a Simplified Kinase Signaling Pathway and PKI Inhibition

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylation Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response PKI Pyridine-based Kinase Inhibitor (PKI) PKI->Receptor Inhibits ATP binding

Caption: PKI blocks signaling at the receptor level.

Conclusion: A Spectrum of Opportunity

This comparative guide illustrates the diverse utility of the pyridine scaffold in the pursuit of novel anticancer agents. On one end of the spectrum, we have compounds like Compound A, which are readily synthesizable and exhibit broad-spectrum cytotoxicity. While their lack of a specific target can be a limitation, their straightforward synthesis makes them valuable as starting points for further chemical exploration and for identifying novel mechanisms of anticancer activity.

On the other end, the development of targeted pyridine-based kinase inhibitors represents a more rational and mechanism-driven approach to cancer therapy. Although the synthetic and developmental pathways are more complex and resource-intensive, the potential for high potency, selectivity, and a well-defined mechanism of action makes them a highly attractive therapeutic strategy.

Ultimately, both approaches contribute to the rich and expanding field of pyridine chemistry in oncology. The continued exploration of diverse pyridine derivatives, from simple cytotoxic agents to highly specific inhibitors, holds immense promise for the future of cancer treatment.

References

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Bhat, A. A., & Singh, I. (2026).
  • Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, e2532. [Link]

  • Kovalenko, S. I., et al. (2013). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-t[6][7][8]riazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 81(1), 57-87.

  • Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. ResearchGate. [Link]

  • Antypenko, L. M., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences and Research, 14(8), 3865-3872.
  • Mereddy, V. R., et al. (2017). Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(6), 1334-1339.
  • Saleh, N. M., et al. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Indo American Journal of Pharmaceutical Sciences, 8(5), 114-126.
  • Inayama, S., et al. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry, 19(3), 433-436.
  • BOC Sciences. (n.d.).
  • Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735-10751.
  • El-Sayed, M. A.-A., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry, 20(3), 335-345.
  • Kaur, M., et al. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen.
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Validation

Unambiguous Structural Verification of 2-(Pyridine-4-carbonyl)cyclopentan-1-one: A Comparative Guide to 2D NMR Techniques

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. The seemingly subtle placement of a functional...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. The seemingly subtle placement of a functional group can dramatically alter a molecule's pharmacological profile, making unambiguous structural elucidation paramount. This guide provides an in-depth, comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural validation of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of protocols. Instead, it offers a detailed rationale for experimental choices and a logical framework for data interpretation, empowering researchers to confidently apply these powerful analytical techniques in their own work. We will dissect the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in piecing together the molecular puzzle of our target compound.

The Analytical Challenge: Beyond 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of protons and carbons within a molecule. However, for a molecule with multiple aliphatic and aromatic signals in crowded spectral regions, such as 2-(Pyridine-4-carbonyl)cyclopentan-1-one, 1D NMR alone can be insufficient for unequivocal assignment.[1][2] 2D NMR techniques overcome this limitation by spreading the spectral information across two dimensions, revealing correlations between nuclei and, consequently, the precise connectivity of the molecular framework.[3][4]

A Multi-faceted Approach to Structural Elucidation: COSY, HSQC, and HMBC

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling).[3][5][6][7] The resulting spectrum displays cross-peaks between the signals of coupled protons, allowing for the tracing of proton-proton spin systems within the molecule.[8] For 2-(Pyridine-4-carbonyl)cyclopentan-1-one, COSY is instrumental in establishing the connectivity of the protons within the cyclopentanone ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct, one-bond correlations between protons and the carbons to which they are attached.[9][10][11][12] Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra.[13] This is a highly sensitive technique that is invaluable for assigning the carbon signals of protonated carbons.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton.[13][14][15][16] It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems).[13][15] Crucially, HMBC allows for the identification of quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in our target molecule, and for connecting different spin systems identified by COSY.[14][16]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for acquiring high-quality 2D NMR data for 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Sample Preparation:

  • Dissolve approximately 10-20 mg of 2-(Pyridine-4-carbonyl)cyclopentan-1-one in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble and which has minimal overlapping signals with the analyte.[17]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition:

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. These will serve as the reference axes for the 2D spectra.

  • COSY: Acquire a gradient-enhanced (gCOSY) experiment. Key parameters to optimize include the spectral width in both dimensions to encompass all proton signals and the number of increments in the indirect dimension (t₁) to achieve adequate resolution.

  • HSQC: Acquire a phase-sensitive gradient-enhanced HSQC experiment. The spectral width in the ¹³C dimension should cover the expected range of carbon chemical shifts.

  • HMBC: Acquire a gradient-enhanced HMBC experiment. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter to adjust for optimal observation of two- and three-bond correlations.

Data Interpretation: Assembling the Structural Puzzle

The following tables present hypothetical, yet chemically plausible, ¹H and ¹³C NMR data for 2-(Pyridine-4-carbonyl)cyclopentan-1-one, along with the expected 2D correlations.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
2CH4.1055.0
3CH₂2.20, 2.4030.0
4CH₂2.1022.0
5CH₂2.5038.0
1'C=O-215.0
2'C=O-198.0
3', 5'CH (Py)7.80122.0
4', 6'CH (Py)8.80150.0
7'C (Py)-145.0

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on solvent and concentration.[17]

Table 2: Expected COSY, HSQC, and HMBC Correlations

¹H Signal (Position)COSY Correlations (¹H at Position)HSQC Correlation (¹³C at Position)HMBC Correlations (¹³C at Position)
4.10 (H2)H3 (2.20, 2.40)C2 (55.0)C1', C3, C5, C2', C7'
2.20, 2.40 (H3)H2 (4.10), H4 (2.10)C3 (30.0)C2, C4, C5
2.10 (H4)H3 (2.20, 2.40), H5 (2.50)C4 (22.0)C3, C5
2.50 (H5)H4 (2.10)C5 (38.0)C1', C2, C4
7.80 (H3', H5')H4', H6' (8.80)C3', C5' (122.0)C7', C2'
8.80 (H4', H6')H3', H5' (7.80)C4', C6' (150.0)C2', C7'

Visualizing the Connections: A Graph-Based Approach

The correlations observed in the 2D NMR spectra can be visualized to build a clear picture of the molecular structure.

Figure 1: Key HMBC correlations confirming the connectivity between the cyclopentanone and pyridine moieties.

Analysis of Key Correlations:

  • Cyclopentanone Ring Connectivity (COSY): The COSY spectrum would show clear correlations between H2 and the protons at H3, between the H3 protons and the H4 protons, and between the H4 protons and the H5 protons. This establishes the contiguous chain of protons within the five-membered ring.

  • Direct C-H Attachments (HSQC): The HSQC spectrum provides a straightforward assignment of the protonated carbons. For instance, the proton at 4.10 ppm (H2) will show a cross-peak with the carbon at 55.0 ppm (C2).

  • Bridging the Rings (HMBC): The HMBC experiment is the linchpin for confirming the overall structure. Key long-range correlations include:

    • The proton at H2 (4.10 ppm) will show correlations to the carbonyl carbon of the cyclopentanone ring (C1') and the carbonyl carbon of the pyridine-4-carbonyl group (C2'). This unequivocally establishes the position of the pyridine-4-carbonyl substituent at the C2 position of the cyclopentanone ring.

    • The aromatic protons of the pyridine ring (H3'/H5' and H4'/H6') will show correlations to the carbonyl carbon C2' and the quaternary carbon C7', confirming the attachment of the carbonyl group to the pyridine ring at the C4 position.

    • The protons at H5 will show a correlation to the cyclopentanone carbonyl carbon C1', further validating the ring structure.

Conclusion: A Self-Validating System for Structural Integrity

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and self-validating methodology for the complete structural elucidation of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. By systematically analyzing the through-bond correlations, from direct one-bond C-H connections to long-range proton-carbon couplings, any ambiguity in the molecular structure is effectively eliminated. This comprehensive approach ensures the highest level of scientific integrity and provides the foundational data necessary for confident progression in any research and development endeavor.

References

  • JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). (n.d.).
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • JoVE. (2024). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). Retrieved from [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • NMR Wiki. (2011). 2D HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • anuchen. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

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Comparative

comparing the biological activity of 2-, 3-, and 4-pyridinyl cyclopentanone derivatives

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comparative analysis of 2-, 3-, and 4-pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comparative analysis of 2-, 3-, and 4-pyridinyl cyclopentanone derivatives, focusing on their potential as therapeutic agents. While direct comparative studies on these specific isomers are not abundant in publicly available literature, this guide synthesizes data from research on related pyridine and cyclopentanone-containing compounds to infer structure-activity relationships (SAR) and guide future research.

Introduction: The Significance of Isomeric Position

The position of the nitrogen atom in the pyridine ring is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity. The 2-, 3-, and 4-pyridinyl cyclopentanone derivatives, while structurally similar, exhibit distinct electronic and steric characteristics that influence their interactions with biological targets. Pyridine and its derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties[1][2][3][4]. The cyclopentanone moiety, a common scaffold in natural products and synthetic drugs, also contributes to the biological profile of these compounds, with some derivatives showing significant cytotoxicity against cancer cell lines[5][6][7]. This guide will explore how the interplay between the pyridinyl and cyclopentanone rings, dictated by the isomeric position of the pyridinyl nitrogen, can modulate these activities.

Structural and Electronic Properties of Pyridinyl Isomers

The electronic properties of the pyridine ring are significantly influenced by the position of the nitrogen atom. These differences can affect the molecule's ability to participate in hydrogen bonding, its overall polarity, and its metabolic stability.

IsomerKey Structural and Electronic FeaturesPotential Impact on Biological Activity
2-Pyridinyl Nitrogen is in close proximity to the cyclopentanone linkage. This can lead to intramolecular interactions and potential chelation with metal ions. The nitrogen atom's lone pair is readily available for hydrogen bonding.The proximity of the nitrogen may lead to unique binding modes with target proteins. The potential for chelation could be exploited for specific therapeutic applications.
3-Pyridinyl The nitrogen atom is meta-positioned relative to the cyclopentanone ring. This position has a moderate influence on the electronic distribution of the ring and the substituent.This isomer may exhibit a balanced profile of electronic and steric properties, potentially leading to broader biological activity or improved pharmacokinetic properties.
4-Pyridinyl The nitrogen atom is in the para position, exerting a strong electron-withdrawing effect through resonance. This can influence the reactivity of the cyclopentanone ring.The distinct electronic nature of this isomer could lead to highly specific interactions with biological targets, potentially resulting in higher potency or selectivity for certain enzymes or receptors.

Comparative Analysis of Biological Activities

While direct comparative data for these specific derivatives is limited, we can infer potential differences in their biological activities based on studies of related compounds.

Anticancer Activity

Pyridine derivatives are a well-established class of anticancer agents, with several approved drugs containing this scaffold[8]. The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases[8]. Research on various pyridine-containing molecules has shown that the position of substituents on the pyridine ring can significantly impact their antiproliferative effects[4]. For instance, the presence of specific functional groups and their positions can enhance the cytotoxicity of pyridine derivatives against various cancer cell lines[4].

Cyclopentanone derivatives, particularly those with α,β-unsaturated ketone moieties (cyclopentenones), have also demonstrated potent anticancer activity[7]. This is often due to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues in target proteins[7].

Inferred Comparison:

  • 2-Pyridinyl Cyclopentanone: The close proximity of the pyridinyl nitrogen might facilitate interactions with the active sites of certain kinases, potentially leading to potent inhibitory activity.

  • 3-Pyridinyl Cyclopentanone: Derivatives with this scaffold have been investigated for various therapeutic applications, and their balanced electronic properties may result in a favorable toxicity profile.

  • 4-Pyridinyl Cyclopentanone: The strong electron-withdrawing nature of the 4-pyridinyl group could enhance the electrophilicity of the cyclopentanone ring (if unsaturated), potentially leading to increased reactivity as a Michael acceptor and potent cytotoxicity.

Antibacterial Activity

Oxazolidinone antibiotics, such as linezolid, have demonstrated the importance of nitrogen-containing heterocycles in antibacterial drug design. A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that these compounds exhibit strong antibacterial activity against Gram-positive bacteria[9]. The study highlighted that modifications to the pyridine ring and its substituents were crucial for optimizing antibacterial potency[9].

Inferred Comparison:

The antibacterial activity of pyridinyl cyclopentanone derivatives would likely depend on their ability to penetrate the bacterial cell wall and interact with specific bacterial targets. The polarity and hydrogen bonding capacity, which differ among the isomers, would play a significant role. The 3-pyridinyl isomer, based on related structures, appears to be a promising scaffold for antibacterial agents[9].

Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of 2-, 3-, and 4-pyridinyl cyclopentanone derivatives, a systematic experimental approach is required.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-, 3-, and 4-pyridinyl cyclopentanone derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial dilutions of the pyridinyl cyclopentanone derivatives in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualization of Concepts

G cluster_0 Pyridinyl Cyclopentanone Isomers cluster_1 Biological Screening cluster_2 Data Analysis 2-Pyridinyl 2-Pyridinyl Anticancer Assays Anticancer Assays 2-Pyridinyl->Anticancer Assays Antibacterial Assays Antibacterial Assays 2-Pyridinyl->Antibacterial Assays 3-Pyridinyl 3-Pyridinyl 3-Pyridinyl->Anticancer Assays 3-Pyridinyl->Antibacterial Assays 4-Pyridinyl 4-Pyridinyl 4-Pyridinyl->Anticancer Assays 4-Pyridinyl->Antibacterial Assays IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination MIC Determination MIC Determination Antibacterial Assays->MIC Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis MIC Determination->SAR Analysis

Caption: Experimental workflow for comparing the biological activities of pyridinyl cyclopentanone isomers.

Conclusion and Future Directions

The positional isomerism of the pyridinyl group attached to a cyclopentanone core is expected to have a profound impact on the biological activity of the resulting derivatives. While direct comparative studies are lacking, a systematic investigation of these isomers is warranted based on the known biological profiles of related pyridine and cyclopentanone compounds. Future research should focus on the synthesis and parallel screening of 2-, 3-, and 4-pyridinyl cyclopentanone derivatives in a panel of biological assays to establish clear structure-activity relationships. Such studies will be invaluable for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. (2002). PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Verma, K. K., et al. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.
  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). PubMed.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ScienceDirect.
  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022).
  • Structure Activity Rel
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). MDPI.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). Open Access Library (OALib).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Deriv
  • Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. (2019).
  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). MDPI.
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2022). RSC Publishing.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar.

Sources

Validation

Cross-Validation of Experimental and Computational Data for 2-(Pyridine-4-carbonyl)cyclopentan-1-one: A Comparison Guide for Rational Drug Design

In the landscape of rational drug design, cyclic β -diketones bearing heterocyclic appendages are highly valued for their metal-chelating properties and their ability to act as hydrogen-bond donors/acceptors. 2-(Pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design, cyclic β -diketones bearing heterocyclic appendages are highly valued for their metal-chelating properties and their ability to act as hydrogen-bond donors/acceptors. 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a prime example of such a pharmacophore. Its structural duality—governed by keto-enol tautomerism—dictates its interaction with biological targets, such as metalloenzymes.

As a Senior Application Scientist, I have found that relying solely on either computational predictions or empirical data often leads to blind spots in lead optimization. The dynamic equilibrium of β -diketones is highly sensitive to solvent polarity, temperature, and electronic effects. Therefore, establishing a self-validating cross-validation pipeline between Density Functional Theory (DFT) and experimental spectroscopy (NMR/IR) is critical.

This guide objectively compares the tautomeric behavior and spectroscopic signatures of 2-(Pyridine-4-carbonyl)cyclopentan-1-one against common alternatives, providing a robust framework for researchers to validate computational models with empirical data.

Mechanistic Overview: The Tautomeric Landscape

The core challenge in characterizing 2-(Pyridine-4-carbonyl)cyclopentan-1-one lies in its tautomeric equilibrium. Unlike acyclic β -diketones, the rigid cyclopentanone ring restricts the conformational freedom of the enol forms. The molecule exists primarily in a dynamic equilibrium between the high-energy diketo form and two highly stabilized enol forms (endo-cyclic and exo-cyclic), driven by strong intramolecular hydrogen bonding.

The introduction of the highly electronegative and basic pyridine-4-yl group fundamentally alters the electron density of the enolate system compared to simple aliphatic analogs like 2-acetylcyclopentanone.

Tautomerism Keto Diketo Form (High Energy, Non-Planar) Enol_Endo Endo-cyclic Enol (Intramolecular H-Bond) Keto->Enol_Endo Fast Proton Transfer Enol_Exo Exo-cyclic Enol (Pyridine-Conjugated) Keto->Enol_Exo Fast Proton Transfer Enol_Endo->Enol_Exo Enol-Enol Exchange (Solvent Dependent)

Fig 1: Tautomeric equilibrium pathways of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Comparative Performance Data

To contextualize the behavior of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, we compare it against two benchmark alternatives:

  • 2-Acetylcyclopentanone: The standard aliphatic baseline[1].

  • 2-(Trifluoroacetyl)cyclopentanone: An electron-withdrawing baseline where the CF3​ group heavily biases the equilibrium toward the enol form[2].

Table 1: Tautomeric Equilibrium (Enol Fraction %)

Data represents the percentage of the enol tautomer in aprotic solvent ( CDCl3​ ) at 298 K.

CompoundDFT Predicted Enol % (B3LYP/PCM)Experimental Enol % ( 1 H NMR) ΔE (Keto-Enol) kcal/mol
2-Acetylcyclopentanone 68.5%71.2%+2.1
2-(Trifluoroacetyl)cyclopentanone 98.2%>99%+6.5
2-(Pyridine-4-carbonyl)cyclopentan-1-one 84.1% 86.5% +4.3

Insight: The pyridine ring acts as a moderate electron-withdrawing group via resonance, stabilizing the enol form more effectively than a simple methyl group, but less aggressively than a trifluoromethyl group. The close agreement between DFT (using the Polarizable Continuum Model for CHCl3​ ) and NMR data validates the computational approach[3].

Table 2: Spectroscopic Cross-Validation (DFT vs. Experimental)

DFT Calculations at B3LYP/6-311++G(d,p) level. NMR in CDCl3​ , IR in CHCl3​ solution.

Metric2-Acetylcyclopentanone (Exp / DFT)2-(Pyridine-4-carbonyl)cyclopentan-1-one (Exp / DFT)
1 H NMR: Enol O-H ( δ ppm) 14.2 / 14.515.1 / 15.3
13 C NMR: Enol C-O ( δ ppm) 195.4 / 198.1191.2 / 193.5
FT-IR: C=O Stretch (cm −1 ) 1615 / 16281598 / 1610
FT-IR: O-H Stretch (cm −1 ) 2850-3100 (Broad) / 30502600-2950 (Broad) / 2890

Insight: The enol proton in the pyridine derivative is significantly more deshielded (15.1 ppm) than in the acetyl derivative (14.2 ppm). This indicates a stronger intramolecular hydrogen bond, corroborated by the lower C=O stretching frequency in the IR spectrum (1598 cm −1 ), which signifies a weakened double bond character due to resonance stabilization with the pyridine ring.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following workflows must be executed as a closed-loop system. The computational predictions must be generated prior to experimental unblinding to prevent confirmation bias, and the experimental protocols must include internal calibration standards.

Workflow cluster_comp In Silico Pipeline (DFT) cluster_exp Empirical Pipeline Opt Geometry Optimization B3LYP/6-311++G(d,p) Freq IR Frequencies (Harmonic Oscillator) Opt->Freq NMR_Calc GIAO NMR Shifts (Solvent: PCM) Opt->NMR_Calc CrossVal Statistical Cross-Validation (Linear Regression & RMSD) Freq->CrossVal NMR_Calc->CrossVal Synth Sample Prep (>98% Purity, Anhydrous) IR_Exp FT-IR Spectroscopy (Aprotic Solvent) Synth->IR_Exp NMR_Exp 1H/13C NMR (Variable Temp, TMS Std) Synth->NMR_Exp IR_Exp->CrossVal NMR_Exp->CrossVal

Fig 2: Closed-loop cross-validation workflow integrating DFT and empirical spectroscopy.

Protocol A: Computational Prediction (DFT)

Causality: We utilize the B3LYP functional with the 6-311++G(d,p) basis set because the diffuse functions ("++") are strictly required to accurately model the electron density of the intramolecular hydrogen bond in the enol tautomer[4].

  • Conformational Search: Generate all possible rotamers for the diketo, endo-enol, and exo-enol forms using Molecular Mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize the lowest-energy conformers using B3LYP/6-311++G(d,p) in Gaussian. Apply the Polarizable Continuum Model (PCM) specifying chloroform as the solvent.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries to ensure no imaginary frequencies exist (confirming a true local minimum) and to extract the unscaled IR spectra. Apply a scaling factor of 0.961 to account for anharmonicity.

  • NMR Prediction: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic magnetic shielding tensors. Subtract these from the calculated shielding tensor of TMS (optimized at the exact same level of theory) to derive predicted chemical shifts ( δ ).

Protocol B: Experimental Validation

Causality: Water heavily disrupts intramolecular hydrogen bonding by acting as a competing H-bond donor/acceptor. Therefore, rigorous exclusion of moisture is required to observe the true intrinsic tautomeric equilibrium.

  • Sample Preparation: Dissolve 15 mg of highly purified (>98%) 2-(Pyridine-4-carbonyl)cyclopentan-1-one in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition: Acquire 1 H NMR spectra at 298 K using a 500 MHz or higher spectrometer. Ensure a long relaxation delay ( D1≥5 seconds) to allow for accurate integration of the highly deshielded enol proton (~15.1 ppm) versus the diketo α -protons.

  • IR Acquisition: Prepare a 0.1 M solution in anhydrous CHCl3​ . Acquire the FT-IR spectrum using a liquid cell with NaCl windows. Focus on the 1500–1750 cm −1 region to deconvolute the overlapping C=O and C=C stretching bands of the enol form.

  • Data Correlation: Calculate the Root Mean Square Deviation (RMSD) between the GIAO-predicted NMR shifts and the experimental shifts. An RMSD of <0.3 ppm for 1 H and <3.0 ppm for 13 C validates the computational model's accuracy for this specific scaffold.

Expert Insights: Causality and Field Experience

Why go through the trouble of this rigorous cross-validation? In my experience developing heterocyclic lead compounds, the pyridine nitrogen introduces a critical variable: intermolecular interactions .

While DFT models the molecule in a continuous dielectric medium (PCM), it often fails to account for explicit intermolecular hydrogen bonding if protic solvents or moisture are present. The pyridine nitrogen in 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a strong hydrogen bond acceptor. If experimental NMR data in CDCl3​ suddenly deviates from DFT predictions (e.g., the enol proton shifts upfield or broadens significantly), it is a diagnostic indicator of trace water in the NMR tube bridging the pyridine nitrogen of one molecule to the carbonyl of another.

By utilizing both IR (which captures instantaneous molecular snapshots on the 10−13 s timescale) and NMR (which provides time-averaged signals on the 10−3 s timescale), we create a self-validating system. If the IR spectrum shows a sharp enol C=O stretch but the NMR shows a broadened enol O-H peak, we immediately know that rapid intermolecular proton exchange is occurring, likely catalyzed by impurities, rather than a failure of the DFT model itself. This level of mechanistic understanding prevents researchers from discarding highly accurate computational models due to easily correctable experimental artifacts.

References

  • Glazunov, V. P., et al. "Manifestation of enol–enol tautomerism in IR spectra of 2-acetylcyclopentanone-d1." Journal of Applied Spectroscopy 78.4 (2011): 489-500.

  • Siskos, M. G., et al. "DFT calculations of O–H⋯O 1H NMR chemical shifts in investigating enol-enol tautomeric equilibria: Probing the impacts of intramolecular hydrogen bonding vs stereoelectronic interactions." Tetrahedron (2020). [1]

  • BenchChem Technical Support Team. "The Trifluoromethyl Group's Decisive Role: A DFT-Based Comparison of the Keto-Enol Tautomerism of 2-(Trifluoroacetyl)cyclopentanone." (2025).[2]

  • Eshaghi Malekshah, R., et al. "Crystal structure, molecular docking, and biological activity of the zinc complexes with 2-thenoyltrifluoroacetone and N-donor heterocyclic ligands." Journal of Molecular Structure 1150 (2017): 155-165. [4]

Sources

Comparative

comparative study of the reactivity of cyclopentanone versus cyclohexanone in acylation reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, the subtle yet significant differences in the reactivity of cyclic ketones are of paramount i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the subtle yet significant differences in the reactivity of cyclic ketones are of paramount importance for the strategic design and synthesis of a wide range of molecules, including vital pharmaceutical compounds.[1] This guide provides an in-depth comparative analysis of the acylation reactivity of two fundamental building blocks: cyclopentanone and cyclohexanone. By examining the underlying principles of ring strain, conformational flexibility, and enolate stability, supported by experimental data, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.

At a Glance: Key Reactivity Differences

FeatureCyclopentanoneCyclohexanone
Ring Strain Higher I-strain due to near-planar conformation.Lower strain in the stable chair conformation.
Enolate Formation (Kinetic) Faster due to higher acidity of α-protons.[1]Slower relative to cyclopentanone.
Enolate Formation (Thermodynamic) Less stable enolate.More stable enolate.
Acylation Product Primarily C-acylation.Primarily C-acylation.
Susceptibility to Side Reactions Prone to self-condensation.Less prone to self-condensation than cyclopentanone.

Theoretical Underpinnings of Reactivity

The divergent reactivity of cyclopentanone and cyclohexanone in acylation reactions can be attributed to a combination of electronic and steric factors rooted in their distinct cyclic structures.

The Role of Ring Strain and I-Strain

The concept of "I-strain" (internal strain) is crucial for understanding the reactivity of cyclic compounds. It refers to the change in ring strain when the hybridization of a ring atom changes.

  • Cyclopentanone: The five-membered ring of cyclopentanone exists in a conformation that is close to planar, resulting in significant torsional strain from eclipsing interactions. The sp² hybridized carbonyl carbon has bond angles of approximately 120°, which alleviates some of this strain. During acylation, the formation of a tetrahedral intermediate (sp³ hybridized, ideal bond angle ~109.5°) increases the ring strain. This inherent strain makes the carbonyl carbon of cyclopentanone less electrophilic compared to its six-membered counterpart.

  • Cyclohexanone: In its stable chair conformation, cyclohexanone is nearly free of angle and torsional strain. The sp² hybridized carbonyl group introduces some torsional strain. Upon nucleophilic attack at the carbonyl carbon and subsequent rehybridization to sp³, the resulting tetrahedral intermediate can adopt a stable chair conformation, relieving the torsional strain present in the starting ketone.[2] This relief of strain contributes to the generally higher reactivity of cyclohexanone's carbonyl group towards nucleophiles.[2]

Enolate Formation: A Tale of Two Rings

Acylation of ketones typically proceeds through the formation of an enolate intermediate. The ease of formation and the stability of this enolate are key determinants of the overall reaction rate and outcome.

  • Kinetic Acidity: Cyclopentanone exhibits higher kinetic acidity of its α-protons.[1] The C-H bonds at the α-position have greater s-character due to the ring's geometry, making these protons more acidic and leading to a faster rate of enolization under kinetic control.[1][3]

  • Thermodynamic Stability: While cyclopentanone forms its enolate faster, the resulting enolate is less stable than that of cyclohexanone. The endocyclic double bond in the cyclohexanone enolate is more stable, leading to a higher proportion of the enol tautomer at equilibrium for cyclohexanone compared to cyclopentanone.[1][4] Some studies have shown that cyclohexanone solutions contain more enol than cyclopentanone solutions.[4]

The interplay between kinetic and thermodynamic factors can be exploited to control the regioselectivity of acylation in substituted cyclic ketones.

Experimental Comparison of Acylation Reactions

To provide a practical understanding of the reactivity differences, this section outlines a comparative experimental workflow for the acylation of cyclopentanone and cyclohexanone. A common and effective method for ketone acylation is the Stork enamine acylation, which enhances the nucleophilicity of the α-carbon.[5]

Experimental Workflow: Stork Enamine Acylation

This workflow outlines the key steps for comparing the acylation of cyclopentanone and cyclohexanone.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis start Cyclic Ketone (Cyclopentanone or Cyclohexanone) process1 process1 start->process1 + reagent1 Secondary Amine (e.g., Pyrrolidine) reagent1->process1 catalyst Acid Catalyst (e.g., p-TsOH) process2 process2 catalyst->process2 solvent Toluene solvent->process2 dean_stark Dean-Stark Apparatus (Water Removal) enamine Enamine Intermediate dean_stark->enamine acylated_enamine Acylated Enamine Intermediate process3 process3 enamine->process3 + process1->process2 + Catalyst, Solvent process2->dean_stark Reflux acylating_agent Acylating Agent (e.g., Acetyl Chloride) acylating_agent->process3 product β-Diketone Product process4 process4 acylated_enamine->process4 + process3->acylated_enamine Stir at RT hydrolysis Aqueous Acid (e.g., HCl) hydrolysis->process4 process4->product Workup

Caption: Stork Enamine Acylation Workflow.

Detailed Experimental Protocols

Protocol 1: Enamine Formation [5]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the cyclic ketone (1 equivalent), a secondary amine such as pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.[5]

  • Heat the mixture to reflux, continuously removing the water formed during the reaction via the Dean-Stark trap.[5]

  • Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water is collected, cool the reaction mixture to room temperature. The resulting solution contains the enamine intermediate.

Rationale: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the formation of the enamine by removing the water byproduct.[5] Toluene is a suitable solvent as it forms an azeotrope with water.

Protocol 2: Acylation [5]

  • To the solution of the enamine from Step 1, add the acylating agent, such as acetyl chloride (1 equivalent), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5]

Rationale: The dropwise addition of the acylating agent at a low temperature helps to control the exothermic reaction and minimize potential side reactions.

Protocol 3: Hydrolysis [5]

  • Upon completion of the acylation, add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture.

  • Stir vigorously until the hydrolysis of the iminium salt is complete (monitored by TLC) to yield the β-diketone product.[5]

  • Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Rationale: The acidic workup is necessary to hydrolyze the intermediate iminium salt to the final β-diketone product.

Expected Observations and Data Comparison
ParameterCyclopentanone AcylationCyclohexanone Acylation
Rate of Enamine Formation Generally faster due to higher kinetic acidity of α-protons.[1]Generally slower.
Reaction Yield Moderate to good yields can be achieved.Typically good to excellent yields.
Purity of Crude Product May contain byproducts from self-condensation.Generally cleaner reaction with fewer byproducts.
Spectroscopic Data (¹H NMR) Characteristic peaks for the β-diketone structure.Characteristic peaks for the β-diketone structure, with potential for more complex splitting patterns due to the chair conformation.

Mechanistic Insights into Acylation

The acylation of cyclic ketones can proceed through two main pathways: C-acylation and O-acylation. The preferred pathway is influenced by the nature of the enolate, the acylating agent, and the reaction conditions.

G cluster_0 cluster_1 cluster_2 Ketone Cyclic Ketone Enolate Enolate Ketone->Enolate Base C_Acylation C-Acylation (Kinetic Product) Enolate->C_Acylation Acylating Agent O_Acylation O-Acylation (Thermodynamic Product) Enolate->O_Acylation Acylating Agent Beta_Diketone β-Diketone C_Acylation->Beta_Diketone Enol_Ester Enol Ester O_Acylation->Enol_Ester

Caption: C- vs. O-Acylation Pathways.

In the case of acylation with acyl halides or anhydrides, C-acylation is generally the favored pathway for both cyclopentanone and cyclohexanone, leading to the formation of β-diketones. The reaction of ketone enolates with imidazolides, for instance, typically favors C-acylation.[6]

Conclusion

The comparative study of cyclopentanone and cyclohexanone reactivity in acylation reactions reveals a nuanced interplay of structural and electronic factors. While cyclopentanone exhibits faster enolate formation due to the higher acidity of its α-protons, the greater thermodynamic stability of the cyclohexanone enolate and the relief of torsional strain upon reaction often lead to higher yields and cleaner reactions for cyclohexanone. Understanding these fundamental differences is crucial for synthetic chemists to effectively select substrates and optimize reaction conditions for the efficient synthesis of target molecules. This knowledge is particularly valuable in the field of drug development, where the precise control of chemical reactions is paramount.

References

  • A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives - Benchchem.
  • Preventing side reactions of the ketone group during acylation with 2-(2-Oxocyclohexyl)acetyl chloride - Benchchem.
  • Application Notes and Protocols: Synthesis of 2-Acetylcyclohexanone via Stork Enamine Acylation - Benchchem.
  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone - SciSpace.
  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones - ACS.
  • The O-Acylation of Ketone Enolates by Allyl 1H-Imidazole-1-carboxylate Mediated with Boron Trifluoride EtherateA Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone? - Quora. Available at: [Link]

Sources

Validation

A Comparative Guide to Analyzing the n→π* Interaction Between Pyridine and Ketone Moieties

For Researchers, Scientists, and Drug Development Professionals The n→π* interaction, a subtle yet influential non-covalent force, is increasingly recognized for its critical role in dictating molecular conformation and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The n→π* interaction, a subtle yet influential non-covalent force, is increasingly recognized for its critical role in dictating molecular conformation and function in both chemical and biological systems.[1][2][3][4] This interaction involves the donation of electron density from a non-bonding lone pair (n) of a donor atom into the anti-bonding π* orbital of a nearby acceptor group.[3][4] The interaction between the nitrogen lone pair of a pyridine ring and the carbonyl π* orbital of a ketone serves as a classic and important model system. Understanding how to characterize this force is paramount for fields ranging from medicinal chemistry to materials science.

This guide provides a comparative analysis of the primary experimental and computational methodologies used to probe the pyridine-ketone n→π* interaction. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to its study.

The Physical Nature of the Pyridine-Ketone n→π* Interaction

The defining characteristic of this interaction is the specific geometry required for effective orbital overlap. The nitrogen atom of the pyridine ring approaches the carbonyl carbon of the ketone from above or below the plane of the carbonyl group. This trajectory, often referred to as the Bürgi-Dunitz trajectory, describes the path of a nucleophile attacking a carbonyl center and is optimal for the overlap between the nitrogen's n orbital and the carbonyl's π* orbital.[5][6] Key geometric signatures include:

  • Short Contact Distance: The distance between the pyridine nitrogen and the ketone's carbonyl carbon (N···C) is typically shorter than the sum of their van der Waals radii (~3.25 Å).[7]

  • Specific Angle of Approach: The angle of approach (∠N···C=O) is ideally around 107° (±10°), maximizing orbital overlap.[7]

  • Pyramidalization: The acceptor carbonyl group may exhibit slight pyramidalization, a distortion from planarity, as a consequence of the interaction.[7]

These geometric parameters are the foundational evidence for the presence of an n→π* interaction.

G cluster_pyridine Pyridine (Donor) cluster_ketone Ketone (Acceptor) Py_N N Py_C1 C n_orbital n (Lone Pair) K_C C Py_C2 C Py_C3 C Py_C4 C Py_C5 C pi_star_orbital π* Orbital n_orbital->pi_star_orbital n→π* Interaction (Electron Donation) K_O O K_C->K_O C=O

Figure 1: Orbital overlap in the n→π* interaction between pyridine and a ketone.

Comparative Analysis of Characterization Techniques

Both experimental spectroscopy and theoretical computations are essential for a full picture of the n→π* interaction. Each method offers unique insights, and their synergistic use provides the most compelling evidence.

TechniquePrincipleKey ObservableStrengthsLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise N···C distance and ∠N···C=O angleProvides direct, unambiguous geometric evidence ("gold standard").Requires a suitable single crystal; solution-phase behavior may differ.
Microwave Spectroscopy Rotational transitions of molecules in the gas phaseRotational constants, which yield precise molecular geometry.Extremely high precision for gas-phase structures; confirms geometry.[5][6]Limited to the gas phase; complex spectra can be challenging to analyze.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldChanges in chemical shifts (Δδ) of ¹³C (carbonyl) and ¹⁵N (pyridine).Sensitive to the electronic environment in solution; can titrate to find binding strength.Effects can be small and influenced by solvent and other interactions.
IR Spectroscopy Vibrational transitions of bondsRedshift (lowering) of the C=O stretching frequency (ν_C=O).Widely accessible; directly probes the bond strength of the acceptor group.Shifts are often small and can be masked by other effects.
UV-Vis Spectroscopy Electronic transitionsBlueshift (increase in energy) of the ketone's n→π* transition.Directly probes the electronic orbitals involved in the interaction.Broad peaks and solvent effects can complicate interpretation.
Computational Chemistry Solving the Schrödinger equation (approx.)Interaction energies, optimized geometries, orbital analysis (NBO).Provides detailed energetic and electronic data; can model systems difficult to study experimentally.[8]Accuracy is highly dependent on the chosen level of theory and basis set.

Experimental Protocols & Insights

The choice of experiment depends on the available instrumentation and the specific questions being asked. Here are validated protocols for key solution-phase techniques.

Protocol 1: NMR Titration to Quantify Interaction Strength

This protocol aims to observe the change in the carbonyl ¹³C chemical shift of a ketone upon the addition of pyridine. This change reflects the perturbation of the carbonyl's electronic environment due to electron donation from the pyridine nitrogen.

Rationale: The n→π* interaction increases electron density in the carbonyl's π* orbital, leading to a slight deshielding effect on the carbonyl carbon nucleus and a downfield shift in the ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the ketone (e.g., 0.1 M acetone) in a non-polar, aprotic solvent (e.g., CCl₄ or cyclohexane-d₁₂) to minimize competing solvent interactions. Prepare a high-concentration stock solution of pyridine in the same solvent.

  • Initial Spectrum: Acquire a high-resolution ¹³C NMR spectrum of the ketone solution. Note the precise chemical shift of the carbonyl carbon.

  • Titration: Add small, precise aliquots of the pyridine stock solution to the ketone solution.

  • Data Acquisition: Acquire a ¹³C NMR spectrum after each addition of pyridine, ensuring the temperature is kept constant.

  • Analysis: Plot the change in the carbonyl carbon's chemical shift (Δδ) as a function of the molar ratio of pyridine to ketone. The data can be fitted to a binding isotherm to estimate the association constant (Kₐ).

Self-Validation: The experiment should include a control titration with a non-interacting molecule of similar size/polarity to pyridine to ensure the observed shifts are not due to simple solvent effects.

Protocol 2: IR Spectroscopy to Probe Carbonyl Bond Weakening

This method measures the shift in the carbonyl stretching frequency, which is a direct reporter on the C=O bond order.

Rationale: The donation of electron density into the π* anti-bonding orbital of the carbonyl group weakens the C=O bond. This weakening results in a lower vibrational frequency (a redshift).

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the ketone (e.g., ~0.05 M) in a suitable IR-transparent solvent (e.g., CCl₄) with varying concentrations of pyridine (from 0 M to several molar equivalents).

  • Spectrum Acquisition: Using an FT-IR spectrometer, acquire spectra for each solution in a matched pair of liquid cells to subtract the solvent background accurately.

  • Peak Analysis: Identify the C=O stretching peak (typically 1700-1750 cm⁻¹). Carefully determine the peak maximum for each concentration of pyridine.

  • Interpretation: A systematic shift to a lower wavenumber (redshift) with increasing pyridine concentration is strong evidence for the n→π* interaction.[9]

Computational Workflow & Analysis

Computational chemistry provides indispensable support for experimental findings, offering insights into the energetics and electronic nature of the interaction that are otherwise inaccessible.[4][8]

G A 1. Model Building Construct Pyridine-Ketone Complex B 2. Geometry Optimization Find lowest energy structure (e.g., DFT with dispersion correction) A->B C 3. Frequency Calculation Confirm true minimum (no imaginary frequencies) Predict IR spectral shifts B->C D 4. Single Point Energy Calculate accurate interaction energy (e.g., CCSD(T)) B->D Use optimized geometry E 5. Orbital Analysis (NBO) Quantify n→π* charge transfer energy (E(2)) Visualize donor-acceptor orbitals B->E Use optimized geometry F 6. Data Interpretation Compare calculated geometry, ΔE, and Δν(C=O) with experimental results C->F D->F E->F

Figure 2: A typical computational workflow for analyzing the n→π* interaction.

A crucial step in this workflow is the Natural Bond Orbital (NBO) analysis.[8] NBO theory partitions the complex molecular wavefunction into localized, chemically intuitive orbitals (bonds, lone pairs). It can then calculate the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor orbital (the pyridine 'n') to an empty acceptor orbital (the ketone 'π*'). An E(2) value greater than ~0.5 kcal/mol for this specific interaction is a strong theoretical confirmation. For pyridine-aldehyde complexes, this value can be significantly higher, indicating a substantial interaction.[7]

Synthesizing the Evidence

The study of the pyridine-ketone system provides a crucial framework for understanding more complex biological structures where n→π* interactions are now understood to be vital for protein stability and folding.[3][4][10] By mastering these comparative analytical techniques, researchers can better predict and engineer molecular behavior, accelerating discovery in drug development and materials science.

References

  • Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine∙∙∙acetone and pyridine∙∙∙2-butanone. Physical Chemistry Chemical Physics, Royal Society of Chemistry. [Link]

  • Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. ResearchGate. [Link]

  • The n → π* interaction: a rapidly emerging non-covalent interaction. ResearchGate. [Link]

  • The n → π* interaction: a rapidly emerging non-covalent interaction. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • The n→π* Interaction. Accounts of Chemical Research, PubMed, National Institutes of Health. [Link]

  • The n→π* Interaction. Accounts of Chemical Research, ACS Publications. [Link]

  • The n→π* Interaction. Accounts of Chemical Research, PMC, National Institutes of Health. [Link]

  • Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Probing Substituents Effect on n → π* Interactions in Organic Nitrile–Pyridine Complexes: A Quantum Chemical Study. ResearchGate. [Link]

  • Modulation of n → π* Interaction in the Complexes of p-Substituted Pyridines with Aldehydes: A Theoretical Study. IISER Pune DR-IISER. [Link]

  • Natural Bond Orbital (NBO) Analysis. University of Regensburg. [Link]

  • 5.2. Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

  • Rotational Characterization of an n → π* Interaction in a Pyridine–Formaldehyde Adduct. The Journal of Physical Chemistry Letters, ACS Publications. [Link]

  • Natural bond orbital analysis of molecular interactions: Theoretical studies of binary... AIP Publishing. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

Introduction 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of a variety of biologically active compounds and novel materials. Its unique str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Pyridine-4-carbonyl)cyclopentan-1-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of a variety of biologically active compounds and novel materials. Its unique structure, featuring a β-diketone moiety constrained within a cyclopentane ring and appended with a pyridine ring, makes it an attractive scaffold for drug discovery and development. The pyridine nitrogen offers a site for hydrogen bonding and salt formation, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategies Overview

The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a 1,3-dicarbonyl compound, can be strategically approached from two primary perspectives, both of which are fundamental transformations in organic chemistry:

  • Route 1: Crossed Claisen Condensation. This classical carbon-carbon bond-forming reaction involves the condensation of a ketone with an ester in the presence of a strong base. For our target molecule, this translates to the reaction of cyclopentanone with an ester of isonicotinic acid.

  • Route 2: Acylation of a Pre-formed Enolate. This method involves the generation of a cyclopentanone enolate, which then acts as a nucleophile to attack an activated derivative of isonicotinic acid, such as an acyl chloride or a 1-acylbenzotriazole.

This guide will delve into the specifics of each route, providing a comprehensive comparison to aid in the selection of the most suitable method for a given research objective.

Route 1: Crossed Claisen Condensation

The crossed Claisen condensation is a powerful tool for the synthesis of β-diketones.[1][2][3][4] In this approach, cyclopentanone acts as the enolizable ketone, and an ester of isonicotinic acid (e.g., ethyl isonicotinate) serves as the acylating agent. A strong base is required to deprotonate the α-carbon of cyclopentanone, generating an enolate that subsequently attacks the ester carbonyl.

Reaction Mechanism

The mechanism of the crossed Claisen condensation proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclopentanone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The cyclopentanone enolate attacks the electrophilic carbonyl carbon of the ethyl isonicotinate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide leaving group to form the desired β-diketone.

  • Deprotonation of the Product: The product, a β-diketone, is more acidic than the starting ketone and is deprotonated by the base. This final, irreversible deprotonation drives the reaction to completion.

  • Protonation: An acidic workup is required to protonate the enolate of the final product to yield 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Intermediate Formation cluster_3 Step 4 & 5: Elimination & Deprotonation cluster_4 Step 6: Protonation Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Base NaOEt EthylIsonicotinate Ethyl Isonicotinate Enolate->EthylIsonicotinate Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Product 2-(Pyridine-4-carbonyl) cyclopentan-1-one Tetrahedral_Intermediate->Product Elimination of EtO- Product_Enolate Product Enolate Final_Product Final Product Product_Enolate->Final_Product Acidic Workup (H3O+) Product->Product_Enolate Deprotonation

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol (Analogous Procedure)

The following protocol is adapted from established procedures for crossed Claisen condensations between ketones and esters.[5]

Materials:

  • Cyclopentanone

  • Ethyl isonicotinate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Addition of Reactants: To this suspension, add a solution of cyclopentanone (1.0 equivalent) and ethyl isonicotinate (1.2 equivalents) in anhydrous toluene dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl until the solution is acidic (pH ~ 5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Route 2: Acylation of a Pre-formed Enolate with a 1-Acylbenzotriazole

This route offers an alternative approach by first generating the enolate of cyclopentanone and then reacting it with a stable and efficient acylating agent, 1-(pyridine-4-carbonyl)benzotriazole. 1-Acylbenzotriazoles are known to be excellent C-acylating reagents, often providing better yields and cleaner reactions compared to acyl chlorides, especially with enolizable substrates where O-acylation can be a competing side reaction.[6]

Reaction Mechanism

The mechanism for this route can be broken down into two main stages:

  • Preparation of the Acylating Agent: Isonicotinic acid is reacted with benzotriazole in the presence of a coupling agent like thionyl chloride to form 1-(pyridine-4-carbonyl)benzotriazole.

  • Acylation Reaction:

    • Enolate Formation: Cyclopentanone is deprotonated with a strong, non-nucleophilic base such as sodium hydride (NaH) to form the sodium enolate.

    • C-Acylation: The cyclopentanone enolate attacks the carbonyl carbon of the 1-(pyridine-4-carbonyl)benzotriazole.

    • Elimination: The benzotriazole anion acts as an excellent leaving group, leading to the formation of the desired β-diketone.

Acylation_Route cluster_1 Part A: Preparation of Acylating Agent cluster_2 Part B: Acylation Isonicotinic_Acid Isonicotinic Acid Acyl_Bt 1-(Pyridine-4-carbonyl) benzotriazole Isonicotinic_Acid->Acyl_Bt Activation SOCl2 SOCl₂ Benzotriazole Benzotriazole Product 2-(Pyridine-4-carbonyl) cyclopentan-1-one Acyl_Bt->Product C-Acylation Cyclopentanone_Enolate Cyclopentanone Enolate (from NaH)

Caption: Overview of the Acylation Route.

Experimental Protocol (Analogous Procedure)

This protocol is based on the C-acylation of β-dicarbonyl compounds using 1-acylbenzotriazoles.[6]

Part A: Synthesis of 1-(Pyridine-4-carbonyl)benzotriazole

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Benzotriazole

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A mixture of isonicotinic acid (1.0 equivalent) and thionyl chloride (1.2 equivalents) in anhydrous DCM is stirred at reflux for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The resulting crude isonicotinoyl chloride is dissolved in anhydrous DCM and added dropwise to a solution of benzotriazole (1.0 equivalent) and triethylamine (1.1 equivalents) in DCM at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is washed with water and brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield 1-(pyridine-4-carbonyl)benzotriazole, which can be purified by recrystallization.

Part B: Acylation of Cyclopentanone

Materials:

  • Cyclopentanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-(Pyridine-4-carbonyl)benzotriazole

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Enolate Formation: To a stirred suspension of sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) in anhydrous THF, a solution of cyclopentanone (1.0 equivalent) in THF is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is then stirred at room temperature for 1 hour.

  • Acylation: A solution of 1-(pyridine-4-carbonyl)benzotriazole (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is carefully quenched with 1M HCl at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Comparative Analysis

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Acylation with 1-Acylbenzotriazole
Starting Materials Cyclopentanone, Ethyl isonicotinateCyclopentanone, Isonicotinic acid, Benzotriazole
Key Reagents Sodium ethoxideSodium hydride, Thionyl chloride, Triethylamine
Number of Steps One-pot synthesisTwo-step synthesis (preparation of acylating agent)
Reaction Conditions Refluxing temperature (e.g., in toluene)Room temperature for acylation, reflux for acylating agent prep.
Potential Byproducts Self-condensation of cyclopentanone, O-acylationPotential for O-acylation (though less likely)
Yield Moderate to good (highly dependent on conditions)Generally good to high yields reported for similar acylations[6]
Scalability Generally scalable, but may require careful control of stoichiometry and reaction conditions.Scalable, with the intermediate acylating agent being a stable solid.
Safety Considerations Sodium ethoxide is moisture-sensitive and corrosive.Sodium hydride is highly flammable and reactive with water. Thionyl chloride is corrosive and toxic.

Conclusion

Both the crossed Claisen condensation and the acylation of a pre-formed enolate represent viable and robust strategies for the synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

Route 1 (Crossed Claisen Condensation) is a more direct, one-pot approach. However, its success is highly dependent on carefully controlled reaction conditions to minimize the self-condensation of cyclopentanone. The use of a strong base like sodium ethoxide is standard for this transformation.

Route 2 (Acylation with 1-Acylbenzotriazole) , while being a two-step process, offers the advantage of using a stable, crystalline acylating agent, which can lead to cleaner reactions and potentially higher overall yields. The use of a non-nucleophilic base like sodium hydride for enolate formation can also be advantageous.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of reagents, and the importance of maximizing yield and purity in a single operation. For exploratory work, the one-pot Claisen condensation may be more appealing due to its directness. For larger-scale synthesis where yield and purity are paramount, the two-step acylation route may be the preferred method.

References

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. (2026). ResearchGate. Retrieved from [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopentanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate. Retrieved from [Link]

  • US5672763A - Process for the preparation of 2-substituted cyclopentanones. Google Patents.
  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • US5081309A - Preparation of 2-alkylcyclopentanones. Google Patents.
  • US4359586A - Synthesis 2-alkyl cyclopentenolones. Google Patents.
  • Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. (2003). PubMed. Retrieved from [Link]

  • Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. Retrieved from [Link]

  • Synthesis of Chiral Cyclopentenones. (2016). ACS Publications. Retrieved from [Link]

  • cyclopentanone. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 1,3-diketones. Organic Chemistry Portal. Retrieved from [Link]

  • US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS. Google Patents.
  • Recent advances in the synthesis of 2-cyclopentenones. ResearchGate. Retrieved from [Link]

  • Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. (2021). ACS Publications. Retrieved from [Link]

  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. (2021). ScienceDirect. Retrieved from [Link]

  • Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. (2004). ACS Publications. Retrieved from [Link]

  • In the mixed Claisen reaction of... Vaia. Retrieved from [Link]

  • Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. PMC. Retrieved from [Link]

  • Claisen condensation. Retrieved from [Link]

  • The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. (2025). MDPI. Retrieved from [Link]

  • Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. (2018). Organic Syntheses. Retrieved from [Link]

  • The Claisen Condensation. Retrieved from [Link]

  • Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. Retrieved from [Link]

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Validation

A Comparative Guide to Stereoselective Reactions of 2-(Pyridine-4-carbonyl)cyclopentan-1-one for Pharmaceutical Synthesis

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern medicinal chemistry. The biological activity of a chiral molecule is intrinsically linked...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern medicinal chemistry. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. This guide provides an in-depth technical comparison of methodologies for achieving high stereoselectivity in reactions involving 2-(pyridine-4-carbonyl)cyclopentan-1-one, a versatile scaffold for the synthesis of novel therapeutics. By leveraging established principles of asymmetric catalysis and substrate control, this document offers field-proven insights and actionable protocols to guide your synthetic strategy.

The Strategic Importance of Stereocontrol

The 2-(pyridine-4-carbonyl)cyclopentan-1-one core presents multiple opportunities for the introduction of chiral centers. The two carbonyl groups are prochiral, and the adjacent methylene positions can be functionalized to create additional stereocenters. The pyridine-4-yl moiety offers a handle for potential catalyst coordination, which can be exploited to influence the stereochemical outcome of reactions. Achieving control over the relative and absolute stereochemistry of these centers is paramount for elucidating structure-activity relationships (SAR) and developing potent, selective drug candidates.

This guide will focus on two primary classes of stereoselective transformations: asymmetric reduction of the ketone functionalities and stereoselective alkylation of the cyclopentanone enolate . We will compare different catalytic systems, analyze the factors governing stereoselectivity, and provide detailed experimental protocols.

I. Asymmetric Reduction of Carbonyl Groups: A Comparative Analysis

The reduction of one or both carbonyl groups in 2-(pyridine-4-carbonyl)cyclopentan-1-one can generate up to two new stereocenters, leading to four possible stereoisomers. The choice of reducing agent and catalyst is critical in selectively accessing a single desired isomer.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones.[1][2] For pyridyl ketones, transition metal complexes of ruthenium, rhodium, and iridium with chiral phosphine ligands have demonstrated exceptional performance.[3][4] The nitrogen atom of the pyridine ring can play a crucial role in coordinating to the metal center, thereby influencing the stereochemical outcome.

dot

Asymmetric_Hydrogenation_Workflow Substrate 2-(Pyridine-4-carbonyl)cyclopentan-1-one Reaction_Vessel High-Pressure Reactor (e.g., 8-50 bar H2) Room Temp to 50°C Substrate->Reaction_Vessel Catalyst_Precursor [Rh(COD)Binapine]BF4 or [Ir(COD)Cl]2 + Chiral Ligand Catalyst_Precursor->Reaction_Vessel H2_Source H2 (gas) H2_Source->Reaction_Vessel Solvent_Base Solvent (e.g., MeOH, CH2Cl2) Base (e.g., t-BuOK) Solvent_Base->Reaction_Vessel Product Chiral Hydroxy-ketone or Diol Reaction_Vessel->Product High ee/dr caption Workflow for Asymmetric Hydrogenation

Caption: A general workflow for the asymmetric hydrogenation of the target molecule.

Comparative Data for Asymmetric Hydrogenation of Pyridyl Ketones:

While specific data for 2-(pyridine-4-carbonyl)cyclopentan-1-one is not extensively reported, we can extrapolate from studies on analogous 2- and 4-acetylpyridines.

Catalyst SystemSubstrate TypeSolventH₂ Pressure (bar)Temp (°C)ee (%)Reference
[Rh(COD)Binapine]BF₄2-AcetylpyridineCH₂Cl₂8RT>99[2]
[Ir(COD)Cl]₂ / (S)-MeO-BiPhep / I₂Substituted PyridinesNot specifiedNot specifiedNot specifiedup to 97[5]
RuCl₂(R)-xylBINAP₂ / (R)-DAIPENAlkyl-pyridyl ketonesNot specifiedNot specifiedNot specifiedHigh[1]
Chiral Oxazaborolidine / BH₃General KetonesTHFN/A0 to RTup to 98[6]

Expertise & Experience in Catalyst Selection:

  • Rhodium-based catalysts , such as those with BINAPine ligands, have shown exceptional enantioselectivity for a broad range of 2-pyridyl ketones, often exceeding 99% ee.[2] The coordination of the pyridine nitrogen to the rhodium center is believed to be a key factor in achieving high stereocontrol. For our target molecule, a similar high level of enantioselectivity is anticipated for the reduction of the pyridyl ketone.

  • Iridium-based catalysts are also highly effective, particularly for the hydrogenation of pyridinium salts, offering a route to chiral piperidines.[5] For the neutral pyridine substrate, iridium catalysts with ligands like MeO-BiPhep are excellent candidates.

  • Ruthenium catalysts , especially those developed by Noyori, are workhorses in asymmetric hydrogenation. However, their effectiveness with pyridyl ketones can sometimes be substrate-dependent, with ortho-substituted aryl-pyridyl ketones often giving the best results.[1]

  • Corey-Bakshi-Shibata (CBS) Reduction: For a metal-free alternative, the CBS reduction using a chiral oxazaborolidine catalyst and a borane source offers excellent enantioselectivity for a wide range of ketones.[6] This method avoids potential issues with metal contamination in the final product, a significant consideration in pharmaceutical manufacturing.

Trustworthiness: A Self-Validating Protocol for Asymmetric Hydrogenation

A robust protocol must include in-process controls to validate the stereochemical outcome.

Experimental Protocol: Asymmetric Hydrogenation using a Rhodium Catalyst

  • Catalyst Pre-formation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (e.g., (R)-BINAPine, 1.1 mol%) in degassed, anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a high-pressure autoclave, add 2-(pyridine-4-carbonyl)cyclopentan-1-one (1 mmol) and the pre-formed catalyst solution.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas (3 times), and then pressurize to 8 bar. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

II. Stereoselective Alkylation of the Cyclopentanone Enolate

Creating a stereocenter at the C-2 or C-5 position of the cyclopentanone ring via alkylation requires precise control over enolate formation and the subsequent electrophilic quench. The stereochemical outcome will be influenced by the facial selectivity of the enolate and the approach of the electrophile.

dot

Enolate_Alkylation_Stereocontrol cluster_enolate_formation Enolate Formation cluster_alkylation Diastereoselective Alkylation Ketone Chiral Hydroxy-Ketone (from asymmetric reduction) Enolate Lithium Enolate Ketone->Enolate Deprotonation Base Base (e.g., LDA, LiHMDS) Base->Enolate Product Diastereomerically Enriched Product Enolate->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Product caption Stereocontrol in Enolate Alkylation

Caption: Logical flow for achieving diastereoselective alkylation.

Principles of Diastereoselective Enolate Alkylation

Following an initial enantioselective reduction of the pyridyl ketone, the resulting chiral hydroxy-ketone possesses a pre-existing stereocenter. The diastereoselectivity of a subsequent alkylation of the cyclopentanone enolate will be dictated by the directing effect of this stereocenter.

  • Chelation Control: The hydroxyl group and the lithium counterion of the enolate can form a chelate, creating a rigid bicyclic-like transition state. The electrophile will then approach from the less sterically hindered face, leading to a predictable diastereomer.

  • Acyclic Stereocontrol (Felkin-Anh Model): In the absence of strong chelation, the conformation of the enolate will be governed by minimizing steric interactions, as predicted by the Felkin-Anh model. The electrophile will attack the enolate from the face opposite to the largest substituent.

Comparative Data for Diastereoselective Alkylation of Cyclic Ketone Enolates:

Direct experimental data for the target molecule is scarce. However, the principles of diastereoselective alkylation of substituted cyclopentanones are well-established.

Enolate SourceDirecting GroupElectrophileDiastereomeric Ratio (dr)Controlling FactorReference
Chiral N-acyl oxazolidinonesChiral Auxiliarytert-Butyl peresters≥97:3Steric hindrance from auxiliary[7]
Substituted CyclohexanoneExisting StereocenterMethyl IodideHighAxial attack on a chair-like transition state[8]
Chiral Titanium(IV) EnolatesChiral Ligand on TiAlkyl RadicalsExcellentChiral pocket of the catalyst[7]

Expertise & Experience in Reaction Design:

The choice of base and solvent is critical for controlling the regioselectivity and stereoselectivity of enolate formation.

  • Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is ideal for the kinetic deprotonation of ketones.[9] Its use at low temperatures (e.g., -78 °C) in an aprotic solvent like THF minimizes enolate equilibration.

  • The lithium counterion is known to form tight chelates, which can be advantageous for achieving high diastereoselectivity through chelation control.

Trustworthiness: A Self-Validating Protocol for Diastereoselective Alkylation

Experimental Protocol: Diastereoselective Alkylation via a Lithium Enolate

  • Enolate Formation: To a solution of the chiral hydroxy-ketone (1 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add a solution of LDA (1.1 mmol in THF) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add a solution of the alkylating agent (e.g., methyl iodide, 1.2 mmol) in THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Analysis: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and/or GC-MS analysis.

Conclusion and Future Directions

The stereoselective functionalization of 2-(pyridine-4-carbonyl)cyclopentan-1-one offers a rich platform for the discovery of novel drug candidates. This guide has provided a comparative overview of key strategies for controlling the stereochemical outcome of reactions at its two reactive centers. Asymmetric hydrogenation using rhodium or iridium catalysts provides a reliable route to enantiomerically enriched alcohols, while subsequent diastereoselective alkylation of the cyclopentanone enolate allows for the construction of additional stereocenters with high fidelity.

Future research in this area will likely focus on the development of organocatalytic methods to further enhance the greenness and sustainability of these synthetic routes.[10] Additionally, the exploration of diastereoselective reactions that functionalize both carbonyls in a single, controlled step would represent a significant advance in synthetic efficiency.

References

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Retrieved from a relevant organic chemistry resource.[9]

  • recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). Review Article.[1]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (2015). ACS Publications.[2]

  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives. (2025). Benchchem.[3]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (2007). Journal of the American Chemical Society.[10]

  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. (2024). ResearchGate.[4]

  • EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation. (1991). Google Patents.[11]

  • Diastereoselectivity in enolate alkylation reactions. (2024). Chemistry Stack Exchange.[12]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. (2003). Organic Chemistry Portal.[6]

  • Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews.[13]

  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. (2021). PMC.[7]

  • Cyclopentanones I. The Synthesis of 2-Alkyl-4-hydroxy-1-Cyclopentanones and Derivatives. (n.d.). Request PDF.[14]

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. (2016). PMC.[15]

  • Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).[16]

  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (n.d.). PMC.[17]

  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).[18]

  • Efficient Asymmetric Hydrogenation of Pyridines. (n.d.). Angewandte Chemie International Edition.[19]

  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). Beilstein Journals.[20]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines. (2020). University of Liverpool Repository.[5]

  • CHEM 330 Topics Discussed on Oct 19. (n.d.). Course Material.[8]

  • Asymmetric reduction of prochiral cycloalkenones. The influence of exocyclic alkene geometry. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[21]

  • Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes. (n.d.). PMC.[22]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). PMC.[23]

  • A Novel Dual Organocatalyst for the Asymmetric Pinder Reaction and a Mechanistic Proposal Consistent with the Isoinversion Effect Thereof. (2021). MDPI.[24]

  • US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives. (1979). Google Patents.[25]

  • A Comparative Analysis of the Stereochemical Influence on the Reactivity of 2-Methyl-N-pentylcyclohexan-1-amine Isomers. (2025). Benchchem.[26]

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. (2016). Molecules.[27]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). Angewandte Chemie International Edition.[28]

  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. (2025). MDPI.[29]

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Comparative

benchmarking the efficacy of 2-(Pyridine-4-carbonyl)cyclopentan-1-one against known inhibitors

Benchmarking the Efficacy of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Against Known IDO1 Inhibitors A Senior Application Scientist's Guide to Comparative Analysis In the landscape of cancer immunotherapy, the enzyme Indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Against Known IDO1 Inhibitors

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint modulator, playing a significant role in tumor immune escape.[1] Its overexpression in various cancers is often correlated with a poor prognosis, making it a compelling target for therapeutic intervention.[2][3] This guide provides a comprehensive framework for benchmarking the efficacy of a novel investigational compound, 2-(Pyridine-4-carbonyl)cyclopentan-1-one (herein referred to as PCCPO), against established IDO1 inhibitors, Epacadostat and Navoximod.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison. We will delve into the underlying science, provide detailed experimental protocols, and present a clear analysis of comparative performance data.

The Scientific Rationale: Targeting IDO1 in Cancer

IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment (TME), the increased activity of IDO1 leads to two key immunosuppressive events:

  • Tryptophan Depletion: The local depletion of tryptophan triggers a stress response in effector T cells, leading to their anergy and apoptosis, thereby blunting the anti-tumor immune response.[6][7]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[8][9]

By inhibiting IDO1, therapeutic agents aim to restore tryptophan levels and reduce kynurenine production, thereby reactivating the host's immune system to recognize and eliminate cancer cells.[10][11]

Signaling Pathway of IDO1-Mediated Immune Suppression

The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells Tumor Cells Tumor Cells IDO1 IDO1 Tumor Cells->IDO1 expresses Dendritic Cells Dendritic Cells Dendritic Cells->IDO1 expresses IFN-gamma IFN-gamma IFN-gamma->IDO1 upregulates Tryptophan Tryptophan IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine produces Effector T Cells Effector T Cells Tryptophan->Effector T Cells required for proliferation Tregs Tregs Kynurenine->Tregs activates/recruits MDSCs MDSCs Kynurenine->MDSCs activates/recruits Effector T Cells->IFN-gamma releases Tregs->Effector T Cells suppresses MDSCs->Effector T Cells suppresses

Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.

Comparative Inhibitor Profile

Our analysis focuses on comparing PCCPO with two well-characterized IDO1 inhibitors that have been evaluated in clinical trials.[12]

  • Epacadostat (INCB024360): An orally active, potent, and selective inhibitor of IDO1.[9][10][11] It acts by competitively blocking the binding of tryptophan to the enzyme.[13]

  • Navoximod (GDC-0919): Another orally bioavailable and potent IDO1 inhibitor.[14][15]

The objective is to determine the relative potency and cellular efficacy of PCCPO in relation to these established benchmarks.

Experimental Design for Efficacy Benchmarking

A multi-tiered approach is essential for a thorough and reliable comparison. This involves progressing from in vitro enzymatic assays to cell-based models that more closely mimic the physiological context.

Experimental Workflow

Caption: A tiered experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified recombinant human IDO1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PCCPO, Epacadostat, and Navoximod.

Materials:

  • Recombinant Human IDO1 Enzyme (e.g., from Aurora Biolabs)[16]

  • L-Tryptophan

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[17]

  • Cofactors: Ascorbic acid, Methylene blue, Catalase[17][18]

  • Test Compounds (PCCPO, Epacadostat, Navoximod) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 321 nm[16]

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and recombinant IDO1 enzyme.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).[19]

  • Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.[19]

  • Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.[16]

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Causality behind Experimental Choices: This cell-free system provides a direct measure of the compound's interaction with the target enzyme, devoid of confounding factors like cell permeability. The use of established cofactors ensures optimal enzyme activity.[18]

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant setting.

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds.

Materials:

  • HeLa human cervical cancer cells (known to express IDO1 upon stimulation)[19][20]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression[19][21]

  • Test Compounds (PCCPO, Epacadostat, Navoximod) dissolved in DMSO

  • 96-well cell culture plate

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)[19]

  • Plate reader for colorimetric or fluorometric measurement[19]

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce the expression of IDO1.

  • Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 24-48 hours).[14]

  • Collect the cell culture supernatant.

  • Add reagents to the supernatant to detect the amount of kynurenine produced by the cells.

  • Measure the absorbance or fluorescence to quantify kynurenine.

  • Calculate the percent inhibition of IDO1 activity for each compound concentration.

  • Determine the EC50 value from the dose-response curve.

Causality behind Experimental Choices: Using IFN-γ-stimulated HeLa cells provides a robust and reproducible model for IDO1 activity in a cellular context.[20][21] This assay accounts for the compound's ability to cross the cell membrane and inhibit the intracellular enzyme.

Protocol 3: In Vitro Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibition of IDO1 activity is not due to general cellular toxicity.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compounds.

Materials:

  • HeLa cells

  • Cell culture medium

  • Test Compounds (PCCPO, Epacadostat, Navoximod) dissolved in DMSO

  • 96-well cell culture plate

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the cells and incubate for a period corresponding to the cell-based IDO1 assay (e.g., 48 hours).

  • Add the cell viability reagent to each well.

  • Incubate as per the reagent manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the percentage of viable cells.

  • Calculate the CC50 value from the dose-response curve.

Causality behind Experimental Choices: Assessing cytotoxicity in the same cell line used for the efficacy assay allows for a direct comparison and calculation of the therapeutic index (TI = CC50/EC50), a key indicator of a compound's selectivity.[20]

Protocol 4: In Vitro Pharmacokinetic (ADME) Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its potential as a drug candidate.[22][23]

Objective: To obtain a preliminary in vitro ADME profile for PCCPO.

Assays:

  • Solubility: Determine the aqueous solubility at different pH values.

  • Permeability: Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

  • Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

  • CYP450 Inhibition: Screen for inhibition of major cytochrome P450 enzymes to assess the potential for drug-drug interactions.

Causality behind Experimental Choices: These in vitro assays provide early indicators of a compound's potential in vivo pharmacokinetic behavior, helping to identify potential liabilities before advancing to more complex and costly in vivo studies.[24][25]

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these experiments should be summarized in a structured table.

CompoundIn Vitro IC50 (nM)Cellular EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (TI)
PCCPO Experimental ValueExperimental ValueExperimental ValueCalculated Value
Epacadostat Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
Navoximod Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Interpretation:

  • IC50 and EC50: Lower values indicate higher potency. A significant drop in potency from the enzymatic to the cellular assay (IC50 << EC50) might suggest poor cell permeability or efflux.

  • CC50: A high CC50 value is desirable, indicating low cytotoxicity.

  • Therapeutic Index (TI): A high TI (CC50/EC50) is a critical indicator of a compound's selectivity for its target over general cellular toxicity. A higher TI suggests a wider therapeutic window.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for evaluating the efficacy of 2-(Pyridine-4-carbonyl)cyclopentan-1-one as a novel IDO1 inhibitor. By systematically comparing its performance against established inhibitors like Epacadostat and Navoximod, researchers can make data-driven decisions about its potential for further development.

Positive results from this in vitro evaluation, particularly a potent IC50 and EC50 with a high therapeutic index, would warrant progression to more advanced preclinical studies. These would include in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, efficacy testing in animal tumor models (both as a monotherapy and in combination with other immunotherapies), and comprehensive toxicology assessments.[7][23][26]

The ultimate goal is to identify novel IDO1 inhibitors with superior efficacy, selectivity, and drug-like properties that can contribute to the arsenal of cancer immunotherapies.

References

  • Incyte Corporation. (2024). What is Epacadostat used for? Patsnap Synapse. [Link]

  • Zhai, L., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1166-1178. [Link]

  • Clinicaltrials.eu. (n.d.). Epacadostat – Application in Therapy and Current Clinical Research. [Link]

  • Zhai, L., et al. (2015). Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Clinical Cancer Research, 21(24), 5427-5433. [Link]

  • Che, L., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 12, 778921. [Link]

  • Munn, D. H., & Mellor, A. L. (2016). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Journal for ImmunoTherapy of Cancer, 4, 1. [Link]

  • Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery, 12(1), 31-41. [Link]

  • Wikipedia. (2023). Epacadostat. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]

  • Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 239-253. [Link]

  • Zhai, L., et al. (2020). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 17(5), 447-457. [Link]

  • Liu, X., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 12, 749223. [Link]

  • Le, D. T., et al. (2020). Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry, 63(23), 14299-14323. [Link]

  • Iacuzzo, S., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 946927. [Link]

  • Källberg, E., et al. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 6(8), e1341251. [Link]

  • Iacono, A., et al. (2022). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Cellular and Molecular Life Sciences, 79(4), 211. [Link]

  • National Cancer Institute. (n.d.). Definition of navoximod. NCI Drug Dictionary. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • S, S., et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. [Link]

  • Geva, R., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3209-3218. [Link]

  • Wnętrzak, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry, 413(10), 2735-2747. [Link]

  • Geva, R., et al. (2021). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 27(6), 1613-1622. [Link]

  • Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 61. [Link]

  • S, S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

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  • Chen, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 12(10), 1599-1605. [Link]

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  • Kloss, F., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 10869-10874. [Link]

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. [Link]

  • Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, e02532. [Link]

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Validation

A Predictive In-Silico Analysis: Comparative Docking of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Against Key Therapeutic Targets

In the landscape of contemporary drug discovery, the strategic combination of privileged chemical scaffolds is a cornerstone of rational design. This guide presents a forward-looking computational investigation into the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic combination of privileged chemical scaffolds is a cornerstone of rational design. This guide presents a forward-looking computational investigation into the therapeutic potential of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a novel molecule uniting the biologically significant pyridine and cyclopentanone moieties. Given the absence of empirical data for this specific compound, this study employs molecular docking to predict its binding affinity and interaction patterns with three clinically relevant protein targets: p38 Mitogen-Activated Protein (MAP) Kinase, Cyclooxygenase-2 (COX-2), and bacterial DNA Gyrase Subunit B.

Through a rigorous, side-by-side comparison with established inhibitors for each target, we aim to generate a preliminary, data-driven hypothesis of the compound's potential therapeutic applications, thereby providing a valuable roadmap for future in vitro and in vivo validation.

Introduction: The Rationale for a Privileged Scaffold Combination

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to favorable pharmacokinetic profiles.[1][2] Similarly, the cyclopentanone core is present in numerous bioactive natural products and synthetic compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory and anti-cancer effects.[3][4] The amalgamation of these two scaffolds in 2-(Pyridine-4-carbonyl)cyclopentan-1-one presents a compelling case for its investigation as a potential multi-target therapeutic agent.

This in silico study is designed to be a first-pass exploration of this potential, providing a comparative analysis against known drugs to contextualize its predicted efficacy.

Materials and Methods: A Validated In-Silico Workflow

The following protocol outlines a standardized and reproducible molecular docking workflow, designed to ensure the scientific validity of the comparative analysis.

Software and Tools
  • Molecular Graphics and Visualization: UCSF Chimera, PyMOL

  • Molecular Docking: AutoDock Vina[5]

  • Ligand and Protein Preparation: AutoDockTools (ADT)[1]

  • Diagram Generation: Graphviz

Target Protein and Ligand Selection

Based on the known activities of pyridine and cyclopentanone derivatives, the following protein targets and corresponding reference inhibitors were selected for this comparative study:

Target ProteinTherapeutic AreaPDB IDReference Inhibitor(s)
p38 MAP KinaseInflammation, Cancer4EHV[6]BIRB 796
Cyclooxygenase-2 (COX-2)Inflammation, Pain3LN1[7]Celecoxib
E. coli DNA Gyrase BAntibacterial6KZV[5]Ciprofloxacin
Experimental Protocol: Molecular Docking

A systematic and validated docking protocol was employed for this study. The protocol's validity is established by redocking the co-crystallized ligand into the active site of its respective protein and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[4][8]

Step 1: Protein Preparation

  • The crystal structure of each target protein was downloaded from the Protein Data Bank (PDB).

  • Using AutoDockTools, all water molecules and co-crystallized ligands were removed.

  • Polar hydrogen atoms were added to the protein structure.

  • Kollman charges were assigned to the protein.

  • The prepared protein was saved in the PDBQT file format.[9]

Step 2: Ligand Preparation

  • The 3D structures of 2-(Pyridine-4-carbonyl)cyclopentan-1-one and the reference inhibitors were generated using ChemDraw and saved in SDF format.

  • In AutoDockTools, Gasteiger charges were assigned to each ligand.

  • Non-polar hydrogen atoms were merged.

  • The torsional degrees of freedom (rotatable bonds) were defined.

  • The prepared ligands were saved in the PDBQT file format.[10]

Step 3: Grid Box Generation

A grid box defining the search space for the docking simulation was centered on the active site of each protein, guided by the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to encompass the entire active site.[11]

Step 4: Molecular Docking with AutoDock Vina

Docking was performed using AutoDock Vina with an exhaustiveness of 8. The program calculates the binding affinity (in kcal/mol) and generates multiple binding poses for each ligand.[12]

Step 5: Analysis of Docking Results

The docking results were analyzed based on:

  • Binding Affinity (kcal/mol): A more negative value indicates a stronger predicted binding affinity.[13]

  • Binding Pose and Interactions: The top-ranked binding pose for each ligand was visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of the target protein.[14]

Visualization of the Docking Workflow

The standardized workflow employed in this study is depicted below:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Prep_Protein 3. Protein Preparation (ADT) - Remove Water - Add Hydrogens - Assign Charges PDB->Prep_Protein Ligand_SDF 2. Ligand Structure Generation (SDF) Prep_Ligand 4. Ligand Preparation (ADT) - Assign Charges - Define Rotatable Bonds Ligand_SDF->Prep_Ligand Grid 5. Grid Box Generation Prep_Protein->Grid Dock 6. Molecular Docking (AutoDock Vina) Prep_Ligand->Dock Grid->Dock Analyze 7. Results Analysis - Binding Affinity - Interaction Visualization Dock->Analyze Report 8. Comparative Report Generation Analyze->Report

Sources

Comparative

Confirming the Molecular Formula of 2-(Pyridine-4-carbonyl)cyclopentan-1-one: A Comparative Guide to High-Resolution Mass Spectrometry

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of structural elucidation. For novel compounds such as 2-(Pyridine-4-carbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of structural elucidation. For novel compounds such as 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a synthetic intermediate with potential applications in medicinal chemistry, verifying the molecular formula is a critical step that underpins all subsequent research. High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical technique for this purpose, offering unparalleled precision in mass measurement.

This guide provides an in-depth, technically-focused comparison of HRMS approaches for confirming the molecular formula of 2-(Pyridine-4-carbonyl)cyclopentan-1-one. We will explore the causality behind experimental choices, from sample preparation and ionization method selection to the nuanced interpretation of mass accuracy and isotopic patterns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HRMS for confident molecular formula determination.

The Challenge: Beyond Nominal Mass

Low-resolution mass spectrometry can provide the nominal mass of a molecule, which is the integer mass of the most abundant isotopes of its constituent atoms. For 2-(Pyridine-4-carbonyl)cyclopentan-1-one, with a proposed molecular formula of C₁₁H₁₁NO₂, the nominal mass is 189 Da. However, this information is insufficient for unambiguous identification, as numerous other compounds share this nominal mass. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, overcome this limitation by measuring the exact mass to several decimal places, a value unique to a specific elemental composition.[1][2][3]

The Solution: The Power of High-Resolution Mass Spectrometry

The core principle of HRMS lies in its ability to distinguish between ions with very similar mass-to-charge ratios (m/z).[4][5] This high resolving power, often exceeding 10,000, allows for the determination of an ion's mass with exceptional accuracy, typically within a few parts per million (ppm).[1][6] This level of precision is pivotal for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

For 2-(Pyridine-4-carbonyl)cyclopentan-1-one, the theoretical exact mass of the neutral molecule is 189.07898 Da. In positive-ion mode ESI, the protonated molecule ([M+H]⁺) would have a theoretical exact mass of 190.08626 Da. The ability of an HRMS instrument to measure a mass that closely matches this theoretical value is the foundation of molecular formula confirmation.

Experimental Workflow: A Step-by-Step Guide

The successful confirmation of a molecular formula by HRMS is contingent on a well-designed experimental workflow. Each step, from sample preparation to data analysis, plays a crucial role in the quality and reliability of the final result.

HRMS Workflow cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Interpretation a Dissolution in appropriate solvent b Dilution to optimal concentration a->b c Filtration b->c d Ionization Source (ESI or APCI) c->d Sample Introduction e Mass Analyzer (TOF or Orbitrap) d->e f Detector e->f g Mass Accuracy Calculation (ppm error) f->g Raw Data i Molecular Formula Confirmation g->i h Isotopic Pattern Matching h->i

Figure 1: A generalized workflow for molecular formula confirmation by HRMS.

Experimental Protocols

1. Sample Preparation:

  • Objective: To prepare a sample solution that is compatible with the chosen ionization technique and yields a stable ion signal.

  • Protocol:

    • Weigh approximately 1 mg of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

    • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[7]

    • Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration range of 1-10 µM.[8] The optimal concentration should be determined empirically to avoid detector saturation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

2. HRMS Analysis:

  • Objective: To acquire high-resolution mass spectral data of the analyte.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an appropriate ionization source.

  • Protocol (using Electrospray Ionization - ESI):

    • Set the ESI source to positive ion mode. The basic nitrogen atom in the pyridine ring of the target molecule makes it readily protonated.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the [M+H]⁺ ion and minimize in-source fragmentation.

    • Acquire data in full-scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

    • Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.

Data Presentation and Interpretation: A Comparative Analysis

The cornerstone of molecular formula confirmation lies in the meticulous analysis of the acquired HRMS data. This involves a two-pronged approach: evaluating the mass accuracy and comparing the experimental isotopic pattern to the theoretical pattern.

Mass Accuracy: The Primary Litmus Test

Mass accuracy is expressed in parts per million (ppm) and is calculated as the difference between the measured mass and the theoretical mass, divided by the theoretical mass, and multiplied by 1,000,000. A mass accuracy of less than 5 ppm is generally considered strong evidence for the proposed molecular formula.[1]

ParameterTheoretical Value (for C₁₁H₁₁NO₂)Experimental Result (Hypothetical)Mass Accuracy (ppm)
Monoisotopic Mass of [M+H]⁺ 190.08626190.08617-0.47

Table 1: Comparison of theoretical and hypothetical experimental mass for the protonated 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

In this hypothetical example, the sub-1 ppm mass accuracy provides very high confidence in the assigned molecular formula.

Isotopic Pattern: The Definitive Fingerprint

The naturally occurring isotopes of the elements within a molecule give rise to a characteristic isotopic pattern in the mass spectrum.[9][10] For C₁₁H₁₁NO₂, the most abundant peak (the monoisotopic peak) corresponds to the molecule containing only ¹²C, ¹H, ¹⁴N, and ¹⁶O. The M+1 peak, which is one mass unit higher, is primarily due to the presence of a single ¹³C atom. The relative intensity of the M+1 peak is directly related to the number of carbon atoms in the molecule.

Isotope PeakTheoretical m/zTheoretical Relative Abundance (%)Experimental Relative Abundance (Hypothetical) (%)
[M+H]⁺ 190.08626100100
[M+1+H]⁺ 191.0896112.0812.1
[M+2+H]⁺ 192.092970.940.9

Table 2: Comparison of theoretical and hypothetical experimental isotopic patterns for the protonated 2-(Pyridine-4-carbonyl)cyclopentan-one.

The excellent agreement between the theoretical and hypothetical experimental isotopic patterns in Table 2 provides orthogonal confirmation of the molecular formula.

Alternative Considerations: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

While ESI is generally the preferred method for polar molecules like 2-(Pyridine-4-carbonyl)cyclopentan-1-one, Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar compounds or when ESI yields poor ionization efficiency.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for 2-(Pyridine-4-carbonyl)cyclopentan-1-one
Principle Ionization occurs in the liquid phase as charged droplets evaporate.Ionization occurs in the gas phase through ion-molecule reactions initiated by a corona discharge.ESI is preferred due to the polar nature of the molecule and the presence of a basic nitrogen, making it amenable to protonation in solution.
Analyte Polarity Best for polar to moderately polar compounds.Suitable for a wider range of polarities, including less polar compounds.While APCI could work, ESI is expected to provide a more robust and stable signal for this analyte.
Thermal Stability "Soft" ionization technique, suitable for thermally labile molecules.Requires volatilization of the analyte at high temperatures, which can cause degradation of thermally unstable compounds.The target molecule is likely thermally stable enough for APCI, but ESI poses less risk of thermal decomposition.

Conclusion: A Self-Validating System for Molecular Formula Confirmation

The combination of high mass accuracy and isotopic pattern matching in HRMS provides a self-validating system for the confirmation of a molecular formula. For 2-(Pyridine-4-carbonyl)cyclopentan-1-one, an experimentally determined exact mass of the protonated molecule within 5 ppm of the theoretical value of 190.08626 Da, coupled with an isotopic pattern that matches the theoretical distribution for C₁₁H₁₁NO₂, constitutes definitive evidence of its elemental composition. This high degree of confidence is essential for advancing the development of this and other novel chemical entities.

References

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
  • Analytical Precision. (n.d.). Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?.
  • Chromatography Today. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Longdom Publishing. (n.d.). Exploring the Importance of Isotopic Patterns in Scientific Analysis.
  • Griffiths, R. L., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports, 11(1), 7485.
  • Wikipedia. (2023, December 2). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Thiocone, A., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(11), 1103-1120.
  • UTMB. (n.d.). HRMS Analysis. Retrieved from [Link]

  • Hyde, A. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Retrieved from [Link]

  • Picó, Y. (2016). HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier.
  • Taylor & Francis. (n.d.). Atmospheric-pressure chemical ionization – Knowledge and References. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 17). The Working Principle of High Resolution Mass Spectrometry HRMS [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry. Retrieved from [Link]

  • Böcker, S., & Rasche, F. (2014).
  • Smith, R. W., et al. (2022). New algorithms demonstrate untargeted detection of chemically meaningful changing units and formula assignment for HRMS data of polymeric mixtures in the open-source constellation web application.
  • Konermann, L., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical Methods in Chemistry, 2013, 389204.
  • Fiveable. (2025, August 15). 4.1 Principles of mass spectrometry - Isotope Geochemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization.
  • ResearchGate. (n.d.). Machine-learning assisted molecular formula assignment to high-resolution mass spectrometry data of dissolved organic matter. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2 Principles of High-Resolution Mass Spectrometry Analyzers 17. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • Shimadzu Corporation. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF [Video]. YouTube. Retrieved from [Link]

  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. Retrieved from [Link]

  • Aalizadeh, R., et al. (2025). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (2023, November 28). Isotope-ratio mass spectrometry. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • PubChem. (2026, March 7). 2-(Pyridine-2-carbonyl)cyclohexan-1-one | C12H13NO2 | CID 85528876. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-4-ylmethyl)cyclopentan-1-ol | C11H15NO | CID 65584422. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-pyridylmethyl)cyclopentanone (C11H13NO). Retrieved from [Link]

Sources

Validation

Evaluating the Pharmacokinetic Properties of 2-(Pyridine-4-carbonyl)cyclopentan-1-one Versus Its Analogs: A Comprehensive Preclinical Guide

Executive Summary The pyridine-carbonyl cycloalkanone scaffold is a highly versatile building block in medicinal chemistry, frequently leveraged in the design of novel anti-inflammatory and antitumor agents 1. However, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-carbonyl cycloalkanone scaffold is a highly versatile building block in medicinal chemistry, frequently leveraged in the design of novel anti-inflammatory and antitumor agents 1. However, the presence of a basic pyridine nitrogen coupled with an enolizable β -dicarbonyl-like system presents unique pharmacokinetic (PK) challenges, specifically regarding intestinal efflux and hepatic clearance.

This guide provides an in-depth, objective comparison of the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(Pyridine-4-carbonyl)cyclopentan-1-one against two strategic structural analogs. By detailing self-validating experimental protocols and explaining the causality behind the data, this guide equips drug development professionals with the mechanistic insights needed for rational lead optimization.

Structural Rationale & Analog Selection

To understand the structure-activity relationship (SAR) governing the pharmacokinetics of this class, we selected the base scaffold and two distinct analogs that probe specific physicochemical boundaries:

  • Compound A (Base Scaffold): 2-(Pyridine-4-carbonyl)cyclopentan-1-one. Features a para-substituted basic nitrogen and a rigid 5-membered ring.

  • Compound B (Isomer): 2-(Pyridine-3-carbonyl)cyclopentan-1-one. Shifting the nitrogen to the meta position alters the pKa​ and the spatial geometry of the hydrogen-bond acceptor, a critical factor in transporter recognition.

  • Compound C (Ring Expansion): 2-(Pyridine-4-carbonyl)cyclohexan-1-one. Expanding to a 6-membered ring increases the topological polar surface area (TPSA) slightly and raises lipophilicity ( LogP ), which theoretically enhances passive membrane diffusion but may increase susceptibility to oxidative metabolism.

PK_Workflow Start Compound Selection (Scaffold & Analogs) Caco2 Caco-2 Permeability (Absorption & Efflux) Start->Caco2 Step 1 HLM HLM Stability (Phase I Metabolism) Start->HLM Step 2 Analysis LC-MS/MS Quantification Caco2->Analysis HLM->Analysis Decision Lead Optimization Decision Analysis->Decision Data Integration

Figure 1: Parallel ADME screening workflow for evaluating pyridine-carbonyl cycloalkanones.

Permeability & Absorption Profiling (Caco-2 Assay)

Mechanistic Causality

The basic pyridine nitrogen is a well-documented pharmacophore for P-glycoprotein (P-gp), an apical efflux transporter in the human intestine. To evaluate whether this limits oral bioavailability, we utilize the Caco-2 bidirectional permeability assay, the industry gold standard for predicting human intestinal absorption 2. By measuring transport in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions, we can isolate active efflux from passive diffusion.

Self-Validating Protocol: Bidirectional Caco-2 Transport

System Validation: The assay is only deemed valid if the mass balance (recovery) is >80% , transepithelial electrical resistance (TEER) is >250Ω⋅cm2 , and control compounds perform within historical ranges (Atenolol Papp​<1×10−6 cm/s; Digoxin Efflux Ratio >3.0 ).

  • Cell Culture: Seed human colon carcinoma Caco-2 cells on polycarbonate Transwell filter supports at a density of 1×105 cells/cm 2 . Culture for 21 days to ensure full differentiation and tight junction formation.

  • Preparation: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (adjusted to pH 7.4 to mimic physiological blood/intestinal pH).

  • Dosing: Prepare a 10 µM dosing solution of the test compound (A, B, or C) in HBSS. Add to the donor compartment (Apical for A-B transport; Basolateral for B-A transport). Add blank HBSS to the receiver compartment.

  • Incubation: Incubate the plates on an orbital shaker at 37°C in a 5% CO 2​ atmosphere for 120 minutes.

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated HBSS. Quench samples immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Comparative Permeability Data
CompoundStructural Modification Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)Absorption Prediction
A Base Scaffold (4-pyridine)8.435.24.19 Moderate; P-gp Substrate
B Isomer (3-pyridine)14.618.91.29 High; Passive Diffusion
C Ring Expansion (6-ring)18.241.82.29 High; Weak P-gp Substrate

Data Synthesis: Compound A exhibits a high Efflux Ratio (>2.0), confirming it is a substrate for active efflux, likely P-gp. Shifting the nitrogen to the 3-position (Compound B) disrupts the specific hydrogen-bond vector recognized by the transporter, effectively neutralizing efflux and doubling the absorptive permeability. Compound C's increased lipophilicity drives higher overall passive diffusion, though it retains some efflux liability.

Metabolic Stability (Human Liver Microsomes)

Mechanistic Causality

The enolizable ketone and the electron-deficient pyridine ring present competing sites for Phase I metabolism. To isolate Cytochrome P450 (CYP450)-mediated oxidative clearance, we incubate the compounds with Human Liver Microsomes (HLMs) supplemented with NADPH, following FDA guidance for in vitro drug interaction and metabolism studies 3.

Self-Validating Protocol: HLM Clearance Assay

System Validation: Verapamil (high clearance) and Dextromethorphan (low clearance) are run concurrently. The assay is validated only if the intrinsic clearance ( CLint​ ) of these controls falls within ±20% of established baseline metrics.

  • Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to maintain the physiological conformation of the membrane-bound CYP enzymes.

  • Pre-incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the oxidative reaction by adding the cofactor NADPH (final concentration 1 mM). Note: A minus-NADPH control must be included to rule out non-CYP mediated degradation.

  • Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile with an internal standard to precipitate proteins and instantly halt metabolism.

  • Analysis: Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the logarithmic depletion of the parent compound.

  • Calculation: Determine the elimination rate constant ( k ) from the slope of the natural log of remaining compound vs. time. Calculate half-life ( t1/2​=0.693/k ) and Intrinsic Clearance ( CLint​=(k×1000)/0.5 ).

Comparative Metabolic Stability Data
CompoundStructural Modification t1/2​ (min) CLint​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ )
A Base Scaffold (4-pyridine)28.548.6Moderate
B Isomer (3-pyridine)45.230.6Low-Moderate
C Ring Expansion (6-ring)12.4111.8High

Data Synthesis: Compound C suffers from rapid metabolic clearance. The increased lipophilicity of the cyclohexanone ring drives higher affinity for the hydrophobic active sites of CYP3A4/CYP2D6, leading to rapid oxidation. Compound B demonstrates the highest metabolic stability, suggesting that the 3-pyridine geometry is less susceptible to N-oxidation or sterically hinders access to the adjacent carbonyl system.

Metabolic_Pathway Parent 2-(Pyridine-4-carbonyl) cyclopentan-1-one CYP CYP450 Oxidation (N-Oxidation / Hydroxylation) Parent->CYP Phase I Reductase Carbonyl Reductase (Ketone Reduction) Parent->Reductase Phase I UGT UGT Conjugation (Glucuronidation) CYP->UGT Phase II Reductase->UGT Phase II Excretion Renal / Biliary Excretion UGT->Excretion Clearance

Figure 2: Predicted Phase I and Phase II metabolic pathways for the target scaffold.

Strategic Recommendations for Lead Optimization

Based on the comparative PK profiling, 2-(Pyridine-4-carbonyl)cyclopentan-1-one (Compound A) is a viable starting scaffold but is limited by P-gp mediated efflux and moderate hepatic clearance.

Key Takeaways for Drug Designers:

  • Isomerization is Superior to Ring Expansion: Shifting to a 3-pyridine system (Compound B) simultaneously resolves the efflux liability (ER drops from 4.19 to 1.29) and improves metabolic half-life by over 50%.

  • Avoid Unsubstituted Cyclohexanones: While expanding the ring (Compound C) improves passive permeability, the resulting lipophilicity penalty drastically accelerates CYP450-mediated clearance. If a 6-membered ring is required for target engagement, consider introducing steric bulk (e.g., gem-dimethylation) adjacent to the carbonyl to block Phase I oxidation.

References

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives.Scientific Research Publishing.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.Nature Protocols (via PubMed).
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme.U.S. Food and Drug Administration (FDA).

Sources

Comparative

A Researcher's Guide to Cross-Referencing Spectroscopic Data with Literature Values

In the pursuit of scientific discovery, particularly within drug development and material science, the unambiguous identification and characterization of chemical compounds are paramount. Spectroscopic techniques such as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of scientific discovery, particularly within drug development and material science, the unambiguous identification and characterization of chemical compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide a wealth of structural information. However, this raw data gains its true power when rigorously compared against established literature values. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing experimental spectroscopic data with existing knowledge, ensuring the integrity and validity of their findings.

The Imperative of Cross-Referencing: Beyond a Simple Match

Cross-referencing is not merely about finding a "match" in a database. It is a multi-faceted analytical process that validates the identity of a synthesized or isolated compound, confirms its purity, and can even reveal novel structural features or unexpected chemical behavior. The core principle lies in the fact that a molecule's interaction with electromagnetic radiation is a unique fingerprint, and comparing this fingerprint to a known standard provides a high degree of confidence in its identity.[1][2]

The synergistic use of multiple spectroscopic techniques is often essential for comprehensive compound characterization.[3][4] While MS can provide highly accurate molecular weight information and fragmentation patterns, NMR offers detailed insights into the connectivity of atoms within a molecule.[1][4][5] FTIR, in turn, is excellent for identifying specific functional groups. Relying on a single technique can lead to ambiguity, whereas a combinatorial approach provides orthogonal data points that collectively build a robust and defensible structural assignment.[3]

A Systematic Approach to Data Cross-Referencing

A successful cross-referencing workflow involves a series of logical steps, from data acquisition to final validation. This process ensures that the comparison is not only accurate but also scientifically sound.

Experimental Workflow for Spectroscopic Data Cross-Referencing

G cluster_0 Phase 1: Data Acquisition & Processing cluster_1 Phase 2: Literature & Database Search cluster_2 Phase 3: Comparative Analysis & Validation A Sample Preparation B Spectroscopic Analysis (NMR, MS, FTIR) A->B C Data Processing (e.g., Baseline Correction, Noise Reduction) B->C D Identify Potential Candidate Compounds C->D Processed Experimental Data E Search Spectroscopic Databases (e.g., SDBS, NIST) D->E F Consult Peer-Reviewed Literature D->F G Side-by-Side Spectral Comparison E->G Literature Spectra F->G Published Data H Tabulate Key Spectroscopic Features G->H I Assess Congruence and Discrepancies H->I J Final Structure Confirmation/Elucidation I->J

Caption: A generalized workflow for cross-referencing experimental spectroscopic data with literature values.

In-Depth Methodologies: A Step-by-Step Guide

Part 1: High-Fidelity Data Acquisition and Processing

Experimental Protocol: Standardized Sample Preparation and Analysis

  • Sample Purity: Ensure the sample is of the highest possible purity. Impurities will introduce extraneous signals in your spectra, complicating the comparison. Chromatographic techniques like HPLC or GC are often necessary purification steps.

  • Solvent Selection: For NMR, choose a deuterated solvent that does not have signals that overlap with your compound of interest. The choice of solvent can also subtly influence chemical shifts, so it is crucial to report the solvent used.

  • Concentration: Use an appropriate sample concentration. For NMR, a very dilute sample may result in a poor signal-to-noise ratio, while an overly concentrated sample can lead to line broadening.

  • Instrument Calibration: Regularly calibrate your spectrometers to ensure accuracy in peak positions and intensities.

  • Data Processing: Raw spectroscopic data often requires processing to be suitable for analysis.[2] This includes:

    • Baseline Correction: To remove distortions in the spectral baseline.[6]

    • Noise Reduction: Applying algorithms to reduce random noise and improve the signal-to-noise ratio.[6]

    • Peak Picking and Integration (for NMR): Accurately identifying peak positions and calculating the area under each peak.

Part 2: Navigating the Landscape of Spectroscopic Databases and Literature

A wealth of spectroscopic data resides in publicly and commercially available databases, as well as in the vast body of scientific literature. Knowing where and how to search is a critical skill.

Key Spectroscopic Databases:

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database of 1H NMR, 13C NMR, MS, IR, and Raman spectra.[7]

  • NIST Chemistry WebBook: Maintained by the National Institute of Standards and Technology, this resource provides a wide range of chemical and physical data, including mass and IR spectra.[7][8]

  • The Human Metabolome Database (HMDB): Particularly useful for researchers in metabolomics, containing extensive data on human metabolites.

  • Wiley Registry of Mass Spectral Data: One of the largest collections of mass spectra.[9]

Literature Search Strategy:

  • Utilize scientific search engines like Scopus, Web of Science, and Google Scholar.

  • Use specific keywords, including the compound name (or class of compounds), and the type of spectroscopy (e.g., "Quercetin 13C NMR data").

  • Pay close attention to the experimental sections of published papers, where detailed spectroscopic data is often reported.

Part 3: The Art and Science of Comparative Analysis

This is the core of the cross-referencing process, where your experimental data is critically evaluated against the literature.

Protocol for Comparative Spectral Analysis:

  • Side-by-Side Visual Inspection: Overlay your experimental spectrum with the literature spectrum. This provides an immediate visual assessment of the similarity.

  • Tabulate Key Parameters: Create a table to systematically compare key spectroscopic features. This objective approach moves beyond subjective visual assessment.

  • Analyze for Congruence: Look for agreement in key parameters. For example, in NMR, this would be chemical shifts (δ), coupling constants (J), and integration values. In MS, compare the molecular ion peak (M+) and the fragmentation pattern. In FTIR, look for the presence and position of characteristic absorption bands.

  • Investigate Discrepancies: Minor differences are not uncommon and can arise from variations in experimental conditions (e.g., solvent, temperature, instrument). However, significant discrepancies warrant further investigation and could indicate a different compound, the presence of an isomer, or an unexpected chemical transformation. The interpretation of such discrepancies is a critical aspect of scientific inquiry.[10]

Data Presentation for Clear and Objective Comparison

Summarizing your findings in a clear and concise format is crucial for communicating your results. Tables are an excellent tool for this purpose.

Table 1: Hypothetical Comparison of Experimental vs. Literature Spectroscopic Data for a Series of Related Analogs

CompoundSpectroscopic TechniqueExperimental ValueLiterature ValueReference
Analog A 1H NMR (δ, ppm)7.26 (d, J=8.0 Hz, 2H)7.25 (d, J=8.1 Hz, 2H)[8]
13C NMR (δ, ppm)128.5, 129.3, 137.8128.4, 129.2, 137.9[8]
MS (m/z)154.07154.07[7]
Analog B 1H NMR (δ, ppm)3.85 (s, 3H)3.84 (s, 3H)Fictional
13C NMR (δ, ppm)55.355.2Fictional
MS (m/z)184.08184.08Fictional
Analog C 1H NMR (δ, ppm)8.15 (d, J=8.5 Hz, 2H)8.14 (d, J=8.6 Hz, 2H)Fictional
13C NMR (δ, ppm)123.7, 147.5123.6, 147.4Fictional
MS (m/z)199.05199.05Fictional

Logical Framework for Data Interpretation

The process of moving from raw data to a confirmed structure requires a logical and deductive approach.

G A Experimental Spectroscopic Data (NMR, MS, FTIR) B Proposed Chemical Structure A->B D Congruent? B->D C Literature Spectroscopic Data for Proposed Structure C->D E Structure Confirmed D->E Yes F Re-evaluate Proposed Structure or Experimental Data D->F No

Caption: A decision-making flowchart for structural confirmation based on spectroscopic data comparison.

Conclusion: A Cornerstone of Rigorous Scientific Practice

The meticulous cross-referencing of spectroscopic data with established literature values is not a perfunctory exercise but a fundamental pillar of scientific integrity. It provides the necessary validation for structural assignments, ensures the reliability of experimental results, and ultimately contributes to the advancement of knowledge in chemistry, biology, and medicine. By following a systematic and critical approach, researchers can harness the full power of spectroscopic techniques to confidently characterize molecules and drive their research forward.

References

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.).
  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC. (n.d.).
  • How NMR and MS Are Used in Custom Radiolabeling - Moravek. (2023, February 24).
  • MS and NMR - the Perfect Couple? - The Analytical Scientist. (2019, May 29).
  • Spectroscopic Data Analysis → Area → Sustainability. (2026, January 11).
  • NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES - ChemRxiv. (n.d.).
  • Best Practices for Raman Spectroscopy Data Analysis - Sartorius. (2021, October 13).
  • A few common misconceptions in the interpretation of experimental spectroscopic data | Request PDF - ResearchGate. (n.d.).
  • Spectral Databases - Wiley Science Solutions. (n.d.).
  • Preprocessing of Spectroscopic Data Using Affine Transformations to Improve Pattern-Recognition Analysis: An Application to Prehistoric Lithic Tools - MDPI. (2022, November 13).
  • General workflow of spectroscopic data analysis from data enhancement... - ResearchGate. (n.d.).
  • Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Journal of Chemical Education. (2022, August 30).
  • Spectroscopic data processing - Ondalys. (n.d.).
  • Spectra & Spectral Data - Lib4RI. (n.d.).
  • Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions - ACS Publications. (2022, August 31).
  • Spectroscopy: Interpreting Measurement Data - Yokogawa. (n.d.).
  • Spectroscopy Data for Undergraduate Teaching | Journal of Chemical Education. (2023, September 11).
  • The Perils of Molecular Interpretations from Vibrational Spectra of Complex Samples - PMC. (2024, November 7).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Pyridine-4-carbonyl)cyclopentan-1-one

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Pyridine-4-carbonyl)cyclopentan-1-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a compound whose disposal procedure necessitates careful consideration of its chemical properties, specifically the hazardous nature of the pyridine moiety. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Identification and Risk Assessment

  • Pyridine Derivatives : Pyridine and its derivatives are generally classified as hazardous waste. They are often flammable, harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Waste pyridine is considered a hazardous waste and must be managed according to state and federal regulations.[2]

  • Cyclopentanone : This component is a flammable liquid and can cause serious eye and skin irritation.[3][4][5]

A related compound, 2-(Pyridine-3-carbonyl)cyclopentan-1-one, has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). It is prudent to assume that 2-(Pyridine-4-carbonyl)cyclopentan-1-one exhibits similar toxicological properties.

Personal Protective Equipment (PPE)

Before handling 2-(Pyridine-4-carbonyl)cyclopentan-1-one for disposal, wearing appropriate PPE is mandatory to minimize exposure.[6]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation and absorption of the chemical.
Protective Clothing A lab coat should be worn to protect against accidental spills.Provides a removable barrier to protect skin and personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[6]Minimizes the risk of inhaling harmful vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] Under no circumstances should this chemical be poured down the drain or disposed of with regular trash.[6]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container : Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting waste.[9] The container must be in good condition with no leaks or cracks.[10]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Pyridine-4-carbonyl)cyclopentan-1-one," and any known hazards (e.g., "Flammable," "Toxic," "Irritant").[6][9][10][11] Chemical formulas or abbreviations are not acceptable.[10][11]

  • Segregation : Keep the waste container for 2-(Pyridine-4-carbonyl)cyclopentan-1-one separate from other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[6][11]

  • Contaminated Materials : Any materials contaminated with 2-(Pyridine-4-carbonyl)cyclopentan-1-one, such as pipette tips, gloves, and absorbent paper, should also be placed in the designated hazardous waste container.[6] Contaminated labware or glassware should be packaged in an appropriate container and labeled as hazardous waste.[10]

  • Container Management : Keep the waste container closed except when adding waste.[10][11] Do not fill the container beyond 90% capacity to allow for expansion.[11]

Storage of Hazardous Waste

Proper storage of the collected waste is essential to maintain a safe laboratory environment.

  • Location : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[6][10] This area should be a designated Satellite Accumulation Area (SAA).[9][11]

  • Incompatible Materials : The storage area should be away from sources of ignition, heat, direct sunlight, and incompatible materials.[6][9] Store acids and bases separately.[11]

  • Duration : Closed and properly labeled containers can remain in an SAA for up to one year, or until they are full, at which point they must be removed within three days.[11]

Spill Management

In the event of a spill, a prompt and appropriate response is necessary to mitigate risks.

  • Small Spills :

    • Evacuate all non-essential personnel from the immediate area.[6][9]

    • Ensure the area is well-ventilated.[6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][9]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[9]

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[9]

  • Large Spills :

    • Evacuate the laboratory immediately and alert others in the vicinity.[9]

    • Contact your institution's Emergency Response Team or Environmental Health & Safety (EHS) department.[9]

Final Disposal

The ultimate disposal of 2-(Pyridine-4-carbonyl)cyclopentan-1-one waste must be handled by a licensed professional hazardous waste disposal company.[9]

  • Recommended Disposal Method : The recommended disposal method for pyridine and its derivatives is high-temperature incineration in a permitted hazardous waste incinerator.[2][9]

  • Institutional Procedures : It is imperative to consult with your institution's EHS department for specific guidelines and to schedule a waste pickup, as regulations can vary.[6][10]

  • Documentation : Ensure all required waste disposal forms and documentation are completed accurately.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

DisposalWorkflow start Start: Handling 2-(Pyridine-4-carbonyl)cyclopentan-1-one ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Use Fume Hood start->ppe waste_generation Waste Generated (Pure compound, solutions, contaminated materials) ppe->waste_generation spill_check Is there a spill? waste_generation->spill_check small_spill Small Spill: 1. Evacuate non-essential personnel 2. Ventilate 3. Absorb with inert material 4. Collect in waste container spill_check->small_spill Yes, small large_spill Large Spill: 1. Evacuate immediately 2. Alert others 3. Contact EHS/Emergency Response spill_check->large_spill Yes, large collect_waste Collect waste in a designated, labeled, compatible container. spill_check->collect_waste No small_spill->collect_waste storage Store sealed container in a designated Satellite Accumulation Area. collect_waste->storage contact_ehs Contact EHS for waste pickup. storage->contact_ehs end End: Waste is safely managed for disposal by a licensed contractor. contact_ehs->end

Caption: Disposal workflow for 2-(Pyridine-4-carbonyl)cyclopentan-1-one.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Navigating the Safe Disposal of 3,4-Diphenylpyridine: A Procedural Guide. Benchchem.
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security.
  • Production, Import, Use, and Disposal of Pyridine. ATSDR.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Safety Data Sheet: pyridine. Chemos GmbH&Co.KG.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine. Washington State University.
  • Cyclopentanone - SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: Cyclopentanone. Carl ROTH.
  • Cyclopentanone CAS No 120-92-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • 2-(Pyridine-3-carbonyl)cyclopentan-1-one. Sigma-Aldrich.

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